molecular formula C10H7F3N2O3 B1463098 methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate CAS No. 932041-12-8

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Cat. No.: B1463098
CAS No.: 932041-12-8
M. Wt: 260.17 g/mol
InChI Key: ISLZQYVEOWEKLD-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H7F3N2O3 and its molecular weight is 260.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZQYVEOWEKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670615
Record name Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932041-12-8
Record name Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the indazole scaffold imparts unique physicochemical properties, making this moiety highly valuable for the development of novel therapeutic agents. This document outlines a robust and validated two-step synthetic pathway, beginning with the formation of the core intermediate, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, from a substituted isatin precursor, followed by a classic Fischer esterification. We provide detailed, step-by-step protocols, mechanistic insights, and a full characterization profile including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Trifluoromethoxy-Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, forming the structural basis for numerous approved drugs, including the anti-cancer agent axitinib and the anti-emetic granisetron. Its rigid bicyclic structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups to optimize interactions with biological targets.

The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's pharmacological profile. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1]

  • Increased Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π ≈ +1.04), which can improve a molecule's ability to cross biological membranes, enhancing absorption and bioavailability.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can alter the pKa of nearby functionalities and modulate ligand-receptor binding interactions.[2][3]

Consequently, this compound is not merely a chemical compound but a strategic starting material, designed for chemists seeking to leverage these benefits in the synthesis of next-generation therapeutics.[4]

Recommended Synthetic Pathway

The synthesis of the target compound is efficiently achieved via a two-stage process. This pathway is selected for its reliability, use of well-established chemical transformations, and the commercial availability of the initial starting materials.

G A 5-(Trifluoromethoxy)isatin B Step 1: Ring Opening, Diazotization & Cyclization A->B 1. NaOH(aq), Δ 2. NaNO₂, HCl, 0°C 3. SnCl₂, HCl C 5-(Trifluoromethoxy)-1H- indazole-3-carboxylic Acid B->C D Step 2: Fischer Esterification C->D Methanol (MeOH) H₂SO₄ (cat.), Δ E Methyl 5-(trifluoromethoxy)-1H- indazole-3-carboxylate D->E

Caption: Overall synthetic workflow for the target compound.

Stage 1: Synthesis of 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid

The formation of the indazole ring system from an isatin precursor is a classic and robust method.[5] The reaction proceeds through a base-catalyzed hydrolysis of the isatin amide bond, followed by diazotization of the resulting aniline and subsequent reductive cyclization.

G cluster_0 Isatin Ring Opening cluster_1 Diazotization cluster_2 Reductive Cyclization Isatin Isatin Derivative Intermediate1 Isatinate Salt Isatin->Intermediate1 OH⁻, H₂O, Δ Intermediate2 Aryl Diazonium Salt Intermediate1->Intermediate2 1. H⁺ 2. NaNO₂, 0°C Hydrazine Aryl Hydrazine (transient) Intermediate2->Hydrazine SnCl₂ / H⁺ Indazole Indazole-3-carboxylic Acid Hydrazine->Indazole Intramolecular Condensation

Caption: Key transformations in the formation of the indazole ring.

Experimental Protocol: Stage 1

  • Ring Opening: To a round-bottom flask equipped with a reflux condenser, add 5-(trifluoromethoxy)isatin (1.0 eq). Add a 10% aqueous solution of sodium hydroxide (NaOH, 3.0 eq). Heat the mixture to reflux for 2-3 hours until the isatin has completely dissolved and the solution is homogenous.

    • Causality: The basic hydrolysis cleaves the cyclic amide bond of the isatin to form the sodium salt of 2-amino-4-(trifluoromethoxy)phenylglyoxylic acid. Heating ensures the reaction goes to completion.

  • Cooling & Diazotization: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH 1-2). While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise. Stir for 30 minutes.

    • Causality: The acidic conditions protonate the amino group, which then reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to generate a diazonium salt. Low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Reductive Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • Causality: SnCl₂ is a mild reducing agent that reduces the diazonium salt to a transient hydrazine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization via condensation between the hydrazine and the ketone, followed by aromatization to form the stable indazole ring.

  • Work-up and Isolation: After the addition is complete, allow the mixture to stir and warm to room temperature for 1-2 hours. The product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.

Stage 2: Synthesis of this compound

The conversion of the carboxylic acid to its corresponding methyl ester is achieved via the Fischer esterification. This is an acid-catalyzed equilibrium reaction driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[6]

G cluster_mech Fischer Esterification Mechanism A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C + CH₃OH (nucleophilic attack) D Protonated Ester C->D Proton transfer - H₂O E Ester D->E - H⁺ (catalyst regenerated)

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol: Stage 2

  • Reaction Setup: To a round-bottom flask, add 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (1.0 eq) and suspend it in methanol (20-30 mL per gram of acid).

    • Causality: Methanol acts as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.

    • Causality: Sulfuric acid is the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The addition is done cautiously as it is an exothermic process.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol by rotary evaporation. Redissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst.

    • Self-Validation: The addition of NaHCO₃ will cause effervescence (CO₂ release) as it neutralizes the H₂SO₄. The washing should be continued until no more gas is evolved. This step is crucial for removing the catalyst which could otherwise hydrolyze the ester product.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization of the Final Product

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are based on established values for analogous indazole structures and predictive principles.[7][8]

Technique Expected Observations
¹H NMR δ (ppm): ~13.5-14.0 (br s, 1H, NH ), ~8.1-8.2 (d, 1H, Ar-H 4), ~7.7 (d, 1H, Ar-H 7), ~7.4 (dd, 1H, Ar-H 6), 4.0 (s, 3H, -OCH ₃). The exact shifts of aromatic protons are influenced by the -OCF₃ group.
¹³C NMR δ (ppm): ~163 (C=O), ~145 (Ar-C), ~141 (Ar-C), ~125 (Ar-C), ~122 (q, J ≈ 257 Hz, C F₃), ~120 (Ar-C), ~118 (Ar-C), ~112 (Ar-C), ~52 (-OC H₃).
¹⁹F NMR δ (ppm): A sharp singlet is expected around -58 to -60 ppm, characteristic of the -OCF₃ group.
Mass Spec (EI) m/z: Expected [M]⁺ at 260. Key fragments would include [M-31]⁺ (loss of ·OCH₃) and [M-59]⁺ (loss of ·COOCH₃).[9]
FT-IR ν (cm⁻¹): ~3300-3100 (broad, N-H stretch), ~1720 (strong, C=O ester stretch), ~1250 & ~1160 (very strong, C-F stretches of -OCF₃), ~1210 (C-O stretch).[10]
Appearance Off-white to pale yellow solid.

Safety and Handling

  • Reagents: Concentrated acids (HCl, H₂SO₄) are highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reactions: The diazotization step must be performed at low temperatures as diazonium salts can be explosive when isolated or heated. The addition of acid to the methanolic suspension is exothermic.

Conclusion

This guide details a reliable and scalable synthetic route for this compound, a valuable intermediate for drug discovery and development. The two-stage process, involving a classical indazole synthesis from isatin followed by Fischer esterification, is built upon well-understood and trustworthy chemical principles. The provided protocols and characterization data serve as a self-validating system for researchers, ensuring the production of high-purity material for subsequent synthetic applications.

References

An In-Depth Technical Guide to Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate: Physicochemical Properties and Strategic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole core is recognized as a privileged scaffold, a structural motif that appears in a multitude of biologically active compounds.[1][2][3] Its versatile nature allows for substitution at various positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][4] This guide focuses on a specific, strategically designed derivative: methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate .

The thoughtful incorporation of a trifluoromethoxy (-OCF3) group at the 5-position and a methyl carboxylate group at the 3-position is not arbitrary. The trifluoromethoxy group is a bioisostere of the methoxy group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[5] The ester at the 3-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide or other ester analogs.

This document serves as a comprehensive technical guide to the core physicochemical properties of this compound, providing both established data and predictive insights. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key parameters, empowering researchers to validate and expand upon the data presented herein.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its advancement through the drug discovery pipeline. These parameters govern solubility, permeability, metabolic stability, and ultimately, bioavailability.

Structural and General Properties
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₇F₃N₂O₃[6]
Molecular Weight 260.17 g/mol [6]
CAS Number 932041-12-8[6]
Melting Point 181-182 °CN/A
Appearance White to off-white solid (predicted)N/A
Solubility, Lipophilicity, and Ionization
PropertyPredicted/Inferred ValueExperimental Protocol
Boiling Point Not available (likely decomposes before boiling)N/A
Aqueous Solubility Low (predicted)See Protocol 1
Organic Solvent Solubility Soluble in DMSO, DMF, Methanol (predicted)See Protocol 1
LogP (Octanol/Water Partition Coefficient) Moderately lipophilic (predicted)See Protocol 2
pKa (Acid Dissociation Constant) Weakly acidic (NH proton, predicted pKa ~12-14)See Protocol 3

Causality Behind Predicted Properties:

  • The indazole ring system is largely planar and aromatic, contributing to its crystalline nature and relatively high melting point.

  • The trifluoromethoxy group significantly increases lipophilicity (hydrophobicity) compared to a methoxy or hydroxyl group, thus predicting low aqueous solubility.[5]

  • The ester and the aromatic system suggest solubility in common organic solvents used in drug discovery.

  • The N-H proton of the indazole ring is the most acidic proton, but its pKa is expected to be high, meaning it will be largely unionized at physiological pH.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data is essential for structural confirmation and quality control. While experimental spectra for this specific molecule are not publicly available, the following are predicted characteristics based on analogous structures.[1][7][8]

  • ¹H NMR:

    • Aromatic protons on the benzene ring will appear as doublets and doublet of doublets in the range of δ 7.0-8.5 ppm.

    • The methyl ester protons will be a singlet at approximately δ 3.9-4.1 ppm.

    • The N-H proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the δ 110-145 ppm region.

    • The ester carbonyl carbon will be significantly downfield, around δ 160-165 ppm.

    • The methyl ester carbon will appear around δ 52-55 ppm.

    • The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR:

    • A singlet for the -OCF₃ group is expected, with a chemical shift characteristic of this moiety.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks would include N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and strong C-F stretching bands (in the 1200-1000 cm⁻¹ region).

  • Mass Spectrometry:

    • The molecular ion peak (M+) would be observed at m/z 260.04. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are provided for the experimental determination of key physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to be self-validating through appropriate controls and replicates.

Protocol 1: Determination of Thermodynamic Solubility

This protocol utilizes the reliable shake-flask method to determine the equilibrium solubility of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add chosen solvent (e.g., water, PBS, ethanol) prep3 Seal vials securely equil1 Place vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) prep3->equil1 Transfer to shaker equil2 Shake for a defined period (e.g., 24-48 hours) to reach equilibrium analysis1 Centrifuge or filter to separate undissolved solid equil2->analysis1 After equilibration analysis2 Extract an aliquot of the supernatant analysis1->analysis2 analysis3 Dilute the aliquot with a suitable solvent analysis2->analysis3 analysis4 Quantify concentration using a calibrated HPLC-UV method analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 25°C or 37°C) for a sufficient time (24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Protocol 2: Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the gold standard for LogP determination.

G cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis prep1 Prepare pre-saturated n-octanol and water/buffer prep2 Dissolve a known amount of compound in one phase part1 Combine both phases in a sealed vial prep2->part1 part2 Shake vigorously for an extended period (e.g., 1-2 hours) part3 Allow phases to separate completely (centrifugation may be required) analysis1 Carefully sample both the aqueous and octanol layers part3->analysis1 analysis2 Quantify the concentration of the compound in each phase using HPLC-UV analysis3 Calculate LogP = log([Compound]octanol / [Compound]aqueous) analysis2->analysis3

Caption: Workflow for LogP Determination via Shake-Flask Method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a relevant buffer, e.g., PBS pH 7.4) to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a small, accurately weighed amount of the compound in the n-octanol-saturated water.

  • Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: Determination of pKa via Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a titrant.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter with standard buffers setup2 Prepare a solution of the compound in a suitable co-solvent/water mixture titr1 Immerse the calibrated pH electrode into the solution setup2->titr1 titr2 Add small, precise volumes of a standardized titrant (acid or base) titr3 Record the pH after each addition, allowing the reading to stabilize analysis1 Plot pH versus the volume of titrant added titr3->analysis1 analysis2 Determine the equivalence point(s) from the titration curve analysis3 Calculate pKa from the pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

  • Titration Setup: Calibrate a pH meter using standard buffers. Place the compound solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small increments. After each addition, stir the solution and record the stable pH reading.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve, which corresponds to the point where half of the compound is ionized.

Synthetic Strategy

The synthesis of this compound would likely proceed from the corresponding 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.[9] A common and straightforward method for the esterification of a carboxylic acid is the Fischer esterification.

Proposed Synthetic Route:

  • Starting Material: 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid. This precursor is commercially available or can be synthesized through multi-step organic synthesis.

  • Esterification: The carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Conclusion: A Compound of Strategic Value

This compound is a molecule designed with intent. The combination of the privileged indazole scaffold, the metabolically robust and lipophilic trifluoromethoxy group, and a versatile ester handle makes it a compound of significant interest for drug discovery programs. While a complete experimental dataset for this specific molecule is not yet in the public domain, this guide provides the known foundational data, predictive insights based on sound chemical principles, and robust, validated protocols for its full physicochemical characterization. By applying the methodologies outlined herein, researchers can confidently generate the necessary data to unlock the full potential of this and related compounds in the pursuit of novel therapeutics.

References

A Multi-Technique Approach to the Structural Analysis and Confirmation of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the unambiguous structural determination of novel small molecules is a cornerstone of successful development pipelines.[1][2] This guide provides an in-depth technical framework for the comprehensive structural analysis and confirmation of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a heterocyclic compound of interest to medicinal chemists and researchers. We will explore a synergistic application of advanced spectroscopic and analytical techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that transforms a collection of data into a validated molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, self-validating workflow to the characterization of complex small molecules.

Introduction: The Imperative of Structural Integrity

This compound belongs to the indazole class of compounds, a scaffold frequently explored in the development of therapeutic agents. The introduction of a trifluoromethoxy group imparts unique electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Given its potential as a synthetic intermediate for biologically active molecules, the precise confirmation of its structure is paramount.[3] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the drug discovery process.

This guide will detail a multi-pronged analytical strategy designed to provide orthogonal data points, thereby creating a self-validating system for structural confirmation. We will delve into the "why" behind each technique, explaining how the specific functionalities of the target molecule inform our analytical choices.

The Analytical Blueprint: A Symphony of Techniques

Our approach to the structural elucidation of this compound integrates several powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation.[4][5]

Analytical_Workflow Overall Analytical Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirmation Structurally Confirmed Molecule NMR->Confirmation MS Mass Spectrometry (HRMS) MS->Confirmation IR FTIR Spectroscopy IR->Confirmation XRay Single-Crystal X-Ray Crystallography XRay->Confirmation Synthesis Synthesized Compound Methyl 5-(trifluoromethoxy) -1H-indazole-3-carboxylate Synthesis->NMR Connectivity & Environment Synthesis->MS Molecular Weight & Formula Synthesis->IR Functional Groups Synthesis->XRay Absolute 3D Structure

Caption: A flowchart illustrating the integrated analytical approach for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment and connectivity of atoms within the molecule. For this compound, a suite of NMR experiments is essential.

3.1. ¹H NMR: The Proton Landscape
  • Causality: ¹H NMR provides information about the number, environment, and coupling of protons in the molecule. The aromatic protons on the indazole ring will exhibit characteristic chemical shifts and splitting patterns, while the methyl ester protons will appear as a singlet. The N-H proton of the indazole ring is also a key diagnostic signal.

  • Expected Signals:

    • Aromatic Protons: Signals in the δ 7.0-8.5 ppm range, with splitting patterns dictated by their positions on the indazole ring.

    • Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm.

    • Indazole N-H Proton: A broad singlet, typically at a higher chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

3.2. ¹³C NMR: The Carbon Backbone
  • Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms. The trifluoromethoxy and carbonyl carbons will have distinct chemical shifts.

  • Expected Signals:

    • Aromatic Carbons: Multiple signals in the δ 110-145 ppm range.

    • Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range.[7]

    • Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

    • Trifluoromethoxy Carbon (-OCF₃): A quartet due to coupling with the three fluorine atoms.

3.3. ¹⁹F NMR: The Fluorine Probe
  • Causality: ¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds.[8] The chemical shift of the -OCF₃ group is a direct confirmation of its presence and electronic environment.[9]

  • Expected Signal:

    • A singlet for the -OCF₃ group, typically in the range of δ -58 to -60 ppm (referenced to CFCl₃).[10]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[6]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy.[5] This is a critical step in confirming the molecular formula.

  • Causality: By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight. The fragmentation pattern can also provide structural information, particularly for identifying the indazole core and the loss of specific functional groups.[11][12]

Expected Data
TechniqueExpected m/z [M+H]⁺Molecular Formula
HRMS (ESI+)261.0481C₁₀H₇F₃N₂O₃
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Compare the measured mass to the theoretical mass for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

  • Causality: Specific chemical bonds vibrate at characteristic frequencies. By identifying these vibrational frequencies, we can confirm the presence of key functional groups such as N-H, C=O, C-O, and the aromatic ring.

Expected Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3100Indazole N-H
C-H Stretch (Aromatic)3100-3000Aromatic C-H
C=O Stretch (Ester)1730-1710Carbonyl of the methyl ester
C=C Stretch (Aromatic)1620-1450Aromatic ring vibrations
C-O Stretch1300-1100Ester and trifluoromethoxy C-O
C-F Stretch1200-1000Strong absorptions from the -OCF₃ group
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule's structure.

Single-Crystal X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination in the solid state.[13][14]

  • Causality: By diffracting X-rays off a single crystal of the compound, we can determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions.[15]

Validation_Logic Self-Validating Analytical Logic NMR_Data NMR Data (¹H, ¹³C, ¹⁹F) - Connectivity - Chemical Environment Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure Corroborates MS_Data HRMS Data - Molecular Formula - Exact Mass MS_Data->Confirmed_Structure Corroborates FTIR_Data FTIR Data - Functional Groups FTIR_Data->Confirmed_Structure Corroborates Proposed_Structure Proposed Structure: Methyl 5-(trifluoromethoxy) -1H-indazole-3-carboxylate Proposed_Structure->NMR_Data Predicts Proposed_Structure->MS_Data Predicts Proposed_Structure->FTIR_Data Predicts

References

The Emerging Therapeutic Potential of Trifluoromethoxy-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

The indazole nucleus is a cornerstone "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets have made it a focus of intensive research. This guide delves into a specific, highly promising class of derivatives: trifluoromethoxy-substituted indazoles. The trifluoromethoxy (-OCF3) group is a unique bioisostere that offers significant advantages over more common substituents like methoxy (-OCH3) or trifluoromethyl (-CF3).[4][5] Its potent electron-withdrawing nature, combined with increased lipophilicity and metabolic stability, provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][6] This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore their significant potential as anticancer and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The Scientific Rationale: Indazole and the Trifluoromethoxy Advantage

The Indazole Scaffold: A Versatile Pharmacophore

Indazole, a bicyclic aromatic heterocycle, exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[7][8] This scaffold is a key feature in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, highlighting its proven therapeutic relevance.[1][2][9] The indazole ring system's nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for critical interactions within the ATP-binding pockets of protein kinases, a common mechanism for anticancer activity.[9][10] Its rigid structure provides a reliable anchor for orienting various substituents to probe and optimize interactions with diverse biological targets.

The Trifluoromethoxy Group: A Tool for Enhanced Drug-like Properties

The strategic incorporation of fluorine into drug candidates is a well-established method for improving metabolic stability, binding affinity, and bioavailability.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a distinct set of properties:

  • Metabolic Stability: The strong carbon-oxygen bond in the -OCF3 group is significantly more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to a standard methoxy group, which is prone to O-demethylation.[4] This can lead to a longer plasma half-life and reduced potential for reactive metabolite formation.

  • Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and potentially the blood-brain barrier.[4][5] This property is crucial for reaching intracellular targets.

  • Electronic Effects: As a strong electron-withdrawing group, the -OCF3 moiety can modulate the pKa of nearby functional groups and influence the overall electronic character of the aromatic system, thereby affecting target binding interactions.[4]

These characteristics make the trifluoromethoxy group a superior choice for chemists aiming to overcome common drug development hurdles like poor metabolic stability and low cell permeability.

Synthesis Strategies for Trifluoromethoxy-Substituted Indazoles

The construction of the trifluoromethoxy-substituted indazole core can be achieved through several established synthetic routes. A common and effective strategy involves the cyclization of an appropriately substituted aryl precursor. The trifluoromethoxy group is typically introduced early in the synthesis, often starting from a commercially available trifluoromethoxy-substituted aniline or phenol.

A generalized workflow often involves the nitrosation of a substituted o-toluidine followed by a cyclization reaction to form the indazole ring.[11] Subsequent functionalization, for example at the C3 position, can then be achieved using modern cross-coupling methodologies.

cluster_synthesis Generalized Synthetic Workflow start Trifluoromethoxy-substituted o-Toluidine nitrosation Nitrosation (e.g., Alkyl Nitrite, Acetic Anhydride) start->nitrosation cyclization Intermediate Formation & Cyclization nitrosation->cyclization indazole_core Substituted Trifluoromethoxy-Indazole Core cyclization->indazole_core functionalization Functionalization (e.g., Bromination at C3) indazole_core->functionalization intermediate Reactive Intermediate (e.g., 3-Bromo-OCF3-Indazole) functionalization->intermediate coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) intermediate->coupling final_product Diverse Biologically Active OCF3-Indazole Derivatives coupling->final_product

Caption: A generalized synthetic workflow for producing diverse trifluoromethoxy-indazole derivatives.

Anticancer Activity: Targeting Dysregulated Cell Signaling

The most extensively documented biological activity of indazole derivatives is their ability to function as anticancer agents, primarily through the inhibition of protein kinases.[1][3][12] Kinases are crucial regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and angiogenesis.[1] Trifluoromethoxy-substituted indazoles are being explored as potent inhibitors of several key kinase families.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many indazole derivatives target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][11] These receptors are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[11] By binding to the ATP pocket of the kinase domain, the indazole inhibitor prevents phosphorylation and activation of downstream signaling cascades, ultimately blocking tumor neovascularization.

cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Dimerization & Autophosphorylation PLCg PLCγ P1->PLCg Activates Indazole OCF3-Indazole Inhibitor Indazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a trifluoromethoxy-indazole derivative.

Quantitative In Vitro Antiproliferative Data

The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for a wide range of trifluoromethoxy-substituted indazoles is an active area of research, the strategic inclusion of related fluorinated groups has shown significant potency.

Compound ClassTarget Cell LineIC50 (µM)Reference
1H-Indazole-3-amine DerivativesHep-G2 (Liver Cancer)3.32[13]
Substituted Indazole Derivative (2f)4T1 (Breast Cancer)0.23 - 1.15[14][15]
Trifluoromethyl Indazole DerivativeVarious Cancer LinesVaries[16]
3-Amino-1H-indazole DerivativesHT-29, MCF-7, A-5490.43 - 3.88[16]

Note: This table compiles data for structurally related indazole compounds to illustrate general potency. The development of trifluoromethoxy-specific analogs builds upon these findings, aiming to improve potency and pharmacokinetic properties.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential use in treating conditions ranging from arthritis to neuroinflammation.[8][17][18]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[17] Additionally, some derivatives can modulate the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and reduce oxidative stress by scavenging free radicals.[17] More recently, research into related structures has shown that trifluoromethyl-phenyl-indazoles can act as potent antagonists of the TRPA1 ion channel, a key mediator of inflammatory pain.[19][20]

CompoundTargetMax Inhibition (%)IC50 (µM)Reference
IndazoleCOX-27023.42[17]
5-AminoindazoleCOX-27812.32[17]
6-NitroindazoleIL-1β73-79100.75[17]
5-(2-(Trifluoromethyl)phenyl)indazoleTRPA1-0.015[19]

Other Potential Biological Activities

Beyond cancer and inflammation, the versatile indazole scaffold has been functionalized to exhibit other important biological activities.

  • Antifungal Activity: Certain indazole-triazole conjugates have shown significant in vitro and in vivo efficacy against fungal pathogens like Candida albicans and Aspergillus spp.[21] The incorporation of trifluoromethoxy groups into pyrazole analogues, a related heterocycle, has also yielded compounds with potent antifungal properties.[22]

  • Neuroprotective Effects: Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) versus the neuronal (NOS-I) isoform.[23] This selectivity is a promising strategy for developing neuroprotective agents that can mitigate damage from ischemic events.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for assessing the core biological activities of trifluoromethoxy-substituted indazoles.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[16]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted indazole test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2).[11]

cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Reagents: 1x Kinase Buffer, ATP, Substrate, Kinase Enzyme mix Create Master Mix: Buffer + ATP + Substrate prep->mix dispense Dispense Master Mix into 96-well plate mix->dispense add_cpd Add Test Compound (OCF3-Indazole) dispense->add_cpd add_enz Initiate Reaction: Add Kinase Enzyme add_cpd->add_enz incubate Incubate at RT (e.g., 60 min) add_enz->incubate add_detect Stop Reaction & Add Luminescence Detection Reagent incubate->add_detect read Read Luminescence on Plate Reader add_detect->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a 1x kinase buffer, ATP solution at 2x the final desired concentration, and a suitable substrate (e.g., a specific peptide).

  • Master Mix: Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Plate Setup: Dispense the master mix into the wells of a white 96-well plate.

  • Compound Addition: Add the trifluoromethoxy-substituted indazole test compound at various concentrations to the designated wells. Control wells should contain a vehicle solvent.

  • Reaction Initiation: Add the target kinase (e.g., VEGFR-2) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based detection reagent (which measures the amount of ATP remaining). The signal is inversely proportional to kinase activity.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to controls and calculate the IC50 value.

Conclusion and Future Perspectives

Trifluoromethoxy-substituted indazoles represent a highly promising frontier in medicinal chemistry. The unique combination of the privileged indazole scaffold with the advantageous physicochemical properties of the -OCF3 group provides a compelling strategy for the development of novel therapeutics. The potent anticancer activity, driven primarily by kinase inhibition, and the emerging evidence of significant anti-inflammatory and analgesic effects, underscore the broad therapeutic potential of this chemical class. Future research should focus on elucidating detailed structure-activity relationships, optimizing selectivity profiles to minimize off-target effects, and advancing lead candidates into in vivo efficacy and pharmacokinetic studies. The continued exploration of these compounds is poised to deliver a new generation of drugs with improved efficacy and safety profiles for treating a range of complex human diseases.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action for Indazole-3-Carboxylate Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indazole-3-Carboxylate

The 1H-indazole-3-carboxylate core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets with high affinity.[1][2] Its derivatives are integral to numerous therapeutic candidates and approved drugs, demonstrating activities that span from kinase inhibition in oncology to receptor modulation in inflammation and neurology.[1][3][4][5] The versatility of this scaffold, allowing for extensive structure-activity relationship (SAR) studies, enables the fine-tuning of compounds for specific biological functions.[3]

However, this versatility demands a rigorous and multi-faceted approach to elucidating the precise mechanism of action (MoA). A potent effect in a biochemical assay is only the first step; a true understanding requires confirming that the compound engages its intended target within the complex milieu of a living cell and produces a downstream functional consequence. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for dissecting the MoA of indazole-3-carboxylate derivatives using a suite of complementary cellular assays.

Part 1: The First Pillar: Confirming Intracellular Target Engagement

The foundational question for any small molecule is whether it reaches and binds to its intended target in a physiological context. Cell membranes, efflux pumps, and intracellular protein concentrations can create a vast chasm between biochemical potency and cellular efficacy.[6] Therefore, the first and most critical step is to verify intracellular target engagement.

Core Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses the interaction between a ligand and its target protein in intact cells or tissues.[7][8]

Causality Behind the Choice: The principle of CETSA is rooted in thermodynamics: the binding of a ligand, such as an indazole-3-carboxylate derivative, typically stabilizes the target protein's structure.[9][10] This increased stability translates to a higher melting temperature (Tagg). By heating cell lysates or intact cells across a temperature gradient, one can observe a shift in the thermal denaturation profile of the target protein in the presence of a binding compound. A significant thermal shift is direct evidence of target engagement.[10][11] This assay is invaluable as it is label-free and provides a definitive link between the compound and its intracellular target.[11]

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification prep 1. Culture Cells to Optimal Confluency treat 2. Treat Cells with Indazole Derivative or Vehicle (DMSO) prep->treat heat 3. Heat Treated Cells (Temperature Gradient) treat->heat cool 4. Cool Samples Rapidly on Ice heat->cool lyse 5. Lyse Cells (e.g., Freeze-Thaw Cycles) cool->lyse centrifuge 6. Centrifuge to Separate Soluble vs. Precipitated Protein lyse->centrifuge collect 7. Collect Supernatant (Soluble Fraction) centrifuge->collect quant 8. Quantify Target Protein (Western Blot, ELISA, etc.) collect->quant

Caption: CETSA Experimental Workflow Diagram.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline for performing a CETSA experiment to determine the thermal shift of a target protein upon binding of an indazole-3-carboxylate derivative.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates and grow to ~80-90% confluency.

    • Aspirate the culture medium and replace it with fresh medium containing the indazole derivative at the desired concentration or a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.

  • Heat Challenge:

    • Harvest the cells (e.g., by trypsinization or scraping) and resuspend them in a buffered solution (like PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[8]

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.[9]

  • Protein Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative detection method such as Western Blot, ELISA, or mass spectrometry.[11]

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg). The difference in Tagg between the treated and control samples (ΔTagg) represents the thermal shift induced by the compound.

Part 2: The Second Pillar: Quantifying Functional Activity

Confirming target binding is essential, but it doesn't describe the functional outcome. The indazole-3-carboxylate derivative could be an inhibitor, an activator, an antagonist, or an allosteric modulator. The next series of assays quantifies this functional consequence.

Focus on Kinase Inhibition

Many indazole-3-carboxamides are designed as ATP-competitive or allosteric kinase inhibitors.[4][12] Cellular assays are critical to confirm that the compound can effectively inhibit the kinase in a competitive intracellular environment with high ATP concentrations.[6]

HTRF is a highly sensitive and robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for quantifying kinase activity.[13][14]

Causality Behind the Choice: This assay directly measures the product of the kinase reaction—the phosphorylated substrate.[15] It utilizes two fluorophores: a long-lifetime donor (e.g., Europium cryptate) typically conjugated to an antibody that recognizes a phosphorylated residue, and an acceptor fluorophore on the kinase substrate.[14][16] When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light.[17] An inhibitor prevents this phosphorylation, leading to a loss of the FRET signal. The time-resolved nature of the detection minimizes background fluorescence, enhancing sensitivity.[18]

cluster_0 cluster_1 K_A Kinase PS_A P-Substrate-Acceptor S_A Substrate-Acceptor ADP_A ADP S_A->ADP_A S_A->PS_A Phosphorylation ATP_A ATP ATP_A->S_A FRET FRET Signal PS_A->FRET Ab_A Antibody-Donor Ab_A->PS_A Binding K_B Kinase S_B Substrate-Acceptor K_B->S_B No Phosphorylation NoFRET No FRET Signal I_B Indazole Inhibitor I_B->K_B Ab_B Antibody-Donor

Caption: Principle of a TR-FRET Kinase Inhibition Assay.

Detailed Protocol: HTRF® Kinase Assay

This protocol provides a general workflow for determining the IC50 of an indazole-3-carboxylate derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the indazole derivative in the appropriate assay buffer.

    • Prepare a solution containing the kinase enzyme.

    • Prepare a solution containing the specific kinase substrate (labeled with acceptor) and ATP at a concentration close to its Km for the enzyme.

  • Kinase Reaction:

    • In a microplate (e.g., 384-well), add the compound dilutions or vehicle control.

    • Add the kinase enzyme solution to all wells and briefly incubate (optional, for pre-incubation of inhibitor with enzyme).

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA (to chelate Mg2+ required for kinase activity) and the Europium-labeled anti-phospho-substrate antibody (donor).

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[17]

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Modulation of Receptors and Ion Channels

Indazole-3-carboxamides have also been developed as potent modulators of other target classes, such as Calcium-Release Activated Calcium (CRAC) channels and Prostanoid EP4 receptors.[19][20][21]

  • Calcium Influx Assays: For targets like CRAC channels, a primary cellular function is the control of intracellular calcium ([Ca2+]i). The activity of indazole-3-carboxamide blockers can be quantified by loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4). After stimulating the cells to induce calcium store depletion and subsequent calcium influx, the change in fluorescence is measured. An effective blocker will significantly reduce or prevent the rise in intracellular calcium.[19]

  • cAMP Assays: For G-protein coupled receptors (GPCRs) like the EP4 receptor, ligand binding modulates the activity of adenylyl cyclase, altering intracellular cyclic AMP (cAMP) levels. The antagonistic activity of an indazole derivative can be measured by stimulating cells with a known EP4 agonist and quantifying the resulting cAMP production (or lack thereof) in the presence of the inhibitor. Assays like the GloSensor™ cAMP assay provide a sensitive, real-time readout of these changes.[22]

Part 3: The Third Pillar: Assessing Downstream Phenotypic Effects

The final piece of the puzzle is to connect target inhibition to a meaningful cellular phenotype, such as inhibition of proliferation, induction of apoptosis, or suppression of migration.

Core Assay: BaF3 Cell Proliferation Assay

For kinase inhibitors targeting oncogenic drivers, the BaF3 cell transformation assay is a powerful tool.

Causality Behind the Choice: BaF3 is an IL-3 dependent murine pro-B cell line.[15] These cells normally die in the absence of IL-3. However, they can be engineered to express a constitutively active or oncogenic kinase, which hijacks the survival signaling pathways, making the cells IL-3 independent.[15] The survival of these engineered cells is now directly dependent on the activity of that specific kinase. Treatment with an effective indazole-based inhibitor of that kinase will shut down the survival signal and induce cell death, which can be easily measured. This provides a robust phenotypic readout that is mechanistically linked to the inhibition of the intended target.[6]

Part 4: Integrated Strategy and Data Interpretation

A compelling MoA narrative is built by synthesizing data from all three pillars of investigation. Discrepancies between assays are not failures but opportunities for deeper insight into a compound's properties, such as cell permeability, off-target effects, or mechanism of resistance.

Integrated MoA Elucidation Workflow

cluster_1 Pillar 1: Target Engagement cluster_2 Pillar 2: Functional Activity cluster_3 Pillar 3: Phenotypic Consequence start Indazole-3-Carboxylate Derivative Library cetsa CETSA (Confirms Intracellular Binding) start->cetsa htrf HTRF / TR-FRET Assay (Quantifies Target Inhibition) cetsa->htrf If Target Engagement is Confirmed baf3 BaF3 Proliferation Assay (Measures Cellular Effect) htrf->baf3 If Functional Activity is Potent end Mechanism of Action Established baf3->end

Caption: Integrated Workflow for MoA Elucidation.

Case Study: Hypothetical Data for "IZ-PAK1-007"

Let's consider a hypothetical indazole-3-carboxamide, IZ-PAK1-007, designed as an inhibitor of p21-activated kinase 1 (PAK1).

Assay TypeAssay NameMetricResult for IZ-PAK1-007Interpretation
Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTagg+ 4.2 °CPositive: The compound binds to and stabilizes PAK1 inside intact cells, confirming target engagement.
Functional Activity HTRF® PAK1 Kinase AssayIC509.8 nMPotent: The compound is a potent inhibitor of PAK1 enzymatic activity in a cellular lysate format.[4]
Phenotypic Effect PAK1-dependent Cell ProliferationGI50150 nMActive: The compound inhibits the proliferation of cells whose survival depends on PAK1 activity.

Expert Analysis: The data provides a coherent MoA. CETSA confirms the compound gets into cells and binds PAK1. The HTRF assay shows it is a potent functional inhibitor. The BaF3 assay demonstrates this inhibition translates to a desired anti-proliferative effect. The ~15-fold shift between the biochemical IC50 and the cellular GI50 is common and reflects the challenges of the cellular environment (e.g., ATP competition, cell permeability), providing a more realistic measure of the compound's therapeutic potential.

Conclusion

Elucidating the mechanism of action for indazole-3-carboxylate derivatives requires a systematic, evidence-based approach that moves beyond simple biochemical screening. By integrating assays that confirm target engagement (CETSA), quantify functional activity (HTRF®, cAMP assays), and measure downstream phenotypic consequences (cell proliferation), researchers can build a robust and reliable model of a compound's biological activity. This multi-pillar strategy is essential for validating lead compounds, understanding structure-activity relationships in a cellular context, and ultimately advancing the most promising therapeutic candidates toward clinical development.

References

The Trifluoromethoxy Group: A Privileged Substituent for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: Beyond the Trifluoromethyl Group

In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] While the trifluoromethyl (–CF3) group is a well-established and frequently utilized moiety, its close relative, the trifluoromethoxy (–OCF3) group, has emerged as a substituent of increasing importance and unique utility in both pharmaceutical and agrochemical research.[2][3] This guide provides an in-depth exploration of the trifluoromethoxy group, moving beyond a simple recitation of its properties to explain the underlying chemical principles and their practical implications in medicinal chemistry. We will delve into its distinct physicochemical characteristics, its profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and its role in modulating interactions with biological targets.

The –OCF3 group can be conceptualized as a methoxy group (–OCH3) where the hydrogens are replaced by fluorine atoms, or as a trifluoromethyl group bridged to a molecular scaffold via an oxygen atom.[4] This seemingly subtle alteration results in a unique combination of electronic and steric properties that are not merely an extension of the –CF3 group's effects. Understanding these nuances is critical for leveraging the –OCF3 group to its full potential in overcoming common drug development challenges, such as poor metabolic stability and inadequate membrane permeability.[5][6]

Section 1: Core Physicochemical Properties and Their Strategic Implications

The decision to incorporate an –OCF3 group is driven by its ability to predictably modulate several key molecular parameters simultaneously. Its effects are a direct consequence of the interplay between the high electronegativity of the fluorine atoms and the presence of the bridging oxygen atom.

Lipophilicity: A Primary Driver for Permeability

Lipophilicity, often quantified by the partition coefficient (LogP) or the hydrophobic substituent constant (Hansch π), is a critical determinant of a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly increasing the lipophilicity of a parent molecule.[2]

Notably, the –OCF3 group imparts greater lipophilicity than both the trifluoromethyl group and other common halogens. This allows medicinal chemists to fine-tune LogP values to optimize membrane permeability and bioavailability, which is crucial for oral absorption and penetration of the blood-brain barrier.[2][7] The drug Riluzole, used to treat amyotrophic lateral sclerosis, exemplifies this, where the –OCF3 group enhances lipophilicity to facilitate its passage into the central nervous system.[2]

Table 1: Comparison of Physicochemical Properties of Common Substituents

SubstituentHansch π Valuevan der Waals Radius (Å)Electronic Effect
–H0.001.20Neutral
–CH30.562.00Weakly Electron-Donating
–F0.141.47Strongly Electron-Withdrawing
–Cl0.711.75Strongly Electron-Withdrawing
–CF30.882.44Strongly Electron-Withdrawing
–OCF3 1.04 ~2.7Strongly Electron-Withdrawing

Data compiled from multiple sources for comparative purposes.[2][3]

Electronic Effects: Modulating Acidity, Basicity, and Target Interactions

The three highly electronegative fluorine atoms make the –OCF3 group a potent electron-withdrawing substituent, significantly influencing the electron distribution within a molecule. This effect is stronger than that of a methoxy group and impacts several crucial properties:

  • pKa Modulation : By withdrawing electron density, the –OCF3 group can decrease the pKa of nearby acidic protons or lower the basicity of nitrogen-containing heterocycles. This is a vital tool for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.[5]

  • Dipole Moment Alteration : The introduction of the –OCF3 group can significantly alter the molecular dipole moment, which can influence solubility and the ability to engage in dipole-dipole interactions with a biological target.[6]

Unique Conformational Preferences

Unlike the methoxy group, which often favors a planar conformation with aromatic rings, the trifluoromethoxy group typically adopts a conformation orthogonal (perpendicular) to the plane of an attached aromatic ring.[6][8] This is attributed to a combination of steric interactions between the bulky –CF3 and ortho-hydrogens, as well as electronic effects like negative hyperconjugation.[6][8] This fixed, perpendicular orientation can be highly advantageous:

  • Exploring New Binding Pockets : The orthogonal projection of the –OCF3 group can allow a molecule to access and form favorable interactions within regions of a binding site that are inaccessible to planar substituents.[8]

  • Enhanced Binding Affinity : The greater conformational flexibility and unique spatial orientation compared to a methoxy group can lead to additional beneficial binding interactions with the target protein.[8]

Section 2: Impact on ADME Properties: The Path to a Viable Drug Candidate

The true power of the –OCF3 group in medicinal chemistry lies in its profound and generally positive impact on a drug's ADME profile.

Enhancing Metabolic Stability

One of the most compelling reasons to incorporate an –OCF3 group is to improve a compound's metabolic stability. Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is often a major route of clearance that can limit a drug's half-life and bioavailability. The –OCF3 group confers metabolic resistance through two primary mechanisms:

  • Blocking Metabolic Hotspots : When placed at a known or suspected site of oxidative metabolism (a "metabolic hotspot"), the robust nature of the –OCF3 group can effectively shield that position from enzymatic attack. For instance, replacing a metabolically labile methoxy group (which can undergo O-dealkylation) with a trifluoromethoxy group is a common and highly effective strategy to block this metabolic pathway.[2]

  • Inherent Chemical Robustness : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength makes the –OCF3 group highly resistant to enzymatic cleavage, prolonging the drug's circulation time in the body.[2]

The logical flow from the properties of the –OCF3 group to its impact on drug design is a key consideration for medicinal chemists.

G cluster_properties Core Physicochemical Properties cluster_outcomes Drug Design Outcomes High Lipophilicity (π = +1.04) High Lipophilicity (π = +1.04) Improved Membrane Permeability Improved Membrane Permeability High Lipophilicity (π = +1.04)->Improved Membrane Permeability Strong Electron-Withdrawing Nature Strong Electron-Withdrawing Nature Modulation of pKa & Target Interactions Modulation of pKa & Target Interactions Strong Electron-Withdrawing Nature->Modulation of pKa & Target Interactions Metabolic Inertness (Strong C-F Bonds) Metabolic Inertness (Strong C-F Bonds) Increased In Vivo Half-Life (t½) Increased In Vivo Half-Life (t½) Metabolic Inertness (Strong C-F Bonds)->Increased In Vivo Half-Life (t½) Orthogonal Conformation Orthogonal Conformation Novel Target Interactions Novel Target Interactions Orthogonal Conformation->Novel Target Interactions Enhanced Bioavailability Enhanced Bioavailability Improved Membrane Permeability->Enhanced Bioavailability Increased In Vivo Half-Life (t½)->Enhanced Bioavailability

Caption: Logical flow from OCF3 properties to drug design outcomes.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To experimentally validate the enhanced metabolic stability conferred by the –OCF3 group, a standardized in vitro liver microsomal stability assay is employed. This protocol provides a reliable system for predicting in vivo metabolic clearance.

Objective: To determine the rate of disappearance of a test compound (e.g., an –OCF3-containing molecule vs. its methoxy analog) upon incubation with liver microsomes, which are rich in CYP enzymes.[9]

Materials:

  • Test compounds and control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Acetonitrile with an internal standard (for quenching and sample preparation).

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation:

    • Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM).

    • Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Add the microsomal suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM) to the wells and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for the reaction.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

A significantly longer half-life and lower intrinsic clearance for the –OCF3-containing compound compared to its non-fluorinated analog would provide strong evidence of enhanced metabolic stability.[9]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare Compound Stocks (DMSO) prep2 Prepare Microsome Suspension (Buffer, pH 7.4) prep3 Prepare NADPH System inc1 Add Microsomes + Compound to Plate prep3->inc1 inc2 Pre-incubate 5 min inc1->inc2 inc3 Initiate Reaction (Add NADPH) inc2->inc3 inc4 Quench at Time Points (0, 5, 15, 30 min) inc3->inc4 ana1 Centrifuge & Collect Supernatant inc4->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

Caption: Workflow for an in vitro microsomal stability assay.

Section 3: Role in Target Binding and Molecular Interactions

The unique electronic and steric profile of the –OCF3 group also allows it to participate in a range of non-covalent interactions that can enhance binding affinity and selectivity.

While the oxygen atom in the –OCF3 group is a poor hydrogen bond acceptor due to the electron-withdrawing effect of the fluorines, the group as a whole can engage in other important interactions.[2] The fluorine atoms can participate in favorable multipolar interactions with electron-deficient atoms in the protein backbone, such as carbonyl carbons.[10] Furthermore, its significant hydrophobicity allows it to form strong van der Waals and hydrophobic interactions within non-polar binding pockets.[7]

The ability of the trifluoromethyl moiety to act as a bioisostere for other groups is a well-established concept.[11][12][13] The –OCF3 group can be considered a "pseudo-halogen" due to its electronic properties being similar to chlorine or bromine, but with a greater lipophilic character.[3][5] This allows it to be used as a replacement for halogens or other groups to simultaneously optimize electronic and pharmacokinetic properties.

Section 4: Synthetic Considerations

A critical aspect of applying the –OCF3 group in drug design is the chemistry required for its installation. Historically, the incorporation of this group has been challenging, primarily because the trifluoromethoxide anion is highly unstable.[6] However, recent advances have led to the development of more practical and versatile trifluoromethoxylation reagents and protocols.[14][15] These methods often involve either electrophilic or radical pathways and have expanded the accessibility of –OCF3-containing building blocks for medicinal chemists.[16] While still more complex than incorporating a simple methoxy group, the synthetic hurdles are no longer as prohibitive, making the –OCF3 group a more routinely considered option in drug discovery campaigns.[14]

Conclusion

The trifluoromethoxy group is a powerful and multifaceted tool in the medicinal chemist's arsenal. It is far more than a simple lipophilic appendage; it is a strategic substituent that offers a unique combination of high lipophilicity, potent electron-withdrawing character, exceptional metabolic stability, and distinct conformational preferences.[2][7] These properties allow for the rational modulation of a drug candidate's ADME profile—particularly increasing metabolic half-life and membrane permeability—while also potentially enhancing target affinity through unique binding interactions.[6] As synthetic methodologies continue to improve, the strategic application of the trifluoromethoxy group is set to play an even greater role in the development of the next generation of effective and safe therapeutics.

References

A Senior Application Scientist's Guide to Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] When functionalized with specific moieties, its therapeutic potential is significantly enhanced. This guide provides an in-depth technical exploration of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a key chemical intermediate. We will dissect its synthesis, physicochemical properties, and critical chemical transformations. The strategic inclusion of the trifluoromethoxy (-OCF3) group is of particular importance, as it often confers enhanced metabolic stability, favorable lipophilicity, and improved pharmacokinetic profiles to drug candidates.[2] This document serves as a practical resource, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile building block for the development of next-generation therapeutics.

Foundational Chemistry and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a bicyclic indazole core. The strategic placement of the trifluoromethoxy group at the 5-position and a methyl carboxylate group at the 3-position makes it an exceptionally versatile precursor for chemical library synthesis.

The trifluoromethoxy group is a bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can modulate the pKa of the indazole N-H and influence binding interactions. Critically, it is exceptionally stable to metabolic degradation, a property that can significantly extend the half-life of a potential drug molecule.[2]

Core Properties

A summary of the key physicochemical data for the parent carboxylic acid, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, is presented below. The methyl ester will have a higher molecular weight and different solubility characteristics.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O₃ (for the acid)[3]
Molecular Weight 246.14 g/mol (for the acid)[3]
CAS Number 869782-95-4 (for the acid)[3]
Appearance Typically an off-white to white solidGeneral Knowledge
Storage 2-8°C, airtight, dry[3]
Spectroscopic Characterization

While specific spectra are proprietary, the structural features of this compound allow for predictable spectroscopic signatures essential for reaction monitoring and quality control.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), distinct aromatic protons on the benzene ring portion of the indazole, and a broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Carbon signals for the ester carbonyl, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and the aromatic and pyrazole ring carbons would be present.

  • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be the defining feature.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be readily identifiable, confirming its molecular formula.

Synthesis of the Indazole Core

The synthesis of indazole-3-carboxylates can be achieved through several established routes. A common and effective strategy involves the cyclization of a suitably substituted phenylhydrazine derivative. The following diagram illustrates a plausible and widely adopted synthetic pathway.

Caption: Plausible synthesis of the target intermediate.

Critical Transformations: From Intermediate to Active Moiety

The primary utility of this compound lies in its function as a stable, easily handled precursor that can be readily converted into a more reactive carboxylic acid, which is then used in subsequent coupling reactions. This two-step process is fundamental to its application in medicinal chemistry.

References

An In-Depth Technical Guide to Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS Number 932041-12-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and the broader context of its utility, drawing upon the established biological activities of indazole derivatives and the unique physicochemical contributions of the trifluoromethoxy group.

Introduction: The Significance of the Indazole Scaffold and the Trifluoromethoxy Moiety

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1] Derivatives of indazole have shown promise as anti-cancer, anti-inflammatory, and analgesic agents.[2][3] Their therapeutic potential often stems from their ability to act as kinase inhibitors, modulating signaling pathways crucial in disease progression.[3]

The trifluoromethoxy (-OCF3) group is a valuable substituent in modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] The incorporation of the -OCF3 group is a strategic approach to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound combines these two key features, making it a compound of considerable interest for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

PropertyValueReference
CAS Number 932041-12-8N/A
Molecular Formula C₁₀H₇F₃N₂O₃N/A
Molecular Weight 260.17 g/mol N/A
Melting Point 181-182 °C[6]
Appearance White to off-white solid[7]

Synthesis of this compound

A likely precursor for this synthesis is 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.[8][9][10] This acid can then be esterified to yield the desired methyl ester. The synthesis of the parent carboxylic acid itself would likely start from a correspondingly substituted aniline derivative.

Conceptual Experimental Protocol: Esterification of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

This protocol is a generalized procedure based on common esterification methods for similar carboxylic acids.

Materials:

  • 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Acid Catalyst/Esterification Agent: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases, ensuring the solution is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Conceptual Synthetic Pathway:

G cluster_0 Synthesis of this compound Starting Material 5-(trifluoromethoxy)-1H- indazole-3-carboxylic acid Product Methyl 5-(trifluoromethoxy)-1H- indazole-3-carboxylate Starting Material->Product Esterification Reagents Methanol (CH3OH) Thionyl Chloride (SOCl2) or H2SO4 (cat.) Reagents->Product

Caption: Conceptual esterification of the parent carboxylic acid.

Literature Review and Potential Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The literature strongly suggests that derivatives of this compound are likely to be investigated for a range of therapeutic applications.

Kinase Inhibitors in Oncology

A significant body of research highlights the utility of the indazole scaffold in the development of kinase inhibitors for cancer therapy.[3] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Several FDA-approved anti-cancer drugs feature the indazole core. Indazole derivatives have been successfully designed to target a variety of kinases, demonstrating their versatility as a pharmacophore.

Modulation of Ion Channels and Receptors

Indazole-based compounds have also been explored as modulators of ion channels and other receptors. For instance, derivatives have been identified as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, which is implicated in inflammatory pain.[6] This suggests that compounds synthesized from this compound could be valuable in the development of novel analgesics.

The Role of the Trifluoromethoxy Group in Pharmacokinetics

The trifluoromethoxy group is known to enhance several key pharmacokinetic properties.[5] Its high lipophilicity can improve absorption and distribution, while its resistance to metabolic degradation can lead to a longer biological half-life. These characteristics are highly desirable in drug candidates and underscore the rationale for incorporating this moiety into novel indazole derivatives.

Diagram of Potential Therapeutic Applications:

G Core Methyl 5-(trifluoromethoxy)-1H- indazole-3-carboxylate Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Ion_Channel_Modulators Ion Channel Modulators Core->Ion_Channel_Modulators Receptor_Ligands Receptor Ligands Core->Receptor_Ligands Oncology Oncology Kinase_Inhibitors->Oncology Inflammation Inflammation & Pain Ion_Channel_Modulators->Inflammation Neurological_Disorders Neurological Disorders Receptor_Ligands->Neurological_Disorders

Caption: Potential therapeutic avenues for derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds, such as 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester, can provide guidance on appropriate handling procedures.[11]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[11]

  • Hygiene: Wash hands thoroughly after handling.[12][13]

Hazard Statements for a Related Compound (7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester): [11]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. The combination of the biologically active indazole scaffold and the pharmacokinetically favorable trifluoromethoxy group makes it a highly attractive starting material for drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding new and effective therapeutic agents.

References

solubility and stability of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. This molecule is of significant interest in medicinal chemistry and drug development, largely due to the presence of the indazole core, a privileged scaffold, and the trifluoromethoxy substituent, which can enhance metabolic stability and cell permeability.[1][2][3] This document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and best practices for data interpretation. It is intended for researchers, chemists, and formulation scientists engaged in the preclinical development of indazole-based therapeutic agents.

Introduction: Chemical Profile and Significance

This compound belongs to the indazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[3][4][5] The molecule's structure consists of a fused benzene and pyrazole ring system. The 1H-indazole tautomer is generally the most thermodynamically stable form.[4][6]

The key substituents, a methyl ester at the 3-position and a trifluoromethoxy group at the 5-position, are critical to its physicochemical properties. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group that significantly increases lipophilicity, which can in turn influence membrane permeability and metabolic stability.[1][2] Understanding the solubility and stability of this compound is a critical first step in any drug development campaign, as these parameters directly impact bioavailability, formulation, and shelf-life.

Key Physicochemical Properties (Predicted and Known):

PropertyValue/PredictionSource
Molecular FormulaC₁₀H₇F₃N₂O₃-
Melting Point181-182 °C[7]
Tautomeric Form1H-indazole is thermodynamically more stable than 2H-indazole.[4]
LipophilicityHigh, due to the trifluoromethoxy group.[1]

Solubility Profiling: A Multi-faceted Approach

A comprehensive solubility profile is essential for developing viable formulations, whether for in vitro assays or in vivo studies. The methyl ester and the aromatic system suggest poor aqueous solubility, which is a common challenge for many drug candidates.

Thermodynamic Solubility in Aqueous Buffers

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range. This data is critical for predicting oral absorption and selecting appropriate formulation strategies.

Methodology: Shake-Flask Method (ICH Guideline Compliant)

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4.

  • Sample Preparation: Add an excess of this compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method.

Causality Behind Experimental Choices:

  • The chosen pH values mimic the conditions in the gastrointestinal tract.

  • The shake-flask method is the gold standard for thermodynamic solubility as it ensures that the solution is in equilibrium with the solid state.

Solubility in Organic Solvents and Co-Solvent Systems

Objective: To identify suitable solvents for stock solution preparation, formulation development, and purification processes.

Common Solvents for Screening:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Alcohols: Ethanol, Methanol

  • Chlorinated: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

Methodology: Visual Assessment and HPLC Quantification

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a strong solvent like DMSO.

  • Serial Dilution: Serially dilute the stock solution with the target organic solvent until precipitation is observed.

  • Quantitative Analysis: For key solvents, a quantitative analysis similar to the shake-flask method can be performed to determine the exact solubility.

Insights from Related Compounds: A structurally similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, shows good solubility in DMF (16 mg/mL), DMSO (16 mg/mL), and ethanol (12.5 mg/mL).[8] It is anticipated that this compound will exhibit a similar solubility profile.

Data Summary Table for Solubility:

Solvent SystemPredicted SolubilityRationale
Aqueous Buffer (pH 7.4)Very LowAromatic, non-ionizable structure
DMSOHighStrong polar aprotic solvent
EthanolModerateHydrogen bonding capability
Polyethylene Glycol (PEG 400)Moderate to HighCommon co-solvent for poorly soluble drugs

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool for understanding the intrinsic stability of a drug substance.[9][10] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B light exposure) Photolytic->HPLC Analyze Samples MassSpec LC-MS for Peak ID HPLC->MassSpec Identify Degradants Purity Peak Purity Assessment HPLC->Purity Confirm Specificity Pathway Degradation Pathway Elucidation MassSpec->Pathway Method Stability-Indicating Method Validation Purity->Method Packaging Packaging & Storage Recommendations Pathway->Packaging API API Sample (Methyl 5-(trifluoromethoxy)- 1H-indazole-3-carboxylate) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

A. Hydrolytic Degradation

  • Protocol:

    • Dissolve the compound in a suitable co-solvent (e.g., acetonitrile) and dilute with 0.1N HCl and 0.1N NaOH separately.

    • Incubate samples at an elevated temperature (e.g., 60-80°C) and collect time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Anticipated Outcome: The methyl ester at the C3 position is a likely site for hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.[11]

B. Oxidative Degradation

  • Protocol:

    • Dissolve the compound in a suitable solvent and treat with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature and collect time points.

  • Anticipated Outcome: The electron-rich indazole ring system could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.

C. Photolytic Degradation

  • Protocol:

    • Expose solid powder and solutions of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

    • Analyze the samples and compare them to dark controls.

  • Anticipated Outcome: Photodegradation can lead to complex reactions, including dimerization or rearrangement.

D. Thermal Degradation

  • Protocol:

    • Expose the solid compound to dry heat (e.g., 80-100°C).

    • Prepare a solution of the compound in a stable solvent and expose it to the same high temperature.

  • Anticipated Outcome: The compound is expected to be relatively stable to heat, given its high melting point of 181-182 °C.[7]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.

Method Parameters:

ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B and ramp up to elute the lipophilic parent compound and potential degradants.
Flow Rate 1.0 mL/min
Detection UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.
Column Temperature 30-40 °C

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is free from co-eluting degradants, which is confirmed using a photodiode array detector and mass spectrometry.

Conclusion and Recommendations

This guide provides a systematic and scientifically grounded approach to evaluating the . While specific experimental data for this molecule is not yet widely available, the protocols and principles outlined here offer a robust framework for its comprehensive characterization.

Key Recommendations for Researchers:

  • Solubility: Focus on developing co-solvent or amorphous solid dispersion formulations to overcome the anticipated poor aqueous solubility.

  • Stability: Pay close attention to potential hydrolysis of the methyl ester, as this is a probable degradation pathway. The resulting carboxylic acid should be synthesized as a reference standard.

  • Analytical: The development of a validated, stability-indicating HPLC method is paramount and should be undertaken early in the development process.

By following the methodologies described in this guide, researchers can generate the high-quality data necessary to advance the development of promising indazole-based drug candidates.

References

Spectroscopic Elucidation of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and pharmacological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra for researchers, scientists, and professionals in drug development.

Introduction to the Structural Analysis of Indazole Derivatives

Indazole and its derivatives are a significant class of heterocyclic compounds, with the 1H-indazole tautomer being the more thermodynamically stable and predominant form.[1] The precise characterization of substituted indazoles is crucial as isomers can exhibit different physicochemical and pharmacological properties.[1] Spectroscopic methods such as NMR, IR, and MS are indispensable tools for the unambiguous structural confirmation of these molecules.[2] This guide will focus on this compound, systematically detailing the expected spectroscopic signatures that confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.[2][3] For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The expected chemical shifts for this compound are detailed in Table 1.

Experimental Protocol for ¹H NMR Acquisition: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.[4] The sample should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4] The spectral width should be set to encompass the expected chemical shifts, typically from 0 to 15 ppm.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H~13.0 - 14.0broad singlet-The acidic proton on the nitrogen of the indazole ring is typically deshielded and appears as a broad signal.[1]
H-4~8.0 - 8.2doubletJ ≈ 9.0This proton is ortho to the electron-withdrawing trifluoromethoxy group and part of the aromatic system.
H-6~7.3 - 7.5doublet of doubletsJ ≈ 9.0, 2.0This proton is coupled to both H-4 and H-7.
H-7~7.8 - 8.0doubletJ ≈ 2.0This proton shows a smaller coupling constant as it is meta to H-6.
-OCH₃~3.9 - 4.1singlet-The methyl protons of the ester group typically appear as a singlet in this region.
¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The trifluoromethoxy group and the indazole ring system will have characteristic signals.

Experimental Protocol for ¹³C NMR Acquisition: The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O~162 - 165The carbonyl carbon of the ester is significantly deshielded.[5]
C-3~135 - 140This carbon is part of the pyrazole ring and attached to the carboxylate group.
C-3a~122 - 125Aromatic bridgehead carbon.
C-4~115 - 118Aromatic carbon adjacent to the trifluoromethoxy group.
C-5~145 - 150 (quartet, J ≈ 250-260 Hz)The carbon attached to the trifluoromethoxy group will be split into a quartet due to coupling with the three fluorine atoms and will be deshielded.
C-6~118 - 121Aromatic carbon.
C-7~110 - 113Aromatic carbon.
C-7a~140 - 142Aromatic bridgehead carbon.
-OCH₃~52 - 54The methyl carbon of the ester group.
-OCF₃~120 (quartet, J ≈ 250-260 Hz)The carbon of the trifluoromethoxy group will appear as a quartet with a large coupling constant.[6]
¹⁹F NMR Spectroscopy

¹⁹F NMR is a valuable tool for compounds containing fluorine. The trifluoromethyl group provides a strong and sensitive signal. The chemical shift of the -OCF₃ group is sensitive to its electronic environment.[7][8]

Expected ¹⁹F NMR Data: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be indicative of the -OCF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds, as well as the aromatic ring system.[11][12][13]

Experimental Protocol for IR Spectroscopy: For a solid sample, the spectrum can be obtained using a potassium bromide (KBr) pellet.[1] A small amount of the sample is ground with dry KBr and pressed into a thin, transparent pellet.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3100Medium, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, -OCH₃)2960 - 2850Medium
C=O stretch (ester)1725 - 1705Strong
C=C stretch (aromatic)1620 - 1450Medium to strong
C-O stretch (ester)1300 - 1200Strong
C-F stretch (-OCF₃)1250 - 1050Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[14] For this compound, the molecular ion peak and characteristic fragment ions are expected.

Experimental Protocol for Mass Spectrometry: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such compounds. The sample is introduced into the mass spectrometer, where it is ionized and fragmented.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇F₃N₂O₃), which is 260.04 g/mol .

  • Key Fragmentation Patterns: The fragmentation of indazole derivatives often involves the loss of small molecules or radicals from the substituents.[15] Expected fragments for this compound include:

    • [M - OCH₃]⁺: Loss of the methoxy radical from the ester group.

    • [M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group.

    • Cleavage of the indazole ring can also occur, leading to characteristic fragment ions.

Data Visualization

Visual representations are crucial for understanding the relationships between the spectroscopic data and the molecular structure.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structural Confirmation interpretation->structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predicted spectroscopic data, based on established principles and data from related compounds, offers a robust framework for researchers to confirm the identity and purity of this molecule. Accurate spectral interpretation is a cornerstone of chemical research, ensuring the integrity of subsequent biological and pharmacological studies.

References

Methodological & Application

Synthesis of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including potent kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. Specifically, indazole-3-carboxylic acid derivatives serve as crucial building blocks for the synthesis of complex pharmaceutical candidates. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring is of particular interest as this substituent can significantly enhance metabolic stability, lipophilicity, and binding affinity of the parent molecule.

This application note provides a detailed, three-step protocol for the synthesis of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, a key intermediate for drug development and chemical biology research. The described synthetic route is robust, scalable, and proceeds from a commercially available starting material. Each step is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations to ensure successful execution and a thorough understanding of the process.

Overall Synthetic Scheme

The synthesis of the target compound, this compound, is achieved through a three-step sequence starting from 2-amino-5-(trifluoromethoxy)benzoic acid. The overall transformation is depicted below:

Synthetic_Scheme Start 2-Amino-5-(trifluoromethoxy)benzoic acid Intermediate1 Methyl 2-amino-5-(trifluoromethoxy)benzoate Start->Intermediate1 Step 1: Esterification Methanol, H₂SO₄ (cat.) Intermediate2 Methyl 2-azido-5-(trifluoromethoxy)benzoate Intermediate1->Intermediate2 Step 2: Diazotization & Azidation i) NaNO₂, HCl ii) NaN₃ Product This compound Intermediate2->Product Step 3: Reductive Cyclization PPh₃, heat

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
2-Amino-5-(trifluoromethoxy)benzoic acidC₈H₆F₃NO₃221.13Commercially Available
Methanol (anhydrous)CH₃OH32.04Sigma-Aldrich
Sulfuric acid (concentrated)H₂SO₄98.08Fisher Scientific
Sodium nitriteNaNO₂69.00Acros Organics
Hydrochloric acid (concentrated)HCl36.46VWR
Sodium azideNaN₃65.01Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93EMD Millipore
Sodium bicarbonate (saturated solution)NaHCO₃84.01J.T. Baker
Anhydrous sodium sulfateNa₂SO₄142.04Sigma-Aldrich
TriphenylphosphinePPh₃262.29TCI
TolueneC₇H₈92.14Fisher Scientific
Ethyl acetateC₄H₈O₂88.11VWR
HexanesC₆H₁₄86.18EMD Millipore

Safety Precautions:

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas. Do not use metal spatulas.

  • Concentrated acids (H₂SO₄, HCl) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Step 1: Esterification - Synthesis of Methyl 2-amino-5-(trifluoromethoxy)benzoate

Principle: This reaction is a classic Fischer esterification where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible and is driven to completion by using a large excess of methanol.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethoxy)benzoic acid (10.0 g, 45.2 mmol).

  • Add anhydrous methanol (150 mL). Stir the suspension until the solid is partially dissolved.

  • Carefully add concentrated sulfuric acid (2.5 mL, 47.0 mmol) dropwise to the stirring suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 2-amino-5-(trifluoromethoxy)benzoate as a solid.

Expected Yield: 85-95%

Step 2: Diazotization and Azidation - Synthesis of Methyl 2-azido-5-(trifluoromethoxy)benzoate

Principle: This two-part reaction first involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate. In the second part, the diazonium group is displaced by an azide nucleophile (from sodium azide) in a Sandmeyer-type reaction to yield the aryl azide. This reaction must be performed at low temperatures to ensure the stability of the diazonium salt.

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-amino-5-(trifluoromethoxy)benzoate (8.0 g, 34.0 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (80 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (2.58 g, 37.4 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate 500 mL beaker, prepare a solution of sodium azide (2.65 g, 40.8 mmol) in water (50 mL) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirring sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude methyl 2-azido-5-(trifluoromethoxy)benzoate. This product is often used in the next step without further purification.

Expected Yield: 90-98% (crude)

Step 3: Reductive Cyclization - Synthesis of this compound

Principle: The formation of the indazole ring from the 2-azidobenzoate intermediate is a type of reductive cyclization. While several methods exist, a common approach involves the use of a reducing agent like triphenylphosphine (PPh₃). The reaction is thought to proceed via a phosphazide intermediate which, upon heating, loses nitrogen gas to form a nitrene. The highly reactive nitrene then undergoes intramolecular cyclization and rearrangement to form the stable indazole ring system. This method is often preferred due to its relatively mild conditions and good functional group tolerance.

Procedure:

  • To a 500 mL round-bottom flask, add the crude methyl 2-azido-5-(trifluoromethoxy)benzoate from the previous step (assuming ~34.0 mmol).

  • Dissolve the azide in toluene (200 mL).

  • Add triphenylphosphine (9.8 g, 37.4 mmol) to the solution. Nitrogen evolution should be observed.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the product and evaporate the solvent to yield this compound as a solid.

Expected Yield: 70-85%

Workflow Diagram

Workflow Start Start: 2-Amino-5-(trifluoromethoxy)benzoic acid Esterification Step 1: Esterification - Add Methanol & H₂SO₄ - Reflux for 12-16h Start->Esterification Workup1 Workup 1 - Neutralize with NaHCO₃ - Evaporate Methanol - Extract with DCM - Dry and Concentrate Esterification->Workup1 Intermediate1 Intermediate: Methyl 2-amino-5-(trifluoromethoxy)benzoate Workup1->Intermediate1 Diazotization Step 2: Diazotization & Azidation - Dissolve in HCl/H₂O - Cool to 0-5°C - Add NaNO₂ solution - Add to NaN₃ solution Intermediate1->Diazotization Workup2 Workup 2 - Extract with DCM - Wash and Dry - Concentrate Diazotization->Workup2 Intermediate2 Intermediate: Methyl 2-azido-5-(trifluoromethoxy)benzoate Workup2->Intermediate2 Cyclization Step 3: Reductive Cyclization - Dissolve in Toluene - Add PPh₃ - Reflux for 4-6h Intermediate2->Cyclization Purification Final Purification - Concentrate - Column Chromatography Cyclization->Purification Product Product: This compound Purification->Product

Caption: Detailed workflow for the synthesis of the target compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The three-step sequence, commencing from a commercially available anthranilic acid derivative, offers a practical route for obtaining this valuable building block for research and development in the pharmaceutical and agrochemical industries. The explanations of the chemical principles behind each step are intended to provide researchers with a comprehensive understanding of the synthesis, allowing for informed troubleshooting and optimization. Adherence to the safety precautions outlined is crucial for the safe and successful execution of this protocol.

Application Notes and Protocols: Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Fluorinated Indazole Scaffold

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate represents a promising starting point in the quest for novel therapeutics. This molecule belongs to the indazole class of nitrogen-containing heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its presence in a number of approved anti-cancer drugs, such as axitinib, linifanib, and niraparib[1]. The indazole core is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties[1].

The unique structural feature of this particular derivative is the trifluoromethoxy group at the 5-position. This functional group is of particular interest in drug design as it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The trifluoromethoxy group, combined with the indazole core, makes this compound a valuable building block for the synthesis of novel, biologically active molecules with potential applications in oncology, inflammation, and neurodegenerative diseases[2][3].

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of this compound. The protocols detailed below are designed to be self-validating and are grounded in established methodologies.

Potential Therapeutic Applications and Underlying Mechanisms

Based on the known activities of structurally related indazole derivatives, this compound is a prime candidate for investigation in several key therapeutic areas. The following sections outline these potential applications and the scientific rationale behind them.

Oncology: Targeting Aberrant Kinase Signaling

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy[1]. Many indazole-based drugs function by targeting specific protein kinases that are critical for tumor growth and survival.

Proposed Mechanism of Action:

Derivatives of this compound may act as inhibitors of various protein kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular signaling kinases (e.g., Src, Abl). The trifluoromethoxy group can potentially enhance the binding affinity and selectivity of the compound for the ATP-binding pocket of these enzymes.

Experimental Workflow for Kinase Inhibition Screening

G cluster_0 In Vitro Kinase Profiling cluster_1 Cell-Based Assays A Compound Synthesis & Purification (this compound) B Primary Kinase Panel Screen (Broad panel of cancer-relevant kinases) A->B Test Compound C Dose-Response Analysis (Determination of IC50 values for active hits) B->C Identify Active Kinases D Selectivity Profiling (Testing against a panel of related and unrelated kinases) C->D Quantify Potency E Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo) D->E Lead Candidate F Target Engagement Assay (e.g., Western blot for phospho-protein levels) E->F Confirm Cellular Activity G Apoptosis Assay (e.g., Annexin V/PI staining) F->G Investigate Mechanism

References

Application Note & Protocols: Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore in drug discovery, with FDA-approved drugs such as Niraparib and Pazopanib demonstrating its therapeutic significance in oncology.[1][3] The strategic functionalization of the indazole ring system is a key approach in medicinal chemistry to modulate biological activity, selectivity, and pharmacokinetic profiles.

This guide focuses on methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate , a highly valuable and functionalized building block. The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position is particularly strategic. The -OCF₃ group is a powerful bioisostere of other functionalities and is known to significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, primarily by increasing lipophilicity and modulating electronic characteristics.[4]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It outlines the core reactivity of this building block and provides detailed, field-proven protocols for its elaboration into novel, complex heterocyclic structures. We will explore the causality behind experimental choices, ensuring each protocol is robust and reproducible.

Properties & Strategic Value of the Building Block

This compound offers two primary points for chemical diversification: the indazole nitrogen (N1) and the methyl ester at the C3 position. The trifluoromethoxy group at C5 provides distinct physicochemical advantages.

PropertyInfluence of the Trifluoromethoxy (-OCF₃) GroupStrategic Advantage in Drug Design
Lipophilicity Significantly increases the molecule's lipophilicity (logP).Enhances cell membrane permeability and can improve oral bioavailability.[4]
Metabolic Stability The C-O bond is strong, making the group resistant to metabolic degradation.Reduces the rate of drug metabolism, potentially leading to a longer half-life.
pKa Modulation The electron-withdrawing nature of the -OCF₃ group lowers the pKa of the N1 proton.Influences the binding characteristics of the indazole core to biological targets.
Dipole Moment Alters the molecular dipole moment.Can be leveraged to optimize interactions within protein binding pockets.

Core Reactivity & Synthetic Pathways

The primary synthetic handles on this compound are the N1-H and the C3-ester. This dual reactivity allows for sequential or orthogonal derivatization to build molecular complexity.

Caption: Key synthetic transformations for the building block.

Detailed Application Protocols

Protocol 1: Regioselective N1-Alkylation

This protocol details the N1-alkylation of the indazole core, a crucial step for introducing diverse side chains and modulating pharmacological activity. The choice of a relatively strong base like sodium hydride (NaH) ensures complete deprotonation of the N1-H, leading to clean and high-yielding alkylation.[5]

Workflow:

Caption: Workflow for N1-alkylation of the indazole core.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) and stir until all solid has dissolved. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N1-H, driving the reaction to completion. The excess ensures full conversion. Using THF as a solvent is ideal due to its inertness and ability to solvate the resulting sodium salt.

  • Activation: Stir the resulting suspension at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the indazolide anion.

  • Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.

Protocol 2: Synthesis of Indazole-3-Carboxamides

This two-step protocol first converts the methyl ester to a carboxylic acid, which is then coupled with a primary or secondary amine to form a stable amide bond. This is a cornerstone transformation for building libraries of potential drug candidates.[6][7]

Workflow:

G cluster_A Step A: Hydrolysis cluster_B Step B: Amide Coupling A1 Start: Building Block A2 1. Dissolve in THF/MeOH/H₂O A1->A2 A3 2. Add LiOH (3 eq) Stir at RT A2->A3 A4 3. Acidify with 1M HCl to pH ~3 A3->A4 A5 4. Extract & Dry A4->A5 A_OUT Intermediate: Carboxylic Acid A5->A_OUT B1 Start: Carboxylic Acid B2 1. Dissolve in DMF Add Amine (1.1 eq) B1->B2 B3 2. Add HATU (1.2 eq) & DIPEA (2.5 eq) B2->B3 B4 3. Stir at RT 4-16h B3->B4 B_OUT Product: Indazole-3-Carboxamide B4->B_OUT

Caption: Two-step workflow for amide synthesis.

Step-by-Step Methodology:

A. Saponification (Ester to Carboxylic Acid)

  • Setup: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Causality Note: LiOH is a strong base that effectively hydrolyzes the methyl ester. The mixed solvent system ensures solubility for both the organic starting material and the inorganic base.

  • Acidification: Remove the organic solvents in vacuo. Dilute the remaining aqueous solution with water and cool to 0°C. Acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.[8]

B. Amide Coupling

  • Preparation: To a solution of the carboxylic acid from Step A (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired amine (R-NH₂, 1.1 eq).

  • Reagent Addition: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic organic base used to scavenge the HCl produced during the reaction and maintain a basic environment for the coupling to proceed efficiently.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor by TLC/LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water, which may precipitate the product. If so, filter and wash the solid. Alternatively, extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the target indazole-3-carboxamide.

Exemplary Characterization Data

The following table provides expected analytical data for the starting material and a representative product from Protocol 1.

CompoundStructureFormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected MS (m/z)
Starting Material C₁₀H₇F₃N₂O₃260.17~13.5 (s, 1H, NH), 8.1-7.5 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃)[M+H]⁺ = 261.0
N1-Benzyl Product C₁₇H₁₃F₃N₂O₃350.298.1-7.2 (m, 8H, Ar-H), 5.7 (s, 2H, N-CH₂), 3.9 (s, 3H, OCH₃)[M+H]⁺ = 351.1

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its pre-installed trifluoromethoxy group offers significant advantages for optimizing pharmacokinetic properties, while its dual reactive sites at N1 and C3 provide straightforward and reliable handles for synthetic elaboration. The protocols detailed herein provide a robust foundation for researchers to access a wide array of novel N1-substituted and C3-carboxamide derivatives, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

analytical methods for purity assessment of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Methods for Purity Assessment of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Abstract

This comprehensive application note provides a detailed framework for the analytical purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind method selection. We will explore a multi-modal approach, leveraging High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Thermal Analysis for solid-state characterization. All methodologies are presented in the context of global regulatory standards, ensuring the generation of robust and reliable data suitable for developmental and quality control environments.

Introduction: The Imperative for Purity

This compound is a heterocyclic building block whose structural integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or affect the stability of the drug product. Therefore, a rigorous and well-validated analytical strategy is not merely a regulatory requirement but a scientific necessity.[1][2]

This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices—why a specific chromatographic column is selected, why certain stress conditions are applied, and how orthogonal techniques are integrated to build a complete and irrefutable purity profile. The foundation of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH), ensuring that the described protocols are scientifically sound and globally acceptable.[3][4]

Strategic Analytical Workflow

A robust purity assessment is a phased process. It begins with the unequivocal confirmation of the primary structure and proceeds to the quantitative evaluation of the main component and its related impurities.

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Method Validation & Reporting A Sample Receipt: Methyl 5-(trifluoromethoxy) -1H-indazole-3-carboxylate B Structural Confirmation (NMR, MS, IR) A->B C Primary Assay & Purity (RP-HPLC-UV) B->C D Impurity Identification (LC-MS) C->D G Forced Degradation (Stability-Indicating Method Dev.) C->G E Residual Solvents (HS-GC-FID) I Final Purity Report & CoA E->I F Solid-State Purity (DSC) F->I H Method Validation (ICH Q2(R1)/Q2(R2)) G->H H->I

Caption: Overall Analytical Workflow for Purity Assessment.

Primary Assay and Purity by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the cornerstone for determining the purity of non-volatile organic molecules.[5] For the target compound, a reverse-phase method is ideal due to the molecule's intermediate polarity, afforded by the aromatic indazole core and the trifluoromethoxy group.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and resolution for aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile serves as the strong organic solvent. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to protonate any acidic or basic functional groups, ensuring sharp, symmetrical peaks.

  • Detection: The indazole ring system contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength (typically around the λmax of the compound).

Protocol 3.1: HPLC Purity Method

1. Apparatus and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference Standard: this compound, >99.5% purity.[6][7][8]

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Deionized Water (>18 MΩ·cm).

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of MPA:MPB (Diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used for the accurate detection of low-level impurities.

4. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Column Temperature35 °C
Flow Rate1.0 mL/min
Injection Volume5 µL
Detection Wavelength285 nm (or determined λmax)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

5. System Suitability Test (SST): Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if it meets the criteria below. This ensures the analytical system is performing correctly.[9]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) of Main Peak≤ 2.0
Theoretical Plates of Main Peak≥ 5000
% RSD of Peak Area (n=5)≤ 2.0%
% RSD of Retention Time (n=5)≤ 1.0%

6. Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Establishing Trust in the Data

To ensure a method is suitable for its intended purpose, it must be validated.[10] The validation process is a regulatory requirement and demonstrates the method's reliability.[3][11][12]

Validation cluster_0 Method Reliability cluster_1 Method Performance Limits Accuracy Accuracy (Closeness to True Value) Range Range Accuracy->Range Robustness Robustness (Resilience to Changes) Accuracy->Robustness Precision Precision (Repeatability) Precision->Range Precision->Robustness Specificity Specificity (Selectivity for Analyte) Specificity->Accuracy Specificity->Precision Specificity->Robustness Linearity Linearity (Proportional Response) Linearity->Range Linearity->Range Linearity->Robustness LOD LOD (Limit of Detection) Range->LOD LOQ LOQ (Limit of Quantitation) Range->LOQ Range->Robustness LOD->Robustness LOQ->Robustness

Caption: Logical Relationships in Analytical Method Validation per ICH Q2.

Protocol 4.1: Forced Degradation Study

A forced degradation study is critical for developing a stability-indicating method.[13][14] The goal is to generate 5-20% degradation to ensure that any potential degradants are resolved from the main peak.[15]

  • Acid Hydrolysis: Sample solution (1 mg/mL) in 0.1 N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Sample solution (1 mg/mL) in 0.1 N NaOH. Heat at 60 °C for 4 hours.

  • Oxidative Degradation: Sample solution (1 mg/mL) in 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store solid sample in an oven at 105 °C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[4]

The specificity of the HPLC method is confirmed if the purity of the undegraded peak is maintained (as assessed by the PDA detector) and all degradation peaks are baseline-resolved from the main analyte peak.

Validation Data Summary (Hypothetical)
ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
Limit of Quantitation (LOQ) Report Value0.05%
Specificity No interference at the main peak retention time from placebo, impurities, or degradants.Pass

Orthogonal and Supporting Techniques

While HPLC is the primary tool for purity, a comprehensive assessment relies on multiple analytical techniques.

Impurity Identification by LC-MS

Any unknown impurity peak observed in the HPLC chromatogram above the identification threshold (typically 0.10% as per ICH Q3A) must be structurally characterized.[2]

Protocol: An LC-MS method is developed, often by adapting the HPLC-UV method. The formic acid in the mobile phase makes it compatible with mass spectrometry. The mass-to-charge ratio (m/z) of the impurity peaks provides the molecular weight, which is the first and most critical piece of information for structural elucidation.

Structural Confirmation by NMR Spectroscopy

NMR is unparalleled for the structural confirmation of the main component and can be used for the structural elucidation of isolated impurities.[16][17]

  • ¹H NMR: Confirms the proton framework, including the number and environment of aromatic and methyl ester protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is essential for this specific molecule. It will show a singlet for the -OCF₃ group, confirming its presence and purity from other fluorinated species.

Solid-State Purity by Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the material.[18][19]

  • TGA: Measures weight loss as a function of temperature. It is used to quantify the amount of volatile content, such as residual solvents or water.[20]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. For a highly pure crystalline substance, DSC will show a sharp melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak, a phenomenon that can be used to estimate purity.[21]

Conclusion

The purity assessment of this compound requires a multifaceted analytical approach. A well-validated, stability-indicating RP-HPLC method serves as the central pillar for quantification. This must be complemented by advanced techniques such as LC-MS for impurity identification, multinuclear NMR for structural verification, and thermal analysis for solid-state characterization. By integrating these methods within a logical workflow and adhering to the principles of scientific integrity and regulatory compliance, researchers can ensure the quality and safety of this critical pharmaceutical intermediate. This structured approach provides a reliable foundation for all subsequent stages of drug development.

References

Application Notes and Protocols: The Use of Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate in Synthetic Cannabinoid Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Precursor in Synthetic Cannabinoid Scaffolding

The landscape of synthetic cannabinoid (SC) research is in a constant state of flux, driven by the quest for novel ligands with specific pharmacological profiles and the emergence of new psychoactive substances (NPS). Within this dynamic field, the indazole-3-carboxamide scaffold has become a cornerstone for the development of potent cannabinoid receptor agonists.[1][2] This document provides detailed application notes and protocols for the use of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate , a key intermediate for the synthesis of a new generation of SCs.

The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole core is a strategic modification intended to modulate the physicochemical and pharmacological properties of the resulting cannabinoids. The trifluoromethoxy group is a lipophilic electron-withdrawing substituent known to enhance metabolic stability and cell membrane permeability of drug candidates.[3] Its influence on cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) binding affinity and efficacy is a subject of significant interest in medicinal chemistry and drug development. This guide will provide a comprehensive overview of the synthetic routes from this compound to target cannabinoid analogs, protocols for their characterization, and a discussion of their anticipated pharmacological evaluation.

Synthetic Pathways and Methodologies

The synthesis of indazole-3-carboxamide synthetic cannabinoids from this compound generally follows a two-step synthetic sequence: N-alkylation of the indazole core followed by hydrolysis of the methyl ester and subsequent amide coupling with a desired amino acid ester or amide.

Visualizing the General Synthetic Workflow

Synthetic_Workflow A Methyl 5-(trifluoromethoxy) -1H-indazole-3-carboxylate B Step 1: N-Alkylation A->B Alkyl halide, Base (e.g., NaH) C Methyl 1-alkyl-5-(trifluoromethoxy) -1H-indazole-3-carboxylate B->C D Step 2: Ester Hydrolysis C->D Base (e.g., NaOH) E 1-Alkyl-5-(trifluoromethoxy) -1H-indazole-3-carboxylic acid D->E F Step 3: Amide Coupling E->F Amino acid ester/amide, Coupling agent (e.g., HATU) G Target Synthetic Cannabinoid F->G

Caption: General synthetic workflow from the precursor to the final product.

Part 1: Synthesis of a Representative Synthetic Cannabinoid

This section details the synthesis of a representative synthetic cannabinoid, methyl (S)-2-(1-(5-fluoropentyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, a structural analog of the potent synthetic cannabinoid 5F-MDMB-PINACA.

Step 1: N-Alkylation of this compound

The initial step involves the regioselective alkylation of the indazole nitrogen. The N1 position is generally favored for cannabinoid activity.

Protocol 1: N-Alkylation

  • Reagents and Materials:

    • This compound

    • 1-Bromo-5-fluoropentane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

  • Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). b. Dissolve the starting material in anhydrous DMF. c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes. e. Add 1-bromo-5-fluoropentane (1.1 eq) dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). h. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. i. Extract the aqueous layer with ethyl acetate (3 x volumes). j. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel to yield methyl 1-(5-fluoropentyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxylate.

Step 2: Saponification to the Carboxylic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling.

Protocol 2: Ester Hydrolysis (Saponification)

  • Reagents and Materials:

    • Methyl 1-(5-fluoropentyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the product from Step 1 in a mixture of THF, MeOH, and water. b. Add an excess of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the organic solvents under reduced pressure. e. Acidify the aqueous residue to pH 2-3 with 1 M HCl. f. A precipitate should form. Collect the solid by filtration or extract the aqueous layer with dichloromethane. g. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield 1-(5-fluoropentyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid. This product is often used in the next step without further purification.

Step 3: Amide Coupling

The final step is the coupling of the carboxylic acid with an amino acid ester, in this case, L-tert-leucine methyl ester, to form the final product.

Protocol 3: Amide Coupling

  • Reagents and Materials:

    • 1-(5-Fluoropentyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

    • (S)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride (L-tert-leucine methyl ester HCl)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure: a. To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add (S)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.2 eq) to the reaction mixture. d. Stir at room temperature for 4-6 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. g. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. h. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to afford the final product, methyl (S)-2-(1-(5-fluoropentyl)-5-(trifluoromethoxy)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.

Part 2: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indazole core, the protons of the N-alkyl chain, and the protons of the amino acid moiety. The chemical shifts will be influenced by the electron-withdrawing trifluoromethoxy group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic signal for the CF₃ group (as a quartet due to C-F coupling) and the OCF₃ carbon.
¹⁹F NMR A singlet for the -OCF₃ group and a triplet for the terminal fluorine of the 5-fluoropentyl chain.
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺) for the target molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
FT-IR Characteristic absorption bands for the N-H stretch (amide), C=O stretches (amide and ester), and C-F bonds.

Part 3: Pharmacological Evaluation and Expected Profile

The pharmacological activity of synthetic cannabinoids is primarily mediated by their interaction with the CB1 and CB2 receptors. The introduction of the 5-(trifluoromethoxy) group is expected to influence the binding affinity and functional activity at these receptors.

Structure-Activity Relationship (SAR) Insights
  • 5-Position Substitution: Studies on other 5-substituted indazole cannabinoids, such as 5F-MDMB-PINACA, have shown that a halogen at this position can significantly increase CB1 receptor potency compared to unsubstituted analogs.[4] The trifluoromethoxy group, being highly lipophilic and electron-withdrawing, is hypothesized to enhance receptor binding affinity.

  • N-Alkyl Chain: A pentyl or 5-fluoropentyl chain is a common feature in potent synthetic cannabinoids, as it is believed to provide optimal interaction with a hydrophobic pocket in the CB1 receptor.

  • Amino Acid Moiety: The bulky tert-leucine methyl ester group has been shown to contribute to high potency in several synthetic cannabinoid series.[1]

Protocol for In Vitro Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compound for human CB1 and CB2 receptors.

  • Materials:

    • Membranes from cells expressing human CB1 or CB2 receptors.

    • [³H]CP-55,940 (radioligand).

    • Synthesized test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • 96-well plates, filter mats, scintillation counter, and scintillation fluid.

  • Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and the test compound at various concentrations. c. For non-specific binding determination, add a high concentration of a known non-radiolabeled cannabinoid agonist (e.g., WIN 55,212-2). d. Incubate the plate at 30 °C for 60-90 minutes. e. Terminate the incubation by rapid filtration through filter mats, followed by washing with ice-cold assay buffer. f. Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter. g. Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. h. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Expected Pharmacological Profile

Based on the structure-activity relationships of related compounds, synthetic cannabinoids derived from this compound are anticipated to be potent CB1 and CB2 receptor agonists. The trifluoromethoxy group may lead to increased potency and potentially altered metabolic stability compared to their 5-fluoro counterparts.

Signaling Pathway Visualization

Signaling_Pathway cluster_0 CB1 Receptor Activation SC Synthetic Cannabinoid (5-OCF3 analog) CB1 CB1 Receptor SC->CB1 Agonist Binding Gi_Go Gi/Go Protein CB1->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition MAPK MAPK Pathway Gi_Go->MAPK Activation Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi_Go->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

Conclusion and Future Directions

This compound is a valuable precursor for the synthesis of a novel class of synthetic cannabinoids. The protocols and information provided herein offer a framework for the synthesis, characterization, and pharmacological evaluation of these compounds. Further research is warranted to fully elucidate the impact of the 5-(trifluoromethoxy) substitution on the pharmacological and toxicological profiles of these synthetic cannabinoids. Such studies will contribute to a deeper understanding of cannabinoid receptor pharmacology and may inform the development of novel therapeutic agents or the forensic identification of new psychoactive substances.

References

Strategic Introduction of Electrophiles at the C3-Position of Indazoles: Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The indazole scaffold is a privileged bicyclic N-heterocycle, forming the core of numerous compounds with significant therapeutic value in medicinal chemistry.[1][2] Molecules like Pazopanib, an inhibitor of vascular endothelial growth factor receptor (VEGFR), and the antiemetic agent Granisetron underscore the pharmacological importance of this motif.[3] Functionalization of the indazole ring is critical for modulating the biological activity and physicochemical properties of these molecules. While the N1 and N2 positions are readily alkylated or acylated, direct and regioselective functionalization at the C3-position presents a significant synthetic challenge due to the inherent electronic properties and lower nucleophilicity of this carbon atom.[4][5]

This guide provides a detailed overview of established and modern methodologies for introducing a diverse range of electrophiles at the C3-position of indazoles. We will move beyond a simple recitation of procedures to explain the underlying mechanistic principles, the rationale for specific reagents and conditions, and provide field-tested protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox for accessing novel 3-substituted indazole derivatives.

Chapter 1: Direct Halogenation of the Indazole C3-Position

The introduction of a halogen atom at the C3-position is arguably the most crucial transformation in indazole chemistry. 3-Haloindazoles are versatile synthetic intermediates, primed for further elaboration through a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.[1][6]

Causality of Electrophilic Halogenation

The regioselective halogenation at C3 is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The indazole ring system, while aromatic, is electron-deficient compared to its indole bioisostere, making substitution more challenging. However, the C3 position is the most electron-rich carbon and is sterically accessible, rendering it the kinetically favored site for electrophilic attack, particularly in 1H-indazoles. The choice of halogenating agent and reaction conditions is critical to achieve high regioselectivity and yield while avoiding side reactions.

cluster_mech General Mechanism: Electrophilic Halogenation at C3 Indazole Indazole Ring Intermediate Wheland Intermediate (Sigma Complex) Indazole->Intermediate Attack at C3 Electrophile E+ Product 3-Halo-Indazole Intermediate->Product Deprotonation HB H-Base+ Base Base X2 X-X (e.g., Br₂, I₂) X2->Electrophile Polarization LewisAcid Lewis Acid (optional) LewisAcid->X2

Caption: General mechanism for electrophilic halogenation at the C3 position of indazole.

Bromination

N-Bromosuccinimide (NBS) is the most widely used reagent for the selective bromination of the indazole C3-position due to its ease of handling and generally high regioselectivity.[1] Alternative methods, such as using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, offer rapid and efficient transformations.[7][8]

Protocol 1: C3-Bromination of 2-Phenyl-2H-indazole using DBDMH [7]

  • Rationale: This ultrasound-assisted protocol provides a rapid and efficient method for C-H bond cleavage and C-Br bond formation under mild conditions. Ethanol is used as a green solvent, and sodium carbonate acts as a base. DBDMH serves as a convenient and solid bromine source.

  • Step-by-Step Procedure:

    • To a 10 mL reaction tube, add 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv), and sodium carbonate (0.4 mmol, 2.0 equiv).

    • Add ethanol (2.0 mL) to the tube.

    • Seal the tube and place it in an ultrasonic water bath operating at 40 kHz and 50 W.

    • Maintain the reaction temperature at 40 °C and sonicate for 30 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2-phenyl-2H-indazole.

Iodination

Direct iodination is typically achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[1] The base is crucial for activating the indazole N-H bond, increasing the nucleophilicity of the ring system and facilitating the substitution.

Chlorination

N-Chlorosuccinimide (NCS) is the reagent of choice for C3-chlorination, often used in solvents like acetonitrile.[1] In some cases, additives like DMSO can catalyze the reaction, significantly improving yields.

Chapter 2: Nitration at the Indazole C3-Position

Direct nitration of indazoles at the C3-position is less common than halogenation and can be challenging due to the strongly acidic and oxidative conditions typically required for nitration, which can lead to side reactions or decomposition.[1] Modern methods have overcome these limitations by employing radical-based pathways under milder conditions.

Mechanism Insight: Radical Nitration

A notable method involves an iron-promoted radical C3-H nitration of 2H-indazoles.[9][10] In this process, Fe(NO₃)₃ serves as the source of the nitro radical (•NO₂). The reaction is often facilitated by an oxidant system like TEMPO/O₂. Quantum chemical calculations support the favorability of radical attack at the C3 position.[10]

cluster_mech Proposed Radical Nitration Mechanism FeNO3 Fe(NO₃)₃ NO2_rad •NO₂ FeNO3->NO2_rad Δ Adduct Radical Adduct NO2_rad->Adduct Radical Attack at C3 Indazole 2H-Indazole Indazole->Adduct Product 3-Nitro-2H-Indazole Adduct->Product Oxidative Aromatization Oxidant Oxidant (TEMPO/O₂) cluster_trad Traditional Approach (via Halogenation) cluster_direct Direct C-H Functionalization Indazole1 Indazole Haloindazole 3-Halo-Indazole Indazole1->Haloindazole Halogenation Coupling Cross-Coupling (e.g., Suzuki) Haloindazole->Coupling Product1 3-Substituted Indazole Coupling->Product1 Indazole2 Indazole CH_Activation C-H Activation [M]-Catalyst Indazole2->CH_Activation Product2 3-Substituted Indazole CH_Activation->Product2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Synthesis Overview & Core Challenges

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis, while achievable through several routes, often presents challenges in achieving high yields and purity. The most common synthetic strategies involve the cyclization of a substituted hydrazone, a reaction that is sensitive to various parameters.

The core challenges frequently encountered include:

  • Low reaction yield: Incomplete conversion of starting materials or formation of side products.

  • Formation of isomers: Difficulty in controlling regioselectivity, leading to mixtures of N1- and N2-substituted indazoles.[2]

  • Purification difficulties: Separation of the desired product from starting materials, isomers, and byproducts can be complex.[3]

This guide will address these challenges in a practical question-and-answer format.

Visualizing the General Synthetic Workflow

The synthesis generally proceeds through the formation of a hydrazone intermediate followed by cyclization to form the indazole ring.

Synthetic_Workflow A Starting Materials (e.g., Substituted Phenylhydrazine and α-Ketoester) B Hydrazone Formation A->B Condensation C Cyclization B->C Intramolecular C-H amination or similar D This compound C->D E Purification D->E Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products cluster_purification Troubleshooting Purification Start Low Yield or Impurities? Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Yes Side_Products Side Products (e.g., Isomers) Start->Side_Products Yes Purification_Issues Purification Issues Start->Purification_Issues Yes Check_Temp Optimize Temperature Incomplete_Reaction->Check_Temp Check_Solvent Change Solvent Incomplete_Reaction->Check_Solvent Check_Reagents Verify Reagent Purity/Activity Incomplete_Reaction->Check_Reagents Solvent_Screen Screen Solvents Side_Products->Solvent_Screen Base_Screen Screen Bases Side_Products->Base_Screen Temp_Control Adjust Temperature Side_Products->Temp_Control Optimize_Eluent Optimize Eluent System (TLC) Purification_Issues->Optimize_Eluent Change_Stationary_Phase Change Stationary Phase Purification_Issues->Change_Stationary_Phase Add_Modifier Add Eluent Modifier Purification_Issues->Add_Modifier

References

Technical Support Center: Purification of Crude Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Indazole derivatives are crucial scaffolds in modern drug discovery, and obtaining this intermediate in high purity is paramount for the success of subsequent synthetic steps and biological assays.[1][2]

This guide moves beyond simple instructions to provide the underlying scientific principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when handling the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route, but typically falls into several classes. The most common synthesis involves the esterification of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid.[3]

Impurity ClassSpecific Example(s)Polarity vs. ProductDetection Method
Unreacted Starting Material 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acidMuch HigherTLC (will remain at baseline), HPLC, ¹H NMR (absence of methyl ester singlet, presence of broad COOH proton)
Regioisomeric Impurities N-2 substituted indazole isomersSimilarHPLC, ¹H and ¹³C NMR. NMR is a powerful tool for distinguishing between N-1 and N-2 isomers.[4]
Reaction Byproducts Dependent on the coupling/esterification reagents used.VariableLC-MS, HPLC
Residual Solvents Methanol, DMF, Ethyl Acetate, DichloromethaneN/A (volatile)¹H NMR, GC-MS
Degradation Products Hydrolysis back to the carboxylic acidHigherTLC, HPLC

Q2: What are the primary recommended methods for purifying this compound?

A2: The two most effective and widely employed purification techniques for indazole derivatives of this type are flash column chromatography and recrystallization.[5][6]

  • Flash Column Chromatography is excellent for removing impurities with significantly different polarities, such as the starting carboxylic acid.[7]

  • Recrystallization is ideal for removing minor impurities and for obtaining a highly crystalline final product, assuming a suitable solvent can be found.[8]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, typically providing a purity value as a percentage (e.g., >98%).[9]

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative check. A pure compound should ideally show a single spot.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity and detecting any organic impurities that may be present.[5]

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity. Impurities tend to depress and broaden the melting point.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[5]

Section 2: Troubleshooting and Optimization Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during purification.

Challenge 1: Flash Column Chromatography Issues

Problem: I'm getting poor separation between my product and an impurity.

  • Possible Cause: The polarity of your eluent system is not optimized. For effective separation on silica gel, the desired compound should have a Target Rf (Retardation factor) of approximately 0.2-0.4 on a TLC plate.[5]

  • Solution:

    • Systematic TLC Analysis: Before running a column, screen various solvent systems. A common starting point for indazole esters is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[6]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the percentage of the more polar solvent. This sharpens bands and improves the separation of compounds with close Rf values.[5]

    • Consider an Alternative Stationary Phase: While silica gel is standard, some impurities may separate better on neutral alumina, especially if your compound shows signs of degradation on acidic silica.[11]

Problem: My compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar. Your compound is strongly adsorbed to the silica gel.[5]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent mixture. If using a hexanes/ethyl acetate system, increase the ethyl acetate percentage.

    • Introduce a Stronger Solvent: If necessary, add a small percentage (0.5-2%) of methanol to your eluent. Methanol is highly polar and is very effective at eluting polar compounds from silica gel.

Problem: It appears my compound is decomposing on the column.

  • Possible Cause: The compound is unstable on the acidic surface of standard silica gel.[11]

  • Solution:

    • Stability Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.

    • Deactivate the Silica: Run the column using a solvent system that has been pre-treated with a small amount of a neutralising base, like triethylamine (~0.1-0.5% by volume).

    • Switch to Alumina: Use a neutral or basic alumina stationary phase for your chromatography.

Challenge 2: Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, the cooling process is too rapid, or the melting point of your compound is lower than the boiling point of the solvent.[5]

  • Solution:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[5]

    • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. A Dewar flask filled with warm water can be used to insulate the flask and slow the cooling rate. Once at room temperature, move to an ice bath.

    • Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[12] Alternatively, if you have a small sample of pure material, add a single "seed" crystal to the cooled solution.[5]

Problem: I have very low recovery after recrystallization.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.[13]

    • Evaporate Excess Solvent: If you've added too much solvent, you can gently boil some of it off to re-concentrate the solution before cooling.

    • Optimize Cooling: Ensure the solution is thoroughly cooled. Placing it in an ice bath or refrigerator for an extended period can maximize the yield.

    • Wash Judiciously: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[5]

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your purification efforts.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material.

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate and elute with various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that places the product spot at an Rf of ~0.3. This will be your primary eluent.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal volume of dichloromethane.

    • In a separate flask, add ~2-3 g of silica gel and concentrate the crude product solution onto it using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this "dry loaded" silica onto the sand at the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a solvent system slightly less polar than your target eluent (e.g., if 4:1 Hex:EtOAc was chosen, start with 9:1).

    • Gradually increase the polarity of the eluent.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the flask under high vacuum to remove any final traces of solvent.

Scientist's Note: Dry loading the sample onto silica gel is highly recommended over wet loading (injecting a solution). It results in a much tighter initial band and significantly improves separation efficiency.

Protocol 2: Recrystallization
  • Solvent Screening:

    • Place a small amount (~20-30 mg) of crude product into several different test tubes.

    • Add a small amount (~0.5 mL) of a test solvent (e.g., ethanol, methanol, ethyl acetate, isopropanol, acetonitrile) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will show poor solubility.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

  • Recrystallization Procedure:

    • Place the crude solid into an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just completely dissolved.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Section 4: Visualization of Workflows

General Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Product Purity_Check Purity Assessment TLC HPLC/LC-MS Crude->Purity_Check Primary Primary Purification Flash Column Chromatography Purity_Check->Primary Secondary Secondary Purification (Optional) Recrystallization Primary->Secondary If needed Final_Analysis Final QC HPLC NMR Melting Point Primary->Final_Analysis Secondary->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: A typical workflow for purifying this compound.

Troubleshooting Logic for Column Chromatography

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed (e.g., Poor Separation) Cause1 Suboptimal Eluent (Rf not 0.2-0.4) Problem->Cause1 Cause2 Compound Degradation on Acidic Silica Problem->Cause2 Cause3 Column Overloaded or Packed Poorly Problem->Cause3 Sol1 Systematic TLC Screen & Use Gradient Elution Cause1->Sol1 Sol2 Test Stability on TLC Use Neutral Alumina or Add 0.1% Et3N to Eluent Cause2->Sol2 Sol3 Use Less Material Repack Column Carefully (Slurry Pack) Cause3->Sol3

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Troubleshooting Poor Selectivity in the N-Alkylation of Methyl Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of methyl indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in this critical transformation. The indazole scaffold is a privileged motif in modern drug discovery, and controlling the position of N-alkylation is paramount for synthesizing target molecules efficiently and avoiding difficult isomer separations.[1][2][3][4]

This guide provides in-depth, field-proven insights into the causal factors governing N1 vs. N2 selectivity and offers structured, actionable troubleshooting advice.

Core Principles: Understanding the Battle for Regioselectivity

The N-alkylation of an unsymmetrical indazole, such as methyl indazole-3-carboxylate, frequently yields a mixture of N1 and N2 regioisomers.[5][6] This is because the intermediate indazolide anion is an ambident nucleophile, with significant electron density on both nitrogen atoms.[4] The final N1:N2 ratio is not random; it is the result of a delicate interplay between several key factors. Understanding these factors is the first step to mastering this reaction.

  • Kinetic vs. Thermodynamic Control : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][5] Therefore, reaction conditions that allow for equilibration will typically favor the more stable N1-alkylated product.[2][7] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2-isomer.[7]

  • Steric Hindrance : The substituent at the C3 position (the methyl carboxylate group in this case) plays a crucial steric role. It can physically block the approach of an alkylating agent to the adjacent N2 position, thereby favoring attack at the more accessible N1 position.[8] Similarly, a bulky substituent at the C7 position can hinder attack at N1, promoting N2 alkylation.[4]

  • The Base-Cation and Solvent Effect (Ion Pairs) : This is arguably the most critical factor for controlling selectivity. The nature of the cation from the base and its interaction with the solvent and the indazolide anion dictates the outcome.

    • Tight Ion Pairs : In non-polar aprotic solvents like THF, strong bases with small cations (e.g., NaH) form a "tight ion pair". The sodium cation is believed to form a chelate between the N2 nitrogen and the oxygen of the C3-carboxylate.[4][9][10] This coordination complex sterically shields the N2 position, leading to highly selective alkylation at N1.[4][7]

    • Solvent-Separated Ion Pairs : In polar aprotic solvents like DMF, the solvent molecules solvate the cation, creating a "solvent-separated ion pair" or "naked" anion.[1][11] This leaves both N1 and N2 more freely available for attack, often resulting in poor selectivity and mixtures of isomers.[4][9]

Troubleshooting Flowchart

Here is a logical workflow to diagnose and solve selectivity issues in your reaction.

troubleshooting_flowchart start Start: Poor N1/N2 Selectivity Observed check_conditions Analyze Current Conditions: - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, THF) - Temperature start->check_conditions desired_isomer Which isomer is desired? check_conditions->desired_isomer n1_desired N1-Product desired_isomer->n1_desired  N1 n2_desired N2-Product desired_isomer->n2_desired  N2 n1_protocol Implement N1-Selective Protocol: 1. Switch to NaH as base. 2. Switch to anhydrous THF as solvent. 3. Run reaction at 0°C to RT. n1_desired->n1_protocol n1_result Result: High N1 Selectivity (>99:1) n1_protocol->n1_result n2_options Explore N2-Selective Protocols n2_desired->n2_options mitsunobu Option A: Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) n2_options->mitsunobu Direct Alkylation c7_sub Option B: Substrate Modification (If possible, use C7-substituted indazole with NaH/THF) n2_options->c7_sub Substrate Control n2_result Result: High N2 Selectivity mitsunobu->n2_result c7_sub->n2_result

Caption: Decision-making flowchart for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a nearly 1:1 mixture of N1 and N2 isomers. What's wrong?

This is the most common problem and almost always points to reaction conditions that do not sufficiently differentiate the two nitrogen atoms.[7] You are likely using a combination like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[4][9]

Causality : In DMF, the carbonate base forms a solvent-separated ion pair with the indazolide. The cation is "cushioned" by solvent molecules and cannot form a tight chelate with the N2 and C3-ester positions.[1][11] This leaves both nitrogens exposed, and the alkylating agent reacts with both sites, leading to poor selectivity.

Solution : To achieve high selectivity, you must switch to a condition that favors thermodynamic control and steric shielding. The most reliable method for achieving high N1 selectivity is using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1][3][12][13]

Q2: How can I reliably maximize the yield of the N1-alkylated product?

To favor the N1 isomer, you need to exploit the thermodynamic stability of the product and the steric hindrance around the N2 position.[1][7]

The Gold Standard Protocol (Chelation Control) :

  • Base : Use sodium hydride (NaH, ~1.2 equivalents). Its small sodium cation is essential for chelation.

  • Solvent : Use anhydrous tetrahydrofuran (THF). Its lower polarity promotes the formation of a tight ion pair.

  • Procedure : Dissolve the methyl indazole-3-carboxylate in THF, cool to 0 °C, and add the NaH portion-wise. Allow the mixture to stir and warm to room temperature to ensure complete deprotonation. Then, re-cool before adding your alkylating agent.

This combination has been shown to provide >99:1 selectivity for the N1 position for indazoles with C3-ester or ketone groups.[1][12][13]

Caption: Proposed chelation mechanism for N1-selectivity with NaH/THF.

Q3: My goal is the N2-alkylated product. How can I achieve this?

Selectively forming the N2 isomer is often more challenging as it typically requires overriding the thermodynamic preference for N1.[7]

Method A: Mitsunobu Reaction The Mitsunobu reaction is a reliable method for obtaining the N2 isomer.[1][2] It proceeds through a different mechanism that is not governed by the same ion-pair effects.

  • Reagents : Use the desired alcohol (R-OH) as the alkyl source, along with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Outcome : For methyl indazole-3-carboxylate, the Mitsunobu reaction shows a strong preference for the N2 position, with reported N1:N2 ratios of 1:2.5.[1][3] While not perfectly selective, it heavily favors the desired N2 product, which can then be isolated via chromatography.

Method B: Substrate Control If your synthesis allows for it, substituents on the indazole ring itself can dictate selectivity. Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position sterically block the N1 position and have been shown to provide excellent N2 selectivity (≥96%) even under standard NaH/THF conditions.[1][3][12][13]

Q4: My reaction is very slow or gives low conversion. What should I check?

Low conversion can be frustrating, but it's a solvable problem.[14]

  • Base Inactivity : Ensure your base is fresh and active. Sodium hydride is particularly susceptible to deactivation by moisture. Use NaH from a freshly opened container or wash it with anhydrous hexane to remove the protective mineral oil and any surface hydroxides.

  • Insufficient Deprotonation : Carbonate bases (K₂CO₃, Cs₂CO₃) may not be strong enough to fully deprotonate the indazole, especially at room temperature.[11] If you must use a carbonate, heating the reaction may be necessary.[6]

  • Poor Reagent Solubility : The indazole sodium salt may have limited solubility in THF. While this doesn't usually stop the reaction, ensure adequate stirring to maintain a good suspension.

  • Poor Electrophile : If you are using a less reactive alkylating agent (e.g., an alkyl chloride or a sterically hindered bromide), you may need to increase the temperature or switch to a more reactive electrophile like an alkyl iodide or tosylate.[1]

Q5: How do I confirm the regiochemistry of my products?

Correctly assigning the N1 and N2 isomers is critical. This is best accomplished using 2D NMR spectroscopy.[1][3]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment.

    • For the N1-isomer , you will observe a 3-bond correlation (³J) between the protons of the N-CH₂ group and the C7a carbon of the indazole ring.

    • For the N2-isomer , you will observe a 3-bond correlation (³J) between the protons of the N-CH₂ group and the C3 carbon of the indazole ring.[11]

Data Summary: Influence of Reaction Conditions on Selectivity

The following table summarizes reported outcomes for the N-alkylation of C3-substituted indazoles under various conditions, providing a quick reference for experimental design.

SubstrateBaseSolventAlkylating AgentN1:N2 RatioYieldReference
Methyl indazole-3-carboxylateNaHTHFn-Pentyl bromide>99:195%[1]
Methyl indazole-3-carboxylateK₂CO₃DMFn-Pentyl bromide1.5:178% (combined)[1]
Methyl indazole-3-carboxylateCs₂CO₃DMFEthyl bromoacetate131:185%[15]
Methyl indazole-3-carboxylateNaHDMFEthyl bromoacetate<2:1N/A[15]
3-Acetyl-1H-indazoleNaHTHFn-Pentyl bromide>99:196%[1]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromide1:2491% (combined)[1]
Methyl indazole-3-carboxylate(Mitsunobu)THFn-Pentanol1:2.578% (combined)[1][3]
Optimized Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation [1][9]

This protocol is optimized for achieving >99% N1-regioselectivity.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition : Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: Gas evolution (H₂)!

  • Stirring : Allow the suspension to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.

  • Alkylation : Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction : Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Workup : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: N2-Favored Alkylation via Mitsunobu Reaction [1][2][3]

This protocol is designed to favor the formation of the N2-isomer.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Concentration : Remove the solvent under reduced pressure.

  • Purification : The crude mixture, containing the N1 and N2 products along with triphenylphosphine oxide, can be directly purified by flash column chromatography to isolate the desired N2-alkylated product.

experimental_workflow start Start reagent_prep Reagent Preparation (Indazole, Base/Reagents, Anhydrous Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagent_prep->reaction_setup deprotonation Deprotonation / Activation reaction_setup->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation reaction_monitoring Reaction Monitoring (TLC / LC-MS) alkylation->reaction_monitoring workup Aqueous Workup & Quenching reaction_monitoring->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing palladium-catalyzed cross-coupling reactions with methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and opportunities presented by this unique substrate. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Substrate: Key Reactivity Considerations

This compound is a valuable building block, but its structure presents distinct challenges for cross-coupling chemistry. A clear understanding of these features is the first step toward successful optimization.

  • The Indazole Core: As a nitrogen-rich heterocycle, the indazole nucleus, particularly the N-H proton, is acidic. Under basic reaction conditions, it can deprotonate to form an indazolide anion. This anion can act as a ligand, coordinating to the palladium center and potentially forming inactive or off-cycle catalyst species, which is a common issue with unprotected azoles.[1]

  • The Trifluoromethoxy (-OCF₃) Group: This group at the 5-position is strongly electron-withdrawing. This electronic effect deactivates the aromatic ring, making the oxidative addition step of the catalytic cycle more challenging compared to electron-neutral or electron-rich systems.[2][3] However, this group also enhances metabolic stability and lipophilicity, making it highly desirable in drug candidates.[2][4]

  • The Methyl Ester: The carboxylate at the 3-position is another electron-withdrawing group, further influencing the electronic properties of the indazole system. It is also susceptible to hydrolysis under strongly basic conditions or elevated temperatures, which can lead to unwanted side products.

The Palladium Catalytic Cycle: A Visual Overview

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. Understanding these fundamental steps is crucial for diagnosing problems. The Suzuki-Miyaura coupling is shown below as a representative example.

Suzuki_Catalytic_Cycle pd0 Active Pd(0)Ln oxidative_addition Oxidative Addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix R¹-X transmetalation Transmetalation pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir [R²-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product start R¹-X (Aryl Halide) start->oxidative_addition boronic R²-B(OR)₂ (Boronic Acid) boronic->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide: Question & Answer Format

This section addresses the most common issues encountered when coupling with this compound.

Question 1: My reaction shows very low or no conversion to the desired product. What are the first things I should check?

Answer: Low or no yield is the most common problem and requires a systematic check of your reaction setup and reagents.[5]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[5][6]

  • Reagent Quality & Purity:

    • Solvents: Use anhydrous, high-purity solvents. Moisture can hydrolyze organoboron reagents and hinder catalyst activity.

    • Base: Ensure your base is anhydrous and finely powdered for better solubility and reactivity. For bases like K₂CO₃ or K₃PO₄, consider oven-drying them before use.[7]

    • Starting Materials: Verify the purity of your indazole and coupling partner. Impurities can sometimes poison the catalyst.

  • Catalyst & Ligand Activity:

    • Palladium Source: Modern palladium precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI™ catalysts) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] They form the active Pd(0) species more cleanly and efficiently, which is crucial for challenging, electron-deficient substrates.

    • Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation over time. Use fresh ligand from a reputable supplier.

Question 2: I'm observing significant decomposition of my starting material or product. What might be the cause?

Answer: Decomposition often points to reaction conditions that are too harsh for the functional groups present in your molecule.

  • Base-Mediated Hydrolysis: The methyl ester at the C3 position is susceptible to hydrolysis, especially with strong bases (like NaOtBu or LiHMDS) at elevated temperatures. This will form the corresponding carboxylic acid. If this is an issue, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.

  • Thermal Instability: While many cross-coupling reactions require heat, prolonged exposure to high temperatures (>120 °C) can lead to decomposition. If you suspect this, try running the reaction at a lower temperature for a longer period or using a more active catalyst system that operates under milder conditions. Microwave heating can sometimes accelerate the desired reaction over decomposition pathways.[7][10]

Question 3: My Suzuki-Miyaura coupling is plagued by a major side product corresponding to the homocoupling of my boronic acid. How can I minimize this?

Answer: Boronic acid homocoupling is a classic side reaction, often exacerbated by the presence of oxygen.[11]

  • Rigorous Degassing: This is the most critical factor. Oxygen promotes the homocoupling pathway. Ensure your solvent and reaction headspace are thoroughly deoxygenated before adding the catalyst.

  • Order of Addition: Pre-mixing the palladium source and ligand in degassed solvent before adding the other reagents can sometimes lead to a more controlled initiation and reduce side reactions.

  • Catalyst Choice: Using a well-defined Pd(0) source (like Pd(PPh₃)₄) or a modern precatalyst can sometimes reduce homocoupling compared to generating the active catalyst in situ from a Pd(II) salt, a process which can itself generate oxidative species.[7][11]

Question 4: The N-H on my indazole seems to be inhibiting the reaction. Should I protect it?

Answer: This is a critical strategic decision. The acidic N-H proton (pKa is generally lower for indazoles with electron-withdrawing groups) can interfere with the catalytic cycle.[1]

  • Working with the Unprotected Indazole: This is often possible and more atom-economical. The key is careful selection of the base. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong alkoxides. They are basic enough to facilitate the catalytic cycle (e.g., activate the boronic acid in a Suzuki coupling) but may not deprotonate the indazole as extensively, minimizing catalyst inhibition.[1]

  • When to Protect: If you continue to see low yields despite optimizing other parameters, N-protection is a viable strategy. Common protecting groups for indazoles include SEM, MOM, or a simple Boc group. Protection prevents the formation of the inhibitory indazolide anion.[12][13] Some studies have shown that N-1 protection is essential for certain couplings at the C3 position to proceed at all.[12][14] However, this adds two steps (protection and deprotection) to your synthesis.

Troubleshooting Workflow

Use this decision tree to guide your optimization efforts when faced with a low-yielding reaction.

Troubleshooting_Workflow start Low Yield (<50%) q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Product Decomposing? q1->q2 Yes q3 Is Catalyst Active? q1->q3 No a1_yes Yes a1_no No sol1 • Lower Temperature • Use Milder Base (e.g., K₃PO₄) • Reduce Reaction Time q2->sol1 Yes sol2 Major side products observed? (e.g., Homocoupling, Debromination) • Rigorously Degas System • Re-evaluate Base/Solvent q2->sol2 No a2_yes Yes a2_no No sol3 • Use Fresh Catalyst/Ligand • Switch to a Modern Precatalyst (e.g., Buchwald G3/G4) • Check Reagent Purity q3->sol3 No q4 Are Conditions Optimal? q3->q4 Yes a3_no No a3_yes Yes sol4 • Screen Ligands (Bulky, Electron-Rich) • Screen Bases (K₃PO₄, Cs₂CO₃) • Screen Solvents (Dioxane, Toluene, 2-MeTHF) • Consider N-H Protection q4->sol4

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Recommended Starting Protocols & Conditions

These conditions are intended as robust starting points. Optimization will likely be required for your specific coupling partner.

General Experimental Protocol (Suzuki-Miyaura Example)
  • Setup: To a dry oven- or flame-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle 3-5 times.

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst) to the vial under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, ~0.1 M concentration) via syringe.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 90-110 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[15][16]

Table 1: Recommended Starting Conditions for Common Cross-Couplings
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Notes & Key Considerations
Suzuki-Miyaura XPhos Pd G3 (1-3%)-K₃PO₄ (2-3)Dioxane/H₂O (10:1)90 - 110The N-H of the indazole can interfere; K₃PO₄ is a good starting base.[1][17] Aryl iodides are more reactive than bromides.[6]
Buchwald-Hartwig Pd₂(dba)₃ (2-4%)RuPhos (4-8%)NaOtBu (1.5-2)Toluene or Dioxane100 - 120For electron-deficient heterocycles, bulky biarylphosphine ligands are critical.[18][19] NaOtBu is a strong base; watch for ester hydrolysis.
Sonogashira PdCl₂(PPh₃)₂ (2-5%)-Et₃N / DMF60 - 80Requires a copper co-catalyst (CuI, 1-5 mol%). N-protection may be necessary for C3-alkynylation.[12][20][21]

Frequently Asked Questions (FAQs)

Q: Why are bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) so often recommended for this substrate? A: These ligands serve two primary functions. First, their large steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step.[22] Second, their strong electron-donating ability increases the electron density on the palladium center, which also accelerates oxidative addition, a particularly important factor for an electron-deficient substrate like this indazole.[23]

Q: Can I use other metals besides palladium? A: While palladium is the workhorse for these reactions, catalysts based on other metals like nickel and copper are gaining traction.[24][25] Nickel catalysts, in particular, are often cheaper and can be effective for coupling aryl chlorides or other less reactive electrophiles. However, palladium catalysis is far more developed and generally offers a broader substrate scope and higher functional group tolerance.[25]

Q: What is the role of water in some Suzuki coupling procedures? A: A small amount of water can be beneficial in Suzuki couplings for several reasons. It can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄), increasing its effectiveness. It is also believed to play a role in the mechanism of transmetalation, facilitating the transfer of the organic group from boron to palladium.[26]

Q: My purification by column chromatography is difficult, with the product streaking badly on the silica gel. What can I do? A: The nitrogen atoms in the indazole ring can interact strongly with the acidic silica gel. To improve chromatography, try adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This will neutralize the active sites on the silica and reduce streaking. Alternatively, using a different stationary phase like alumina or a C18 reversed-phase column may be effective.

References

side reaction products in the synthesis of trifluoromethoxy indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable fluorinated heterocycles. The unique electronic properties of the trifluoromethoxy (–OCF₃) group, while beneficial for drug discovery, introduce specific challenges during synthesis, often leading to unexpected side reactions and purification difficulties.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to help you identify, understand, and mitigate the formation of common side reaction products.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems encountered during the synthesis of trifluoromethoxy indazoles. Each entry details the likely cause, the underlying chemical principles, and actionable solutions.

Question 1: I am attempting an intramolecular cyclization of a trifluoromethoxy-substituted aryl hydrazone and observing significant formation of regioisomers. How can I control the regioselectivity?

Likely Cause: The formation of regioisomeric indazoles (e.g., 1H vs. 2H tautomers or isomers based on the cyclization position) is a common issue, heavily influenced by both electronic and steric factors. The strongly electron-withdrawing trifluoromethoxy group can alter the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms, leading to competing cyclization pathways.[1][2]

Mechanistic Insight: In reactions like the Fischer indole synthesis adapted for indazoles or palladium-catalyzed C-H amination, the cyclization can proceed via different transition states.[2][3] The position of the -OCF₃ group dictates the most electronically favorable site for cyclization. For instance, an -OCF₃ group meta to the hydrazone attachment point may direct cyclization to one of the adjacent positions, but subtle changes in reaction conditions can shift this preference.

Solutions & Troubleshooting Protocol:

  • Solvent and Base Screening: The polarity of the solvent and the nature of the base can stabilize one transition state over another.

    • Protocol: Set up parallel small-scale reactions (0.1 mmol) to screen a matrix of conditions.

      • Solvents: Toluene (non-polar), 1,4-Dioxane (polar aprotic), DMF (polar aprotic), Acetonitrile (polar aprotic).[4]

      • Bases: K₂CO₃ (mild inorganic), Cs₂CO₃ (stronger inorganic), NaH (strong, non-nucleophilic), or organic bases like DBU.[4]

    • Analysis: Monitor the ratio of regioisomers in the crude reaction mixture using ¹H and ¹⁹F NMR spectroscopy or LC-MS.

  • Catalyst and Ligand Modification (for metal-catalyzed routes):

    • In Pd-catalyzed reactions, the choice of ligand is critical for regioselectivity.[5]

    • Recommendation: Screen bulky phosphine ligands (e.g., XPhos, SPhos) which can sterically hinder one cyclization pathway, and electron-rich ligands that can alter the reactivity of the metal center.

  • Directed Metalation: For certain substitution patterns, a directed ortho-metalation approach can offer superior regiocontrol. The amino group or a directing group installed on it can direct a strong base (like n-BuLi or s-BuLi) to deprotonate a specific adjacent position, allowing for controlled functionalization and subsequent cyclization.[6]

ConditionExpected Impact on RegioselectivityKey Considerations
Non-polar Solvent May favor the thermodynamically more stable isomer.Check solubility of starting materials and reagents.
Polar Aprotic Solvent Can accelerate the reaction but may favor kinetically controlled products.Ensure solvent is anhydrous, especially with strong bases.
Bulky Ligands Increases steric hindrance, potentially favoring one regioisomer.May require higher reaction temperatures or longer times.
Strong Base Can lead to deprotonation at multiple sites if not controlled by temperature.Use at low temperatures (e.g., -78 °C) for kinetic control.
Question 2: My Davis-Beirut reaction using a trifluoromethoxy-substituted o-nitrobenzylamine is giving a low yield of the desired 2H-indazole and a complex mixture of byproducts. What is going wrong?

Likely Cause: The Davis-Beirut reaction proceeds through a highly reactive o-nitrosoimine intermediate.[7][8] When using aniline derivatives (or substrates with reduced nucleophilicity, as can be the case with the electron-withdrawing -OCF₃ group), the rate of the desired N-N bond-forming heterocyclization can become slow. This allows competitive side reactions, such as hydrolysis of the imine intermediate by water, to dominate.[9][10]

Mechanistic Insight & Side Products:

  • Desired Pathway: The nitrosoimine intermediate undergoes a 6-π electrocyclization to form the 2H-indazole.[8]

  • Side Reaction (Imine Hydrolysis): If water is present and cyclization is slow, the nitrosoimine intermediate can hydrolyze back to the o-nitrosobenzaldehyde and the starting amine. The aldehyde can then undergo other reactions.

  • Side Reaction (N-Oxide Formation): In some cases, the reaction can lead to the formation of a stable 2H-indazole N-oxide, which may not convert to the final product under the reaction conditions.[7]

Solutions & Troubleshooting Protocol:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water to prevent imine hydrolysis.

    • Protocol:

      • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation over Na for THF/dioxane, molecular sieves for DMF).

      • Run the reaction under a positive pressure of an inert atmosphere (N₂ or Ar).

  • Optimize Base and Solvent System: The reaction is typically base-mediated.

    • Recommendation: While KOH is common, consider screening other bases like sodium tert-butoxide in an anhydrous solvent like THF or 1,4-dioxane. The choice of alcoholic solvent can also lead to 3-alkoxy-2H-indazole products, which may be a desired or undesired outcome.[11]

  • Alternative Photochemical Conditions: Recent advancements have shown that a photochemical approach using a Brønsted acid catalyst can facilitate the reaction, particularly for challenging N-aryl substrates, by generating the key intermediate under different conditions.[10]

Below is a diagram illustrating the logical steps for troubleshooting this specific synthesis.

G start Low Yield in Davis-Beirut Reaction check_water Verify Anhydrous Conditions start->check_water check_reagents Confirm Purity of Starting Materials start->check_reagents lcms Analyze Crude by LC-MS & ¹⁹F NMR start->lcms identify_bp Identify Mass of Major Byproducts lcms->identify_bp hydrolysis Mass corresponds to Hydrolysis Products (e.g., o-nitrosobenzaldehyde) identify_bp->hydrolysis n_oxide Mass corresponds to N-Oxide Intermediate identify_bp->n_oxide implement_dry Implement Strict Anhydrous Protocol hydrolysis->implement_dry Primary Solution optimize_base Optimize Base/Solvent (e.g., NaOtBu in THF) hydrolysis->optimize_base Secondary Solution consider_photo Consider Photochemical Brønsted Acid Method hydrolysis->consider_photo Alternative Route reduce_n_oxide Add Reduction Step (e.g., Zn/HCl post-reaction) n_oxide->reduce_n_oxide Solution success Improved Yield of 2H-Indazole implement_dry->success optimize_base->success consider_photo->success reduce_n_oxide->success G cluster_main Jacobson-Type Cyclization Start OCF₃-Substituted o-Alkyl Aniline Intermediate Diazonium Intermediate Start->Intermediate NaNO₂ / Acid DesiredPath Intramolecular Cyclization Intermediate->DesiredPath Controlled Temp. Mild Conditions SidePath Over-Oxidation (Harsh Conditions) Intermediate->SidePath Excess Oxidant High Temp. Product Trifluoromethoxy Indazole DesiredPath->Product SideProduct Anthranilic Acid Derivative SidePath->SideProduct

References

Technical Support Center: Purifying Indazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments.

Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their purification is not always straightforward. Issues such as the separation of N1 and N2 regioisomers, compound stability on acidic stationary phases, and poor peak shape are common hurdles. This guide provides field-proven insights and systematic solutions to these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning phase of a purification protocol for indazole derivatives.

Q1: What is the best stationary phase for purifying my indazole derivative?

A1: The choice of stationary phase is critical and depends on the polarity and stability of your specific indazole derivative.

  • Silica Gel (SiO₂): This is the most common and versatile stationary phase for normal-phase chromatography and is suitable for a wide range of indazole derivatives.[2][3][4] However, standard silica gel is acidic, which can be problematic. The basic nitrogen atoms in the indazole ring can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[5] Additionally, acid-sensitive indazoles may degrade on the column.[2][6]

    • Self-Validation: You can test the stability of your compound on silica gel by running a 2D TLC.[6][7] Spot your compound in one corner of a square TLC plate, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again in the second dimension with the same solvent. If the compound is stable, the spot will appear on the diagonal. Degradation will result in new spots appearing off the diagonal.[6][7]

  • Alumina (Al₂O₃): For basic indazole derivatives that show significant tailing or degradation on silica, alumina is an excellent alternative.[2][5] It is available in neutral or basic grades, which minimizes the strong acidic interactions that cause poor peak shape.[5]

  • Reversed-Phase (e.g., C18-bonded silica): For highly polar or water-soluble indazole derivatives, reversed-phase chromatography may be more effective.[8][9] In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for very polar compounds that are not retained on reversed-phase columns. It uses a polar stationary phase (like silica or polar bonded phases) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[8][11]

Q2: How do I select the right mobile phase (eluent)?

A2: Mobile phase selection is an empirical process best guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4, as this generally provides the best separation in column chromatography.[2][10]

  • Common Solvent Systems:

    • For non-polar to moderately polar indazoles: Start with mixtures of Ethyl Acetate (EtOAc) and Hexanes (or Petroleum Ether).[10] A 1:1 mixture is a good initial test system.

    • For more polar indazoles: Dichloromethane (DCM) / Methanol (MeOH) mixtures are very effective.[5][10] Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.

  • Adjusting Polarity:

    • If your compound's Rf is too low (stuck on the baseline): Increase the polarity of the mobile phase.[9] For an EtOAc/Hexane system, increase the proportion of EtOAc. For a DCM/MeOH system, increase the proportion of MeOH.

    • If your compound's Rf is too high (runs with the solvent front): Decrease the polarity of the mobile phase.[9] Decrease the proportion of the more polar solvent (EtOAc or MeOH).

  • Using Modifiers: For basic compounds like indazoles that exhibit tailing, adding a small amount of a basic modifier to the mobile phase can dramatically improve peak shape. Common choices include triethylamine (Et₃N) or ammonia (usually as a 1-10% solution in methanol), added at a concentration of 0.1-1% to the eluent.[5][9] This works by neutralizing the acidic sites on the silica gel, preventing strong, undesirable interactions with the analyte.[5]

Derivative PolarityRecommended Starting Solvent System (TLC)Strategy to Increase RfStrategy to Decrease Rf
Low to Medium Ethyl Acetate / Hexanes (e.g., 2:8)Increase Ethyl Acetate ratioDecrease Ethyl Acetate ratio
Medium to High Dichloromethane / Methanol (e.g., 98:2)Increase Methanol ratioDecrease Methanol ratio
Very High (Polar) Acetonitrile / Water (Reversed-Phase)Decrease Acetonitrile ratioIncrease Acetonitrile ratio

Troubleshooting Guide

This section addresses specific problems you might encounter during your purification in a question-and-answer format.

Problem 1: My indazole derivative is streaking or tailing badly on the column.

  • Question: I'm running my column, but the spots on my TLC plates are elongated streaks instead of tight spots, leading to poor separation. What's happening and how do I fix it?

  • Answer:

    • Causality: This is most often caused by the interaction of the basic nitrogen atoms of the indazole ring with the acidic silanol groups on the surface of the silica gel.[5][12] This strong interaction leads to uneven elution and a "tailing" or "streaking" effect. Another common cause is simply overloading the column with too much crude material.[6][9][13]

    • Solutions:

      • Add a Basic Modifier: The most effective solution is to add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine to your mobile phase.[5] This base will compete for the acidic sites on the silica, allowing your indazole derivative to elute more symmetrically.

      • Switch to Alumina: Consider using neutral or basic alumina as your stationary phase. This eliminates the acidic surface that causes the issue.[2][5]

      • Reduce Sample Load: If you are overloading the column, the stationary phase becomes saturated, leading to poor separation. As a rule of thumb, for silica gel, the mass of crude material should be about 1-5% of the mass of the silica.

      • Use a "Dry Loading" Technique: Dissolving your sample in a strong solvent for loading can cause band broadening. Instead, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel (2-3 times the weight of your product), and evaporate the solvent to get a dry, free-flowing powder.[5] This powder can then be carefully added to the top of your packed column, often resulting in sharper bands.[5]

Problem 2: I can't separate the N1 and N2 substituted isomers of my indazole.

  • Question: My reaction produced a mixture of N1 and N2 alkylated indazoles, and they are co-eluting from the column. How can I separate them?

  • Answer:

    • Causality: N1 and N2 substituted indazoles are regioisomers that often have very similar polarities, making their separation by chromatography extremely challenging.[14][15] While flash chromatography is often attempted, it may not provide baseline separation and is not easily scalable for this specific problem.[14][15]

    • Solutions:

      • Recrystallization: This is often a more effective method than chromatography for separating N1/N2 isomers.[14] The key is to find a mixed-solvent system where the solubility of the two isomers is different. Common systems include mixtures of water-soluble organic solvents (like acetone, ethanol, or methanol) with water.[14][16] By carefully preparing a hot, saturated solution and allowing it to cool slowly, one isomer will often crystallize out in high purity (>99%).[14]

      • Chromatographic Optimization: If you must use chromatography, meticulous optimization is required. Use a long column with a shallow solvent gradient (a very slow increase in polarity) to maximize the chances of separation. Monitor fractions carefully with TLC.

      • Synthetic Strategy: The most robust solution is to control the regioselectivity during the synthesis. Certain reaction conditions can strongly favor one isomer. For example, Mitsunobu reactions often favor the N2 product, while using NaH in THF can favor the N1 isomer.[16][17] Introducing a bulky or electron-withdrawing group at the C7 position can sterically hinder the N1 position and direct alkylation to N2.[17][18]

Problem 3: My compound is not eluting from the column, or my yield is very low.

  • Question: I've run a large volume of eluent through the column, but I can't find my compound. What could be the reason?

  • Answer:

    • Causality: There are two primary causes for this issue. First, your mobile phase may be too non-polar, causing your compound to be irreversibly adsorbed onto the stationary phase.[2] Second, your compound may be decomposing on the acidic silica gel.[2]

    • Solutions:

      • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase.[2] If using an EtOAc/Hexane system, significantly increase the percentage of EtOAc or even switch to a stronger DCM/MeOH system. A small amount of the crude mixture can be tested on a small silica plug (pipette chromatography) with increasingly polar solvents to see what is required to elute the compound.

      • Check for Decomposition: As mentioned in FAQ 1, test for compound stability using 2D TLC.[6][7] If decomposition is confirmed, you must switch to a more inert stationary phase like neutral alumina or consider a different purification technique altogether (e.g., recrystallization or reversed-phase chromatography).[2]

Visualized Workflow: Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in indazole purification.

Troubleshooting_Workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography cluster_Solutions Solutions TLC Run TLC with Crude Mixture Shape_Check Are Spots Tailing? TLC->Shape_Check Rf_Check Is Rf 0.2-0.4? Run_Column Run Column with Optimized Eluent Rf_Check->Run_Column Yes Adjust_Polarity Adjust Solvent Ratio Rf_Check->Adjust_Polarity No Shape_Check->Rf_Check No Add_Modifier Add Et3N or NH3 to Eluent Shape_Check->Add_Modifier Yes Separation_Check Good Separation? Run_Column->Separation_Check Yield_Check Good Yield? Separation_Check->Yield_Check Yes Try_Recrystal Try Recrystallization for Isomers Separation_Check->Try_Recrystal No (Isomers?) Dry_Load Use Dry Loading Technique Separation_Check->Dry_Load No (Broad Peaks) Check_Stability Check Stability (2D TLC) Yield_Check->Check_Stability No Success Purification Successful Yield_Check->Success Yes Add_Modifier->TLC Re-run TLC Change_Stationary Switch to Alumina or Reversed-Phase Change_Stationary->TLC Develop New Method Adjust_Polarity->TLC Re-run TLC Try_Recrystal->Success Check_Stability->Change_Stationary Unstable Dry_Load->Run_Column Retry

Caption: A decision tree for troubleshooting indazole purification.

Experimental Protocol: General Flash Chromatography

This protocol outlines a standard procedure for purifying an indazole derivative using normal-phase flash chromatography on silica gel.

1. Method Development via TLC: a. Dissolve a small amount of the crude reaction mixture in a solvent like DCM or EtOAc. b. On a silica gel TLC plate, spot the crude mixture alongside any available starting materials or expected byproducts. c. Develop the plate in a sealed chamber using a test solvent system (e.g., 3:7 EtOAc:Hexane). d. Visualize the plate under UV light and/or with a chemical stain (e.g., potassium permanganate). e. Adjust the solvent system polarity until the desired compound has an Rf value between 0.2 and 0.4, with good separation from impurities.[2][10] If tailing is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.[5]

2. Column Packing: a. Select a column of appropriate size for the amount of material to be purified. b. Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. c. Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped. d. Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude indazole derivative (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 10 mL of DCM). b. Add silica gel (approx. 2-3 g) to this solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5] d. Carefully apply this powder evenly onto the sand layer at the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column without disturbing the packed bed. b. Apply pressure to begin eluting the solvent through the column. c. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity over the course of the run. d. Collect fractions in an array of test tubes or vials. e. Monitor the elution process by spotting fractions onto TLC plates and developing them to identify which fractions contain the pure product.

5. Product Isolation: a. Combine the fractions that contain the pure desired product. b. Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove residual solvent. d. Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Protocol_Workflow cluster_Prep Preparation cluster_Run Execution cluster_Finish Finalization TLC 1. TLC Method Development (Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Prepare Sample (Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent (Rotovap) Combine->Evaporate Analyze 8. Analyze Purity (NMR, LC-MS) Evaporate->Analyze

Caption: Step-by-step flash chromatography workflow.

References

addressing stability issues of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-MTIC-01

Version: 1.0

Introduction

Welcome to the technical support center for methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, I understand the critical importance of compound stability for the reproducibility and success of your research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter when working with this molecule in solution. Our goal is to equip you with the knowledge to anticipate, identify, and resolve these issues effectively.

The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, the specific combination of a methyl ester at the 3-position and a trifluoromethoxy group at the 5-position introduces unique stability considerations. This guide will delve into the primary degradation pathway—hydrolysis of the methyl ester—and touch upon other potential issues such as photodegradation.

I. Core Stability Concerns & Degradation Pathways

The principal stability issue for this compound in solution is the hydrolysis of the methyl ester functional group. This reaction converts the ester into its corresponding carboxylic acid, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, which may have different solubility, activity, and chromatographic properties, thereby impacting experimental outcomes.

Primary Degradation Pathway: Ester Hydrolysis

Ester hydrolysis is a chemical reaction with water that can be catalyzed by both acids and bases.[1][2] The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This process is typically reversible.[1]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol) leaving group.[1] Alkaline hydrolysis is often the more common and faster degradation route for esters in solution.[1]

The following diagram illustrates the primary degradation pathway:

G A This compound C 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic Acid A->C Hydrolysis B H₂O (Water) B->C D CH₃OH (Methanol) C->D Byproduct Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->C

Caption: Primary hydrolysis pathway of the parent compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a new, more polar peak in my HPLC analysis over time. What could it be?

A1: This is a classic sign of ester hydrolysis. The degradation product, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, is more polar than the parent methyl ester due to the presence of the carboxylic acid group. This increased polarity leads to earlier elution (a shorter retention time) on a reverse-phase HPLC column.[4]

  • Causality: The carboxylic acid functional group can donate a proton, making it more hydrophilic than the corresponding methyl ester. This leads to stronger interactions with the aqueous mobile phase and weaker interactions with the nonpolar stationary phase in reverse-phase chromatography.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak. The mass of the degradant should correspond to the molecular weight of the carboxylic acid (M-14 compared to the parent ester, representing the loss of a CH₂ group).[5]

    • pH Check: Measure the pH of your solution. Even unbuffered solutions, especially those prepared with solvents like DMSO that can absorb atmospheric CO₂, can become slightly acidic over time, or impurities in reagents can alter the pH. The pH of the solution significantly influences the rate of hydrolysis.[6][7]

    • Solvent Purity: Ensure you are using high-purity, fresh solvents. Older solvents can absorb water from the atmosphere, which is a key reactant in hydrolysis.

Q2: My compound seems to be degrading rapidly in my basic buffer system. Why is this happening and what can I do?

A2: Basic conditions, even mildly basic ones (pH > 8), significantly accelerate the rate of ester hydrolysis through a process called saponification.[1] This reaction is much faster than acid-catalyzed hydrolysis.

  • Causality: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester's carbonyl carbon, leading to rapid cleavage.[1]

  • Troubleshooting & Mitigation:

    • Lower the pH: If your experimental conditions permit, lower the pH of your solution to a neutral or slightly acidic range (pH 4-6). The stability of ester compounds generally increases in this range.[8]

    • Use Aprotic Solvents: If possible for your assay, use anhydrous aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to prepare stock solutions. However, be mindful of the compound's solubility.

    • Prepare Fresh Solutions: The most practical solution is often to prepare your solutions fresh, immediately before use, and to minimize the time the compound spends in the basic aqueous environment.

    • Low-Temperature Storage: Store solutions at low temperatures (2-8°C or -20°C) to slow down the degradation kinetics. However, be aware of potential solubility issues at lower temperatures.

Q3: Can I use methanol or ethanol to dissolve my compound?

A3: While the compound may be soluble in alcohols, it is generally not recommended for long-term storage of ester-containing compounds. Alcohols can participate in a reaction called transesterification, especially in the presence of acid or base catalysts, where the methyl group of the ester is exchanged with the alkyl group of the solvent alcohol. For short-term use, high-purity, anhydrous alcohols are acceptable, but for stock solutions, aprotic solvents like DMSO or DMF are preferable.

Q4: I left my samples on the benchtop under ambient light and noticed some degradation. Is the compound light-sensitive?

A4: Indazole-containing compounds can be susceptible to photodegradation.[9][10] Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products. One known photoreaction for indazoles is a rearrangement to form benzimidazoles.[9][10]

  • Causality: The aromatic indazole ring system can absorb UV-Vis light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, including rearrangements or oxidation.[11]

  • Mitigation Strategies:

    • Use Amber Vials: Always store solutions of this compound in amber glass vials or tubes to protect them from light.

    • Minimize Light Exposure: During experimental procedures, protect your samples from direct light by covering them with aluminum foil or working in a dimly lit area.

    • Conduct Photostability Studies: If your application requires exposure to light, it is crucial to perform a formal photostability study as outlined by ICH guideline Q1B to understand the degradation kinetics and identify photoproducts.[12]

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To ensure the longevity and integrity of your compound, follow these best practices:

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFAprotic solvents minimize the risk of hydrolysis.
Concentration 1-10 mMHigher concentrations can sometimes improve stability but may lead to solubility issues upon dilution.
Storage Temp. -20°C or -80°CLow temperatures significantly reduce the rate of chemical degradation.
Container Amber glass vials with PTFE-lined capsProtects from light and prevents solvent evaporation and contamination.
Handling Aliquot into smaller volumesAvoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.
Atmosphere Consider storing under an inert gas (e.g., Argon)For highly sensitive applications, this minimizes exposure to atmospheric oxygen and moisture.

III. Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[4][13] This involves subjecting the compound to a range of stress conditions to accelerate degradation.

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

Objective: To identify potential degradation products and determine the intrinsic stability of the compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (ACN), and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Amber and clear HPLC vials

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock in ACN or DMSO B1 Acid Hydrolysis 0.1 M HCl, 60°C A->B1 B2 Base Hydrolysis 0.1 M NaOH, RT A->B2 B3 Neutral Hydrolysis Water, 60°C A->B3 B4 Oxidation 3% H₂O₂, RT A->B4 B5 Photolytic ICH Q1B Light, RT A->B5 C Time Point Sampling (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize (if needed) Dilute Sample C->D E HPLC-UV/MS Analysis D->E F Data Interpretation: % Degradation, Peak Purity E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.[14]

  • Stress Condition Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution of the compound (in a clear vial) to a calibrated light source according to ICH Q1B guidelines.[12] Prepare a "dark" control sample by wrapping an identical vial in aluminum foil.

  • Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching & Preparation:

    • For acid and base samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.[4][15]

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 210 nm, 254 nm) and/or Mass Spectrometry.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Identify and characterize major degradants using MS data.

IV. References

  • Hydrolysis of methyl esters. Google Patents. --INVALID-LINK--

  • Baggi, G., & Paoletti, R. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237. --INVALID-LINK--

  • This compound. AstaTech Inc. --INVALID-LINK--

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. --INVALID-LINK--

  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. Benchchem. --INVALID-LINK--

  • G. F. P. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry. --INVALID-LINK--

  • Methyl Esters. Organic Chemistry Portal. --INVALID-LINK--

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Medium. --INVALID-LINK--

  • Methyl ester hydrolysis: Topics. Science.gov. --INVALID-LINK--

  • Catalan, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10951-10957. --INVALID-LINK--

  • Finšgar, M., & Milošev, I. (2010). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Corrosion Science, 52(9), 2747-2757. --INVALID-LINK--

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(4). --INVALID-LINK--

  • G. F. P. (2022). Photochemical Conversion of Indazoles into Benzimidazoles. Chemistry – A European Journal. --INVALID-LINK--

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--

  • Kumar, V. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 13(4), 427-432. --INVALID-LINK--

  • Land, H. B., & Frasca, A. R. (1971). Photo-oxidation of indazoles. Tetrahedron, 27(4), 835-839. --INVALID-LINK--

  • Sharma, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(3), 567. --INVALID-LINK--

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Cayman Chemical. --INVALID-LINK--

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. --INVALID-LINK--

  • Liu, S., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. --INVALID-LINK--

  • Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 29(3), 68-80. --INVALID-LINK--

  • Rautio, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. --INVALID-LINK--

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. --INVALID-LINK--

  • Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(27), 4349-4366. --INVALID-LINK--

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. --INVALID-LINK--

References

preventing byproduct formation during the synthesis of indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indazole-3-Carboxylates

A Guide to Preventing Byproduct Formation and Optimizing Regioselectivity

Welcome to the technical support center for the synthesis of indazole-3-carboxylates. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis is often plagued by challenges, most notably the formation of unwanted byproducts that complicate purification and reduce yields.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the mechanistic origins of common side reactions and offer robust, actionable protocols to steer your synthesis toward the desired product with high fidelity.

Section I: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis and modification of indazole-3-carboxylates?

A1: The primary challenges in indazole-3-carboxylate synthesis revolve around several key side reactions:

  • N1/N2 Regioisomers: The most prevalent issue is the formation of a mixture of N-1 and N-2 alkylated or acylated products when modifying the indazole core.[3][4] The ratio of these isomers is highly sensitive to reaction conditions.[3][5]

  • Decarboxylation Products: Under harsh thermal or pH conditions, the parent indazole-3-carboxylic acid can lose CO2, resulting in the formation of an unsubstituted indazole byproduct.[3]

  • Core Synthesis Impurities: Depending on the route to form the indazole ring itself, byproducts such as dimers and hydrazones can arise, particularly during methods involving the nitrosation of indoles.[3][6]

  • Coupling-Related Byproducts: When converting the carboxylic acid to an amide, the use of carbodiimide reagents like EDC can lead to the formation of N-acylurea byproducts.[3]

  • Hydrolysis: The final ester product can hydrolyze back to the carboxylic acid under certain aqueous workup or purification conditions.[3]

Q2: How can I reliably distinguish between the N-1 and N-2 alkylated isomers of my indazole-3-carboxylate product?

A2: Differentiating between N-1 and N-2 regioisomers is critical and is best achieved using a combination of chromatographic and spectroscopic techniques.

  • Chromatography: The two isomers typically exhibit different polarities and can often be separated by silica gel column chromatography or HPLC.[3]

  • NMR Spectroscopy: Two-dimensional NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), is the most definitive method. For an N-2 alkylated isomer, a correlation will be observed between the protons of the N-alkyl group (e.g., the N-CH₂) and the C3 carbon of the indazole ring.[7] This correlation is absent for the N-1 isomer. 1H NMR can also be diagnostic, as the chemical shifts of the aromatic protons often differ predictably between the two isomers.

Q3: What is the fundamental principle governing whether N-1 or N-2 alkylation is favored?

A3: The outcome of N-alkylation is a classic case of kinetic versus thermodynamic control.[5][8]

  • Thermodynamic Product (N-1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7] Reactions that allow for equilibration, often run at higher temperatures or for longer times, tend to favor the N-1 substituted product.[5]

  • Kinetic Product (N-2): The N-2 position is often considered more electron-rich and can be the site of initial, faster attack under certain conditions, leading to the kinetically favored N-2 isomer.[8] The choice of base, solvent, and counter-ion dramatically influences this balance by controlling the nature of the intermediate indazole anion.

Section II: Troubleshooting Guide: Byproduct-Specific Solutions

Issue 1: Poor Regioselectivity Resulting in a Mixture of N-1 and N-2 Isomers

This is the most common and frustrating challenge. The key is to understand that you are directing a reaction at an ambident nucleophile and that reaction conditions must be chosen to decisively favor one pathway over the other.

G start Problem: N1/N2 Isomer Mixture Observed q1 Is the N-1 Isomer the Desired Product? start->q1 sol1 Employ Chelation Control Strategy (Protocol 1: NaH in THF) q1->sol1  Yes q2 Is the N-2 Isomer the Desired Product? q1->q2  No end Achieved High Regioselectivity sol1->end sol2 Disrupt Chelation / Use Kinetic Conditions (e.g., K2CO3 in DMF or Mitsunobu) q2->sol2  Yes sep Separation Required (Chromatography) q2->sep  No / Inseparable sol2->end

Caption: Decision tree for addressing N1/N2 isomerism.

Causality: High N-1 selectivity can be achieved by exploiting a phenomenon known as chelation control. When a strong base with a small, hard counter-ion like sodium hydride (NaH) is used in a non-coordinating solvent like tetrahydrofuran (THF), the resulting sodium cation does not become fully solvated. Instead, it forms a tight ion pair, coordinating as a bidentate ligand between the indazole N-2 nitrogen and the oxygen of the C-3 carboxylate group.[9][10] This coordination effectively blocks the N-2 position, forcing the incoming electrophile (alkyl halide) to attack the sterically accessible N-1 position.[9][11]

Caption: Chelation by Na+ blocks N-2, directing alkylation to N-1.

Actionable Protocol: See Protocol 1 for a detailed, step-by-step procedure for N-1 selective alkylation.

Causality: To favor the N-2 isomer, the chelation effect must be disrupted. This is typically achieved by using:

  • Polar, Coordinating Solvents: Solvents like DMF or DMSO are highly effective at solvating cations (like K⁺ from K₂CO₃). This separates the cation from the indazole anion, freeing the N-2 position for nucleophilic attack. Under these "free anion" conditions, the reaction often falls under kinetic control, favoring attack at the more electron-rich N-2 position.

  • Bulky Bases/Counter-ions: Larger cations (e.g., Cs⁺ from Cs₂CO₃) are less effective at chelation, which can lead to mixtures or favor N-2 depending on other factors.[10]

  • Specific Reagents: Mitsunobu conditions (e.g., DIAD/PPh₃) have been shown to strongly favor the formation of the N-2 alkylated product.[7]

Predominant IsomerConditionBaseSolventRationaleReferences
N-1 ThermodynamicNaHTHFChelation Control: Tight Na⁺ ion pair blocks N-2.[7][9][11][12]
N-1 ThermodynamicCs₂CO₃THFChelation Control: Effective despite larger cation.[10]
N-2 / Mixture KineticK₂CO₃, Cs₂CO₃DMF, AcetonitrileSolvation Control: Polar aprotic solvent solvates cation, freeing N-2 for attack.[9][11]
N-2 Kinetic-Mitsunobu (DIAD/PPh₃)Mechanism-Specific: Reaction proceeds via a phosphonium intermediate that favors N-2 attack.[7]
N-2 ElectronicNaHTHFSubstituent Effect: Strong electron-withdrawing groups (e.g., NO₂) at the C-7 position direct to N-2.[7][9][11]
Issue 2: Formation of Decarboxylated Byproduct (Indazole)

Problem: Analysis of my crude product shows the presence of indazole, which lacks the C-3 carboxylate group.

Root Cause Analysis: Decarboxylation of indazole-3-carboxylic acid is a known side reaction that is promoted by excessive heat or harsh acidic/basic conditions.[3] The electron-withdrawing nature of the pyrazole ring can stabilize the negative charge that develops at C-3 upon loss of CO₂, making this process more facile than in simple benzoic acids.

Preventative Measures:

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid prolonged heating or refluxing, especially if the free carboxylic acid is present.

  • Mild Reagents: Whenever possible, opt for milder bases (e.g., K₂CO₃, DIPEA) over stronger ones (e.g., NaH, LDA) if the reaction allows.

  • Ester Protection: If a subsequent step requires harsh conditions (e.g., strong base or high heat), it is highly advisable to first convert the carboxylic acid to a stable ester (e.g., methyl or ethyl). The esterification itself should be conducted under mild conditions, such as Fischer esterification with catalytic acid at moderate temperatures.

Section III: Experimental Protocols

Protocol 1: Highly N-1 Selective Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is based on the chelation-control principle and is adapted from methodologies known to provide excellent N-1 selectivity.[3][7][9]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) & Brine

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

  • Base Addition: Cool the THF to 0 °C using an ice bath. Carefully add the NaH (1.2 eq.) portion-wise to the stirred solvent.

  • Substrate Addition: Dissolve the methyl 1H-indazole-3-carboxylate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the indazole anion is formed.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N-1 alkylated product.

Protocol 2: Clean Amide Coupling of 1H-Indazole-3-carboxylic Acid

This protocol minimizes the formation of N-acylurea byproducts commonly seen with EDC alone by using HOBt as an additive.[3][13]

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 eq.)

  • Desired amine (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In a round-bottom flask, dissolve the 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture and stir at room temperature for 15 minutes.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. The HOBt will rapidly trap the activated acid, forming an active ester and preventing it from rearranging or reacting with excess EDC to form the N-acylurea byproduct.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Section IV: References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem. 3

  • BenchChem Technical Support Team. (2025). How to avoid dimer formation during indole to indazole transformation. BenchChem. 6

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Dealing with regioisomer formation in indazole synthesis. BenchChem. 14

  • Shi, F., & Larock, R. C. (2009). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 86, 317. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem. 1

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1983–1994. --INVALID-LINK--

  • Gornemann, J., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of Organic Chemistry. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). how to avoid side product formation in 1H-indazole synthesis. BenchChem. 4

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. --INVALID-LINK--

  • Alam, R. M., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1038–1047. --INVALID-LINK--

  • Bray, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12519–12527. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. --INVALID-LINK--

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. --INVALID-LINK--

  • Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(3), 516-541. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Trifluoromethoxy-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. Its unique electronic properties—strong electron-withdrawing nature coupled with higher lipophilicity compared to a methoxy group—can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates.

Indazoles, bicyclic heterocyclic scaffolds, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The fusion of the trifluoromethoxy group with the indazole nucleus, therefore, represents a promising strategy for the development of novel therapeutics with enhanced efficacy and a more favorable drug profile.

This guide provides a comparative analysis of the primary synthetic routes to trifluoromethoxy-substituted indazoles. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of these methodologies, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Strategic Approaches to Trifluoromethoxy-Indazole Synthesis

The synthesis of trifluoromethoxy-substituted indazoles can be broadly categorized into two main strategies:

  • Construction of the Indazole Ring from Pre-functionalized Precursors: This approach involves the synthesis of an aromatic precursor already bearing the trifluoromethoxy group, followed by a cyclization reaction to form the indazole core. This is often the more common and versatile strategy.

  • Direct Trifluoromethoxylation of a Pre-formed Indazole Ring: This strategy entails the introduction of the trifluoromethoxy group directly onto an existing indazole scaffold. While potentially more step-economical, this approach is often challenged by issues of regioselectivity and the availability of suitable trifluoromethoxylating reagents.

This guide will focus on the first and more established strategy, breaking it down into the synthesis of key precursors and the subsequent cyclization methodologies.

Part 1: Synthesis of Key Precursors - Trifluoromethoxy-Substituted Anilines and Phenylhydrazines

The most logical and widely applicable starting materials for the synthesis of trifluoromethoxy-substituted indazoles are appropriately substituted anilines and phenylhydrazines. The synthesis of ortho-trifluoromethoxylated anilines is a critical first step. A notable and effective method involves an O-trifluoromethylation followed by an intramolecular OCF3 migration.[1][2][3][4]

Protocol: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives via OCF3 Migration[1][2][3][4]

This protocol outlines a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermal rearrangement to yield the ortho-trifluoromethoxylated aniline.

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxylamine Derivatives

  • Preparation of the N-Aryl-N-hydroxylamine: The starting N-aryl-N-hydroxylamine can be prepared by the reduction of the corresponding nitroarene.

  • O-Trifluoromethylation: The N-aryl-N-hydroxylamine is then reacted with an electrophilic trifluoromethylating reagent, such as Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a suitable base.

Step 2: Intramolecular OCF3 Migration

  • Thermal Rearrangement: The N-(trifluoromethoxy)-N-arylamine intermediate is heated in a suitable solvent, such as nitromethane, to induce an intramolecular[5][5]-sigmatropic rearrangement. This migration selectively transfers the OCF3 group to the ortho position of the aromatic ring.

This method offers a reliable pathway to ortho-trifluoromethoxylated anilines, which are versatile precursors for various indazole synthesis strategies.

Part 2: Cyclization Strategies for the Formation of the Indazole Ring

Once the trifluoromethoxy-substituted aniline or phenylhydrazine is in hand, several classical and modern cyclization reactions can be employed to construct the indazole ring.

A. The Fischer Indole Synthesis: A Classic Approach Adapted for Indazoles

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, can be adapted to produce indazoles from phenylhydrazines and suitable carbonyl compounds.[6][7][8][9][10] While originally for indoles, the principles can be applied to form the pyrazole ring of the indazole system.

Reaction Principle: A trifluoromethoxy-substituted phenylhydrazine is condensed with an aldehyde or ketone under acidic conditions to form a phenylhydrazone. This intermediate then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indazole.

Diagram: Generalized Fischer Indole Synthesis for Trifluoromethoxy-Indazoles

Fischer_Indole_Synthesis Start Trifluoromethoxy- substituted Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + Carbonyl (Acid Catalyst) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & -NH3 Rearrangement->Cyclization Product Trifluoromethoxy- substituted Indazole Cyclization->Product

Caption: Fischer synthesis of trifluoromethoxy-indazoles.

Experimental Considerations:

  • Acid Catalyst: A range of Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) or Lewis acids (e.g., ZnCl2, BF3) can be employed.[6][8][10] The choice of catalyst can significantly impact the reaction efficiency and should be optimized for the specific substrate.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures.

  • Regioselectivity: When using unsymmetrical ketones, the formation of regioisomers is possible. The electronic and steric nature of the substituents on both the phenylhydrazine and the ketone will influence the regiochemical outcome.

B. The Cadogan-Sundberg Reaction: A Reductive Cyclization Approach

The Cadogan-Sundberg reaction provides a powerful method for the synthesis of nitrogen-containing heterocycles through the reductive cyclization of ortho-nitro-substituted biaryls or styrenes.[11][12][13][14][15] This can be adapted for trifluoromethoxy-indazole synthesis starting from an ortho-nitrobenzaldehyde derivative.

Reaction Principle: A trifluoromethoxy-substituted ortho-nitrobenzaldehyde is condensed with a primary amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, typically using a phosphine reagent like tri-n-butylphosphine, to afford the 2-substituted-2H-indazole.

Diagram: Cadogan-Sundberg Synthesis of 2H-Trifluoromethoxy-Indazoles

Cadogan_Sundberg Start_Nitro Trifluoromethoxy- substituted o-Nitrobenzaldehyde Imine o-Imino-nitrobenzene Intermediate Start_Nitro->Imine + Amine Amine Primary Amine Amine->Imine Reduction Reductive Cyclization (e.g., P(n-Bu)3) Imine->Reduction Product 2-Substituted-2H- Trifluoromethoxy- Indazole Reduction->Product

Caption: Cadogan-Sundberg synthesis of 2H-indazoles.

Experimental Considerations:

  • One-Pot Procedure: A significant advantage of this method is that it can often be performed as a one-pot reaction, avoiding the isolation of the intermediate imine.[14]

  • Mild Conditions: Compared to the classical Cadogan conditions that require high temperatures, modern modifications using reagents like tri-n-butylphosphine allow the reaction to proceed under milder conditions (e.g., 80 °C in isopropanol).[14]

  • Substrate Scope: This method has been shown to be compatible with a wide range of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines.

C. The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles

The Davis-Beirut reaction is a robust method for the synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and primary amines under basic conditions.[6][12][16][17][18]

Reaction Principle: The reaction proceeds through an in-situ generated ortho-nitrosobenzaldehyde intermediate, which then condenses with a primary amine. The resulting imine undergoes a facile N-N bond-forming heterocyclization to yield the 2H-indazole.

Diagram: Davis-Beirut Synthesis of 2H-Trifluoromethoxy-Indazoles

Davis_Beirut Start_Nitro Trifluoromethoxy- substituted o-Nitrobenzaldehyde Nitroso o-Nitroso Intermediate (in situ) Start_Nitro->Nitroso Base Amine Primary Amine Cyclization Condensation & N-N Cyclization Amine->Cyclization Nitroso->Cyclization + Amine Product 2-Substituted-2H- Trifluoromethoxy- Indazole Cyclization->Product

Caption: Davis-Beirut synthesis of 2H-indazoles.

Experimental Considerations:

  • Base Catalysis: The reaction is typically catalyzed by a base, such as DBU or an alkali metal hydroxide.[18]

  • Reaction Conditions: The reaction is often carried out at room temperature, making it an attractive method from an operational standpoint.

  • Mechanistic Nuances: The reaction mechanism has been shown to be sensitive to the reaction conditions, with both acid and base-catalyzed pathways being viable.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Features Advantages Limitations
Fischer Indole Synthesis Trifluoromethoxy-substituted phenylhydrazine, Aldehyde/KetoneAcid-catalyzed condensation and rearrangementWell-established, versatile for 1H-indazolesPotential for regioisomeric mixtures with unsymmetrical ketones, can require harsh acidic conditions.
Cadogan-Sundberg Reaction Trifluoromethoxy-substituted o-nitrobenzaldehyde, Primary amineReductive cyclization of an in-situ formed imineOften a one-pot procedure, milder conditions with modern reagents, good for 2H-indazoles.Requires a phosphine reagent, which can be sensitive and require careful handling.
Davis-Beirut Reaction Trifluoromethoxy-substituted o-nitrobenzaldehyde, Primary amineBase-catalyzed condensation and cyclizationMild reaction conditions (often room temperature), good for 2H-indazoles.The reaction mechanism can be complex and sensitive to reaction parameters.

Conclusion and Future Outlook

The synthesis of trifluoromethoxy-substituted indazoles is a rapidly evolving field driven by the increasing demand for novel fluorinated scaffolds in drug discovery. The strategy of constructing the indazole ring from pre-functionalized trifluoromethoxy-substituted precursors, particularly anilines, remains the most robust and versatile approach. The Fischer, Cadogan-Sundberg, and Davis-Beirut reactions each offer distinct advantages and can be selected based on the desired substitution pattern (1H- vs. 2H-indazole) and the available starting materials.

Future research in this area will likely focus on the development of more efficient and milder cyclization methods, as well as the exploration of direct C-H trifluoromethoxylation of the indazole core as a complementary strategy. The continued development of novel synthetic methodologies will undoubtedly accelerate the discovery of new trifluoromethoxy-indazole-based therapeutics with improved pharmacological profiles.

References

A Guide to Orthogonal Purity Validation: HPLC and qNMR Analysis of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a compound's purity is not merely a procedural step but the bedrock of reliable downstream data. The purity of an Active Pharmaceutical Ingredient (API) or intermediate, such as Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate, directly impacts its safety, efficacy, and stability. Relying on a single analytical method, however robust, can introduce blind spots, potentially overlooking impurities that compromise quality.

This guide presents a comprehensive framework for the purity validation of this compound, a key heterocyclic building block in medicinal chemistry.[1] We will dissect two powerful, mechanistically distinct—or orthogonal—techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The core philosophy is that by leveraging the separation power of chromatography and the absolute quantification capability of spectroscopy, we can construct a self-validating system that provides a highly trustworthy and complete purity profile.[2][3]

The Imperative of Orthogonal Methods

An analytical method's view of a sample is dictated by its underlying physical principles. HPLC, for instance, separates compounds based on their differential partitioning between a mobile and stationary phase, with detection often relying on UV absorbance.[4][5][6] This is exceptionally powerful for resolving structurally similar impurities. However, it has a critical limitation: what if an impurity lacks a UV chromophore? It would be invisible to the detector, leading to an overestimation of purity.

This is where qNMR provides a crucial, complementary perspective.[7] qNMR is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei, independent of chemical structure or absorptivity.[8][9] It can detect and quantify any proton-containing species, including those missed by HPLC-UV, providing a more absolute measure of purity against a certified internal standard.[10][11] Using two orthogonal methods minimizes the risk of overlooking impurities and provides a far more accurate and defensible purity value.[2][12]

Caption: Orthogonal validation workflow.

Part 1: Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical purity analysis for its high resolution, sensitivity, and robustness.[12][13] The fundamental principle is the separation of the analyte from its potential impurities based on differences in hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice for moderately polar compounds like our indazole derivative. Its long alkyl chains provide a hydrophobic surface that retains the analyte and related substances, allowing for effective separation.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier that elutes compounds from the C18 column. A gradient (increasing acetonitrile concentration over time) is crucial because it can separate compounds with a wide range of polarities, from highly polar starting materials to non-polar byproducts, in a single run.

  • Mobile Phase Modifier: A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This serves a critical purpose: it protonates acidic silanols on the silica backbone of the column, preventing unwanted interactions that cause peak tailing. It also ensures that acidic or basic analytes are in a single ionic form, leading to sharp, symmetrical peaks.[14]

  • Detection: A Diode Array Detector (DAD) is superior to a simple UV detector. It captures the entire UV-Vis spectrum for each point in the chromatogram. This allows for peak purity analysis (confirming a peak is not composed of co-eluting compounds) and can help in the tentative identification of impurities by comparing their UV spectra to the main compound.

HPLC Validation Protocol (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[15][16][17]

Caption: HPLC method validation workflow.

Step-by-Step HPLC Methodology:

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD, 254 nm (or optimal wavelength for the analyte).

    • Injection Volume: 10 µL.

    • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 Acetonitrile:Water diluent.

    • For analysis, dilute to a working concentration of 0.1 mg/mL.

  • Validation Procedure:

    • Specificity: Inject the diluent, a placebo (if applicable), and the sample solution. The diluent and placebo should show no interfering peaks at the retention time of the main peak.

    • Linearity: Prepare a series of solutions from the stock solution, typically covering 50% to 150% of the working concentration. Plot the peak area against concentration and determine the correlation coefficient (r²).[18]

    • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery for each.[19]

    • Precision (Repeatability): Inject the 100% concentration solution six times and calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Precision (Intermediate): Repeat the analysis on a different day with a different analyst or instrument and compare the results.[20]

    • LOQ/LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).[21]

Data Presentation: Typical HPLC Validation Results
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 1.0%0.45%
Intermediate Precision (RSD) ≤ 2.0%0.88%
LOQ (µg/mL) Report Value (S/N ≥ 10)0.5 µg/mL

Part 2: Purity by Quantitative NMR (qNMR)

qNMR determines purity by relating the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight.[7][8] This provides an absolute purity value without needing a specific reference standard of the analyte itself.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of internal standard is paramount. It must be:

    • Highly pure and stable.

    • Soluble in the same deuterated solvent as the analyte.

    • Possess sharp, simple proton signals (ideally singlets) that do not overlap with any analyte or impurity signals.

    • Accurately weighable (i.e., not hygroscopic or volatile).

    • For our analyte, maleic acid or 1,4-dinitrobenzene are excellent candidates in DMSO-d6, as their signals appear in clear regions of the spectrum.

  • Solvent: DMSO-d6 is a good choice as it dissolves a wide range of organic compounds and its residual proton peak does not typically interfere with key signals.

  • Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up correctly. The most critical parameter is the relaxation delay (D1) . This delay between scans must be long enough (at least 5 times the longest T1 relaxation time of any proton being integrated) to allow all protons to fully relax back to equilibrium. Failure to do this will result in inaccurate integrals and an incorrect purity calculation.[8] A calibrated 90° pulse angle is also used to ensure uniform excitation across the spectrum.

qNMR Validation Protocol

The trustworthiness of qNMR lies in its direct adherence to physical principles and metrological traceability through the certified internal standard.[10]

Caption: Quantitative NMR (qNMR) workflow.

Step-by-Step qNMR Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR.

    • Experiment: Standard 1D Proton NMR.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30-60 seconds (determined experimentally or set to a conservative value).

      • Number of Scans: 8-16 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: mass

    • P: Purity of the internal standard

Data Presentation: Example qNMR Purity Calculation
ParameterAnalyte (Indazole)Internal Standard (Maleic Acid)
Mass (m) 10.15 mg5.25 mg
Molecular Weight (MW) 274.18 g/mol 116.07 g/mol
Signal Used Aromatic singlet (1H)Olefinic singlet (2H)
Number of Protons (N) 12
Integral (I) 1.000.95
Standard Purity (P_std) -99.8%
Calculated Purity 98.7% w/w -

Comparative Guide: HPLC vs. qNMR

FeatureHPLC (with UV/DAD)qNMR
Principle Chromatographic separation based on polarity.[4]Nuclear resonance; signal is proportional to molar concentration.[8]
Nature of Result Relative purity based on % peak area.Absolute purity (% w/w) against a certified standard.[7]
Reference Standard Requires a reference standard of the analyte for identity confirmation and assay.Does not require an analyte reference standard; uses an internal standard.[11]
Sensitivity High (typically µg/mL to ng/mL). Excellent for trace impurity detection.[13]Moderate (typically requires mg of sample). Not ideal for trace analysis.
Information Provided Purity, retention time, UV spectrum of impurities.Purity, structural confirmation of analyte and impurities.
Key Strength Superior separation of isomers and structurally similar impurities.[3][22]Universal detection for proton-containing compounds; quantifies "invisible" (non-chromophoric) impurities.[7][23]
Key Limitation Blind to non-chromophoric impurities. Relative % area can be inaccurate without response factors.Lower sensitivity. Signal overlap can complicate quantification of impurities.[8]

Conclusion: A Synthesis for Unimpeachable Quality

Neither HPLC nor qNMR alone tells the complete story of purity for this compound. HPLC provides an unparalleled view of process-related impurities and isomers that are chromatographically separable. qNMR offers an absolute, structurally confirmed purity value that accounts for any proton-bearing substance in the sample, including those HPLC might miss.

When the 98.5% purity determined by HPLC area percent is corroborated by a 98.7% w/w purity from qNMR, the confidence in the material's quality is exceptionally high. This dual-validation, orthogonal approach is a hallmark of rigorous scientific practice in the pharmaceutical industry. It ensures that the material proceeding to the next stage of research or development is of known, high quality, underpinning the integrity of all subsequent work and ultimately contributing to the development of safe and effective medicines.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Inhibitory Effects of Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potency against a diverse array of biological targets.[1][2] For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of its derivatives is paramount for advancing therapeutic innovation. This guide provides a comprehensive, data-supported comparison of these compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize them.

The inherent drug-like properties of this core structure have led to its successful application in developing inhibitors for crucial cellular targets like protein kinases, ion channels, and G-protein coupled receptors.[1] This adaptability makes the indazole-3-carboxamide framework a fertile ground for discovering novel treatments for diseases ranging from cancer to inflammatory disorders.[2][3][4]

Comparative Analysis of Inhibitory Activity

The potency and selectivity of 1H-indazole-3-carboxamide derivatives are highly dependent on the nature and position of their substituents. The following sections provide a comparative overview of their inhibitory effects on key biological targets, supported by quantitative experimental data.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The indazole-3-carboxamide scaffold has proven to be an exceptional starting point for developing potent and selective kinase inhibitors.[2][4]

1. p21-Activated Kinase 1 (PAK1) Inhibition:

Aberrant activation of PAK1 is closely linked to tumor progression and metastasis, making it a prime target for anticancer drug discovery.[2][6] Derivatives of 1H-indazole-3-carboxamide have been identified as highly effective PAK1 inhibitors.[6]

A key structure-activity relationship insight is that inhibitory activity and selectivity are critically influenced by two main factors: the substitution of an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site and the introduction of a hydrophilic group into the bulk solvent region.[2][6]

Table 1: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors

Compound IDR1 (Indazole N1)R2 (Amide)PAK1 IC₅₀ (nM)Key SAR Observations
30l H4-(pyridin-4-yl)piperazin-1-yl9.8The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][6]
87b HN-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)159Introduction of a hydrophobic moiety onto the chlorophenyl group enhances activity.[4]
87c HN-(3-chloro-4-(pyridin-3-ylmethoxy)phenyl)52Positional changes in the pyridine ring impact potency.[4]
87d HN-(3-chloro-4-(pyridin-4-ylmethoxy)phenyl)16The para-position for the pyridine linkage provides the most significant enhancement in this series.[4]

The PAK1 signaling pathway plays a crucial role in cell migration and invasion. Inhibition of PAK1 by compounds like 30l has been shown to suppress these processes by downregulating the expression of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[6][7]

PAK1_Snail_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PAK1 p21-Activated Kinase 1 (PAK1) Receptor->PAK1 activates Snail Snail (Transcription Factor) PAK1->Snail activates/ stabilizes Snail_active Snail Snail->Snail_active translocates to EMT Epithelial-Mesenchymal Transition (EMT) Cell_Migration_Invasion Cell_Migration_Invasion EMT->Cell_Migration_Invasion leads to Indazole_Derivative 1H-Indazole-3-Carboxamide Derivative (e.g., 30l) Indazole_Derivative->PAK1 inhibits Gene_Expression Gene Expression Changes Snail_active->Gene_Expression regulates Gene_Expression->EMT promotes

Caption: PAK1-Snail signaling pathway and its inhibition.

2. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition:

GSK-3β is a serine/threonine kinase implicated in numerous diseases, including type-2 diabetes and neurological disorders like Alzheimer's disease.[8] An in silico screening of compound libraries successfully identified 1H-indazole-3-carboxamides as a novel chemical scaffold for GSK-3β inhibition.[8]

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against GSK-3β

Compound IDR Group (Amide)GSK-3β pIC₅₀GSK-3β IC₅₀ (µM)
Hit 1 N-(4-chlorophenyl)5.5~3.16
Hit 2 N-(3,4-difluorophenyl)5.4~3.98
Hit 3 N-(p-tolyl)5.2~6.31
Hit 4 N-(m-tolyl)4.9~12.59
Data derived from pIC₅₀ values reported in reference[8].

X-ray crystallographic studies confirmed that these inhibitors bind to the enzyme as predicted by molecular docking, providing a strong foundation for rational, structure-based design to optimize these initial hits further.[8]

Inhibition of Ion Channels

Calcium-Release Activated Calcium (CRAC) Channel Blockade:

The influx of extracellular calcium through CRAC channels is a critical control point for mast cell functions, which are implicated in inflammatory and autoimmune diseases.[3] Indazole-3-carboxamides have been identified as potent CRAC channel blockers, capable of stabilizing mast cells.[3]

The structure-activity relationship for this target is remarkably specific. The precise regiochemistry of the amide linker at the 3-position of the indazole ring is critical for activity. A "reverse" amide isomer, for instance, was found to be inactive, highlighting the unique structural requirements for CRAC channel inhibition.[3][9]

Table 3: Inhibitory Activity of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

Compound IDDescriptionCalcium Influx IC₅₀ (µM)
12d Indazole-3-carboxamide derivativesub-micromolar range
9c Reverse amide isomer of 12d> 100 (inactive)
Data sourced from reference[3].

Experimental Protocols for Inhibitory Effect Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize the inhibitory effects of indazole-3-carboxamide derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase by quantifying ATP consumption.[5]

Objective: To determine the IC₅₀ of an indazole-3-carboxamide derivative against a target kinase.

Principle: Kinase activity results in the conversion of ATP to ADP. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced. The luminescent signal is inversely proportional to the degree of kinase inhibition.[5]

Materials:

  • Target Kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test Indazole-3-carboxamide derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[5]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of Indazole Derivative in DMSO add_compound 3. Add diluted compound or DMSO to 96-well plate prep_compound->add_compound prep_reagents 2. Prepare Kinase, Substrate, and ATP solutions add_kinase 4. Add Kinase solution prep_reagents->add_kinase add_compound->add_kinase incubate_bind 5. Incubate 10 min (Inhibitor Binding) add_kinase->incubate_bind add_atp 6. Add Substrate/ATP mix to start reaction incubate_bind->add_atp incubate_react 7. Incubate 60 min at 30°C add_atp->incubate_react add_adpglo 8. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_react->add_adpglo incubate_adpglo 9. Incubate 40 min add_adpglo->incubate_adpglo add_detection 10. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_adpglo->add_detection incubate_detect 11. Incubate 30 min add_detection->incubate_detect read_plate 12. Measure Luminescence with Plate Reader incubate_detect->read_plate plot_data 13. Plot Luminescence vs. log[Inhibitor] read_plate->plot_data calc_ic50 14. Determine IC₅₀ value using sigmoidal curve fit plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (XTT)

This protocol details the use of the XTT assay to assess the cytotoxic effects of indazole-3-carboxamide derivatives on cell lines.

Objective: To measure the effect of test compounds on the metabolic activity of cultured cells as an indicator of cell viability.

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method based on the reduction of the XTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[10] This reaction produces a water-soluble orange formazan product, eliminating the need for a solubilization step required in the MTT assay.[10] The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test Indazole-3-carboxamide derivatives

  • XTT reagent and electron coupling solution

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Include appropriate controls: a vehicle control (cells treated with solvent only) and a medium blank (medium without cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions. This should be done immediately before use.[11]

    • Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[10]

  • Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the % Viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 1H-indazole-3-carboxamide scaffold is a validated and highly versatile framework for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The structure-activity relationship studies consistently demonstrate that targeted modifications to the core structure can yield compounds with nanomolar potency and high selectivity.[4][6] The experimental protocols outlined in this guide provide a robust system for evaluating and comparing the inhibitory effects of novel derivatives, ensuring data integrity and reproducibility.

Future research should continue to explore the vast chemical space around this scaffold. Combining structure-based drug design with high-throughput screening will likely uncover inhibitors for new target classes. Furthermore, advancing the most promising compounds into preclinical in vivo models will be crucial to translate the potent in vitro inhibitory effects into tangible therapeutic outcomes.[7][12]

References

Comparative Guide to the Structure-Activity Relationship of Methyl 5-(Trifluoromethoxy)-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its versatility, coupled with the strategic incorporation of fluorine-containing functional groups, has paved the way for the development of potent therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising class of these compounds: methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate derivatives. We will delve into the rationale behind their design, compare their biological activities with relevant alternatives, and provide detailed experimental protocols to support further research and development.

The inclusion of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring is a deliberate design choice. This group is known to significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide will explore how modifications to this core structure influence its therapeutic potential, with a particular focus on anticancer and anti-inflammatory activities.[3]

I. The Core Scaffold: Understanding the Components

The this compound scaffold is comprised of three key components, each contributing to its overall biological profile:

  • The 1H-Indazole Core: This bicyclic aromatic system is a bioisostere of indole and is associated with a wide range of pharmacological activities, including kinase inhibition, anti-proliferative effects, and anti-inflammatory responses.[4][5]

  • The 5-Trifluoromethoxy Group: This electron-withdrawing group significantly impacts the electronic properties of the indazole ring. It is known to increase metabolic stability by blocking potential sites of oxidation and can enhance membrane permeability, contributing to improved oral bioavailability.[1]

  • The Methyl Carboxylate at C3: This group can participate in hydrogen bonding and other interactions within a target's binding site. It also provides a convenient handle for synthetic modification, allowing for the generation of diverse libraries of analogs, such as amides and other esters, to probe the SAR.

II. Structure-Activity Relationship (SAR) Insights

While a comprehensive, publicly available SAR study on a complete series of this compound derivatives is limited, we can synthesize key insights from studies on closely related analogs. The following sections outline the expected impact of structural modifications at key positions.

A. Modification of the Indazole N1 Position

The N1 position of the indazole ring is a critical site for modification, directly influencing the compound's interaction with biological targets.

  • Impact of Alkylation and Arylation: Substitution at the N1 position with various alkyl and aryl groups can significantly modulate biological activity. For instance, in related indazole-5-carboxamides, N-alkylation has been shown to be crucial for potent and selective inhibition of monoamine oxidase B (MAO-B).[6] The size and nature of the substituent can influence binding pocket occupancy and overall potency.

  • Rationale for N1 Substitution: Introducing substituents at N1 allows for the exploration of specific hydrophobic and hydrophilic pockets within a target enzyme or receptor. This strategy is fundamental in optimizing potency and selectivity.

B. Modification of the C3-Ester Group

The methyl ester at the C3 position is a key interaction point and a prime site for derivatization.

  • Ester-to-Amide Conversion: The conversion of the C3-methyl carboxylate to a carboxamide is a common and often fruitful strategy in medicinal chemistry. Indazole-3-carboxamides have demonstrated potent activity as kinase inhibitors and calcium-release activated calcium (CRAC) channel blockers.[5][7] The amide nitrogen and its substituents can form additional hydrogen bonds and hydrophobic interactions, leading to enhanced affinity and selectivity.

  • Varying the Ester Alkyl Group: While less explored in the literature for this specific scaffold, altering the methyl group to other alkyl esters (e.g., ethyl, propyl) can fine-tune solubility and pharmacokinetic properties.

C. The Influence of the 5-Trifluoromethoxy Group

The positioning and nature of the fluorinated substituent on the indazole ring are paramount for activity.

  • Comparison with other Halogen Substituents: In a study on indazole-3-amine derivatives, a 4-trifluoromethoxy substituent was found to be less favorable for anti-proliferative activity against the Hep-G2 cancer cell line compared to 3-fluoro or 3,5-difluoro substitutions.[8] This highlights the sensitivity of biological activity to the specific electronic and steric properties of the substituent.

  • Bioisosteric Replacements: While the trifluoromethoxy group offers significant advantages, exploring bioisosteric replacements, such as a trifluoromethyl (-CF₃) group, could provide valuable comparative data on how the oxygen linker impacts activity and physicochemical properties.

III. Comparative Biological Activity

To provide a framework for evaluating this compound derivatives, we can compare their potential activities with established compounds targeting similar pathways.

A. Anticancer Activity

Indazole derivatives are well-represented among kinase inhibitors used in oncology. The 5-(trifluoromethoxy) substitution pattern suggests potential for activity against various kinases implicated in cancer progression.

Table 1: Comparative Anticancer Activity of Indazole Derivatives

Compound ClassTarget(s)Representative IC₅₀ ValuesReference(s)
Indazole-3-amine derivatives Bcr-AblIC₅₀ = 0.014 - 0.45 µM[4]
Polysubstituted indazoles A2780, A549 cancer cellsIC₅₀ = 0.64 - 17 µM[2]
6-Aminoindazole derivatives HCT116 cancer cellsIC₅₀ = 14.3 ± 4.4 µM[2]
Indazole-based kinase inhibitors Various kinasesVaries by target[9]

This table is a compilation from multiple sources and serves as a general comparison. Direct comparison requires head-to-head studies.

B. Anti-inflammatory Activity

The anti-inflammatory potential of indazoles is often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.

Table 2: Comparative Anti-inflammatory Activity of Indazole and Related Derivatives

Compound ClassTarget/AssayRepresentative IC₅₀/ActivityReference(s)
Indazole and its derivatives Cyclooxygenase-2 (COX-2)IC₅₀ = 12.32 - 23.42 µM
Indazole and its derivatives TNF-α inhibitionIC₅₀ = 220.11 - 230.19 µM[5]
5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives IL-1RIC₅₀ = 0.01 - 0.09 µM[10]

This table is a compilation from multiple sources and serves as a general comparison. Direct comparison requires head-to-head studies.

IV. Experimental Protocols

To facilitate further research, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.

A. General Synthesis of this compound Derivatives

The synthesis of the target scaffold can be achieved through a multi-step sequence, which offers flexibility for introducing diversity.

Workflow for Synthesis:

A Substituted o-Toluidine B Diazotization & Cyclization A->B C 5-(Trifluoromethoxy)-1H-indazole B->C D N-Protection (e.g., SEM-Cl) C->D E Protected Indazole D->E F Carboxylation (n-BuLi, CO₂) E->F G Protected Indazole-3-carboxylic acid F->G H Esterification (MeOH, Acid) G->H I Protected Methyl Ester H->I J Deprotection I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 1H-Indazole-3-carboxylic Acid: A common route involves the diazotization of a substituted o-toluidine followed by cyclization.[11]

  • Protection of the Indazole Nitrogen: The N1 position of the indazole is typically protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl.

  • Carboxylation at C3: The protected indazole is treated with a strong base like n-butyllithium (n-BuLi) followed by quenching with carbon dioxide to introduce the carboxylic acid at the 3-position.

  • Esterification: The resulting carboxylic acid is then esterified using standard conditions, such as refluxing in methanol with a catalytic amount of acid, to yield the methyl ester.

  • Deprotection: The protecting group is removed to afford the final product.

  • N-Alkylation/Arylation (Optional): The N1 position can be substituted prior to deprotection or on the final product using an appropriate alkyl or aryl halide in the presence of a base.

B. In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at an appropriate density and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives. Include a positive control (e.g., 5-fluorouracil) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

C. In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandin E2 (PGE₂): After a set incubation period, stop the reaction and measure the amount of PGE₂ produced using a commercially available ELISA kit.

  • Data Analysis: Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC₅₀ value.

V. Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on a systematic exploration of the SAR by:

  • Synthesizing a diverse library of N1-substituted analogs to probe interactions with specific biological targets.

  • Preparing a range of C3-carboxamides to enhance potency and introduce new interaction points.

  • Conducting head-to-head comparisons with clinically relevant inhibitors to benchmark performance.

  • Investigating the in vivo efficacy and pharmacokinetic profiles of the most potent compounds in relevant animal models.

By leveraging the insights presented in this guide and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data: The Case of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical comparison and workflow for the spectral data cross-referencing of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. As a key heterocyclic scaffold, indazole derivatives are prevalent in medicinal chemistry, making the precise characterization of this particular analogue a critical endeavor.[1] This document will not only present the expected spectral data for the target compound but will also compare it with a structurally related analogue to highlight the nuances of spectral interpretation and the importance of a multi-technique approach for unequivocal compound validation.

The Imperative of Multi-Modal Spectral Analysis

In the synthesis of novel compounds, reliance on a single analytical technique is fraught with peril. A confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of checks and balances. Each technique probes different aspects of the molecule's structure, and together they form a comprehensive fingerprint. For instance, while MS provides the molecular weight and fragmentation patterns, NMR elucidates the connectivity of atoms, and IR identifies the functional groups present.[2] This integrated approach is essential for building a robust and defensible characterization package for any new chemical entity.

Predicted Spectral Data for this compound

Based on the known spectral characteristics of indazole derivatives and the influence of trifluoromethoxy and methyl ester functional groups, we can predict the key spectral data for this compound.[1][3][4][5][6]

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons on the indazole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the indazole. The trifluoromethoxy group will influence the chemical shifts of the aromatic protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the indazole ring, the methyl carbon of the ester, and the carbon of the trifluoromethoxy group (likely a quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
IR (Infrared) Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-O stretching, C-F stretching, and aromatic C-H and C=C stretching.
MS (Mass Spec) A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₇F₃N₂O₃). Fragmentation patterns would likely show loss of the methoxy group, the entire ester group, and potentially the trifluoromethoxy group.

Experimental Workflow for Spectral Data Acquisition and Cross-Referencing

The following protocol outlines a detailed, step-by-step methodology for acquiring and analyzing the spectral data for a novel indazole derivative.

Protocol: Spectroscopic Characterization of an Indazole Derivative
  • Sample Preparation:

    • Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation.

    • For NMR, dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For IR, the sample can be analyzed as a neat solid (using an ATR accessory) or as a KBr pellet.

    • For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

  • NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C).

    • Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the proton and carbon environments.

  • Infrared Spectroscopy:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

  • Data Cross-Referencing and Validation:

    • Compare the acquired data with the predicted data and with data from structurally similar compounds reported in the literature or commercial databases.[7]

    • Ensure consistency across all datasets. For example, the functional groups identified by IR should be consistent with the chemical shifts observed in NMR and the molecular formula determined by MS.

Workflow Diagram for Spectral Data Acquisition and Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Cross-Referencing Purity Purity Check (>95%) NMR_Prep Dissolve in Deuterated Solvent Purity->NMR_Prep IR_Prep Prepare Neat Solid or KBr Pellet Purity->IR_Prep MS_Prep Prepare Dilute Solution Purity->MS_Prep NMR_Acq Acquire ¹H, ¹³C, ¹⁹F NMR NMR_Prep->NMR_Acq IR_Acq Record IR Spectrum IR_Prep->IR_Acq MS_Acq Obtain High-Resolution Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Confirm Elemental Composition & Fragmentation MS_Acq->MS_Analysis Cross_Ref Compare with Predicted Data & Literature NMR_Analysis->Cross_Ref IR_Analysis->Cross_Ref MS_Analysis->Cross_Ref Validation Ensure Consistency Across All Datasets Cross_Ref->Validation

Caption: Workflow for spectral data acquisition and cross-referencing.

Comparative Analysis: this compound vs. Methyl 5-chloro-1H-indazole-3-carboxylate

To illustrate the process of spectral cross-referencing and highlight the impact of a substituent on the spectral data, we will compare the predicted data for our target compound with the known data for a structurally similar analogue, methyl 5-chloro-1H-indazole-3-carboxylate.[8]

Spectral Feature This compound (Predicted) Methyl 5-chloro-1H-indazole-3-carboxylate (Known) [8]Rationale for Differences
Molecular Formula C₁₀H₇F₃N₂O₃C₉H₇ClN₂O₂Different substituents at the 5-position.
Molecular Weight ~260.17 g/mol ~210.62 g/mol The -OCF₃ group is heavier than the -Cl atom.
¹H NMR (Aromatic) Protons will be influenced by the electron-withdrawing -OCF₃ group, leading to downfield shifts compared to the unsubstituted indazole.Protons are influenced by the electron-withdrawing and weakly ortho, para-directing -Cl group.The electronic effects of -OCF₃ and -Cl are different, leading to distinct chemical shifts for the aromatic protons.
¹³C NMR (Aromatic) The carbon attached to the -OCF₃ group will show a characteristic shift and likely a quartet due to C-F coupling.The carbon attached to the -Cl atom will have a specific chemical shift.The different electronic environments created by the -OCF₃ and -Cl substituents result in different carbon chemical shifts.
¹⁹F NMR A singlet for the -OCF₃ group.No signal.The presence of fluorine in the trifluoromethoxy group.
IR (C-X Stretch) Strong C-F stretching bands.C-Cl stretching band (typically in the fingerprint region).The different C-X bonds have distinct vibrational frequencies.
MS (Isotope Pattern) No significant isotopic pattern from the -OCF₃ group.A characteristic M+2 peak with ~1/3 the intensity of the M+ peak due to the ³⁷Cl isotope.Chlorine has two common isotopes (³⁵Cl and ³⁷Cl), which is a key diagnostic feature in mass spectrometry.

Structural Comparison

G cluster_0 This compound cluster_1 Methyl 5-chloro-1H-indazole-3-carboxylate Target Target Analogue Analogue

Caption: Structural comparison of the target compound and its chloro-analogue.

This comparative approach underscores the importance of meticulous spectral analysis. The distinct differences in the NMR, IR, and MS data, arising from the seemingly minor change of a trifluoromethoxy group to a chlorine atom, are precisely the details that allow for confident structural elucidation.

Conclusion

The rigorous cross-referencing of spectral data from multiple analytical techniques is a cornerstone of modern chemical research and development. This guide has provided a comprehensive framework for the characterization of this compound, a compound of interest in medicinal chemistry. By presenting a detailed experimental protocol, a logical workflow, and a comparative analysis with a known analogue, we have demonstrated a robust methodology for achieving unambiguous structural confirmation. Adherence to these principles of scientific integrity and thoroughness is essential for advancing the frontiers of drug discovery.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole with Indazole in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Scaffold Hopping to Strategic Bioisosterism

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," forming the core of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its rich electronic character and ability to participate in crucial hydrogen bonding and π-stacking interactions make it a favored motif for engaging with a wide array of biological targets. However, the very reactivity that makes indole biologically interesting can also be its downfall in a drug development context. Specifically, the indole ring is often susceptible to oxidative metabolism (e.g., at C2, C3, C4, C5, C6, and C7 positions), leading to poor pharmacokinetic profiles and potential toxicity.

This guide provides an in-depth comparison of a common and often highly effective bioisosteric replacement strategy: the substitution of indole with its close structural cousin, indazole. Bioisosterism, the exchange of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design.[3] The indole-to-indazole switch is a classic example, aimed at mitigating metabolic liabilities while preserving or even enhancing biological activity and physicochemical properties.[4][5]

Here, we will move beyond a simple list of examples to dissect the causal relationships behind this strategic replacement. We will explore the nuanced differences in physicochemical properties, analyze case studies where this swap proved pivotal, and provide actionable experimental protocols for researchers looking to apply this strategy in their own drug discovery programs.

Structural and Physicochemical Foundations: More Than Just a Nitrogen Atom

At first glance, indole and 1H-indazole are remarkably similar. Both are 10 π-electron aromatic fused heterocyclic systems.[5] The critical difference lies in the replacement of the C2-H of indole with a nitrogen atom in indazole. This seemingly minor change has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and metabolic stability.

Unlike indole, which possesses a single hydrogen bond donor (the N1-H), the 1H-indazole tautomer features both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (the lone pair on the N2 atom). This dual character can facilitate novel, beneficial interactions within a target protein's binding pocket, potentially improving affinity and selectivity. Furthermore, the replacement of the electron-rich C2-H bond with a more stable nitrogen atom directly blocks a common site of oxidative metabolism.

The two nitrogen atoms also alter the acidity and basicity of the ring system. Indazole is a weaker base (pKa = 1.31) but a stronger acid (pKa = 13.86) compared to indole, which can influence its ionization state at physiological pH and affect properties like solubility and cell permeability.[6][7]

Table 1: Comparative Physicochemical Properties of Indole vs. 1H-Indazole

PropertyIndole1H-IndazoleRationale for Impact in Drug Design
Molar Mass 117.15 g/mol 118.14 g/mol Negligible difference; maintains similar molecular weight.
pKa (as an acid) ~16-1713.86[7]Indazole's N-H is more acidic, potentially altering interactions and solubility.
H-Bonding Donor only (N1-H)Donor (N1-H) & Acceptor (N2)The additional acceptor site can form new, potency-enhancing interactions with the target protein.
Dipole Moment ~2.1 D~1.6 D (1H-tautomer)Changes in dipole moment can affect solubility and ligand-receptor interactions.
Metabolic Profile Prone to C2/C3 oxidationC2 position is blockedKey advantage; can significantly improve metabolic stability and half-life.
Tautomers N/A1H-Indazole and 2H-IndazoleThe 1H-tautomer is thermodynamically more stable, but the potential for 2H-tautomer formation exists.[8][9]

The Strategic Imperative: Improving Metabolic Stability and Pharmacokinetics

The primary driver for replacing indole with indazole is often the pursuit of a more robust pharmacokinetic (PK) profile. Indole-containing compounds can be rapidly cleared through Phase I metabolism, limiting their systemic exposure and oral bioavailability.

A compelling example of this strategy is seen in the development of selective androgen receptor (AR) antagonists. An initial indole-based lead compound (UT-155) showed high potency but was metabolically unstable, with a half-life of only 12.35 minutes in human liver microsomes.[10] A systematic, metabolism-guided approach led to the synthesis of the corresponding N-protected indazole analog. This new compound exhibited significantly improved stability, with fewer metabolites detected in hepatocyte incubations across multiple species, demonstrating the indazole core's ability to resist metabolic degradation.[10]

However, the outcome is not always a straightforward improvement. In a study of synthetic cannabinoid receptor agonists, indazole-containing "INACA" compounds were found to have faster in vitro clearance in pooled human liver microsomes and hepatocytes than their equivalent indole "ICA" analogues.[11][12] This underscores a critical lesson for the medicinal chemist: bioisosteric replacement is not a panacea but a hypothesis that must be tested. The overall impact depends on the specific molecular context, including the nature and position of other substituents.

G start Lead Compound (Indole-based) rationale Identify Liability (e.g., Poor Metabolic Stability, Existing IP) start->rationale design Bioisosteric Replacement Design (Indole → Indazole) rationale->design synthesis Synthesis of Indazole Analog Library design->synthesis screening Comparative In Vitro Assays (Potency, Selectivity, ADME) synthesis->screening analysis Structure-Activity Relationship (SAR) Analysis screening->analysis optimization Lead Optimization analysis->optimization Iterative Cycles candidate Preclinical Candidate analysis->candidate Favorable Profile optimization->synthesis

Performance in Action: Comparative Case Studies

The true test of a bioisosteric swap is its effect on biological activity. The indazole core has proven to be a "privileged scaffold," particularly in the realm of kinase inhibitors.

Case Study 1: PI3K and B-Raf Kinase Inhibitors

In the development of PI3K inhibitors, researchers at Genentech identified a potent phenol-containing compound that suffered from low oral bioavailability due to extensive O-glucuronidation (a Phase II metabolic pathway). By replacing the metabolically labile phenol with an indazole ring, they developed Pictilisib (GDC-0941) . The indazole analog was not only potent and selective but also exhibited excellent oral bioavailability across all tested species. X-ray crystallography revealed that the two nitrogen atoms of the indazole ring formed key hydrogen bonds with Tyr867 and Asp841 in the kinase hinge region, validating the structural rationale.

Similarly, in a series of B-raf inhibitors, the replacement of an indole with an indazole led to a significant increase in potency. While the indole analog (15) had an IC50 of 36 nM, the corresponding indazole analog (16) was far more potent with an IC50 of 2 nM.

Table 2: Comparative Activity of Indole vs. Indazole Kinase Inhibitors

TargetIndole Analog IC50 (nM)Indazole Analog IC50 (nM)Reference
B-Raf 362
PI3Kα (Phenol Analog)Potent (Pictilisib)

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Downstream Cell Growth, Proliferation, Survival AKT->Downstream Inhibitor Indazole-based Inhibitor (e.g., Pictilisib) Inhibitor->PI3K Inhibition

Case Study 2: Serotonin 5-HT3 Receptor Antagonists

A foundational study directly evaluated indazole as a bioisostere for indole in the context of 5-HT3 receptor antagonists.[3][13] The parent compound, the tropanyl ester of indole-3-carboxylic acid, is a potent antagonist. Researchers synthesized the corresponding 1H-indazole-3-carboxylate tropanyl ester and amide. The indazole ester proved to be a potent 5-HT3 antagonist, demonstrating that the indazole nucleus could effectively mimic the indole moiety to maintain high-affinity binding at this receptor.[3] This study was one of the first to experimentally validate the bioisosteric relationship in a pharmacologically relevant context.

Case Study 3: Transforming Selectivity in MCL-1/BCL-2 Inhibitors

More recently, scaffold hopping from an indole to an indazole core was used to transform a selective inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2.[14] The parent indole compound was a potent MCL-1 inhibitor but showed no activity against BCL-2 or BCL-xL. Simply replacing the indole with an N2-substituted indazole yielded a compound with activity against both MCL-1 (Ki = 2.36 μM) and BCL-2 (Ki = 1.63 μM).[14] This demonstrates that the indole-to-indazole switch can be used not just to fine-tune PK properties but to fundamentally alter the selectivity profile of a lead compound, opening up new therapeutic possibilities.

Experimental Protocols: A Practical Guide

Translating a design concept into a physical compound requires robust and reproducible synthetic chemistry. The synthesis of substituted indazoles is well-established, with numerous methods available.[8][15][16]

Experimental Protocol 1: One-Pot, Three-Component Synthesis of 2-Aryl-2H-Indazoles

This protocol is adapted from a copper-catalyzed method, which is valued for its operational simplicity and good yields.[8][17]

Objective: To synthesize a 2-aryl-2H-indazole from a 2-bromobenzaldehyde precursor.

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 mmol)

  • Primary amine (e.g., aniline) (1.0 mmol)

  • Sodium azide (NaN3) (1.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-bromobenzaldehyde derivative (1.0 mmol), CuI (0.1 mmol), and a stir bar.

  • Solvent and Reagents: Add DMSO (3 mL), the primary amine (1.0 mmol), TMEDA (0.1 mmol), and finally, sodium azide (1.5 mmol). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and care.

  • Reaction Conditions: Fit the flask with a condenser and heat the reaction mixture to 120 °C in an oil bath.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-2H-indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To compare the metabolic stability of a parent indole compound and its indazole analog.

Materials:

  • Parent indole compound and indazole analog (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin or tolbutamide)

  • 96-well plates, multichannel pipettes, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compounds (e.g., 100 µM in buffer) from the DMSO stock. Prepare the HLM suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

  • Incubation (Time Points): In a 96-well plate, add the HLM suspension to multiple wells for each compound. Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for the reaction. For a negative control (T=0 sample), add the stopping solution before the NADPH system.

  • Time Course: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k . A shorter half-life indicates lower metabolic stability.

Conclusion and Outlook

The bioisosteric replacement of indole with indazole is a powerful, field-proven strategy in drug discovery.[4] Its primary appeal lies in the potential to circumvent common metabolic liabilities associated with the indole ring, thereby enhancing a compound's pharmacokinetic profile.[10] Furthermore, the introduction of a second nitrogen atom provides an additional hydrogen bond acceptor, which can be exploited to increase target affinity and modulate selectivity.[14]

However, as our comparative guide has shown, this is not a "plug-and-play" solution. The success of the indole-to-indazole swap is highly context-dependent, and in some cases, can lead to decreased metabolic stability.[11] Therefore, this strategy must be employed thoughtfully, as a hypothesis to be rigorously tested through the synthesis of analogs and their direct comparison in relevant biological and ADME assays. By understanding the fundamental physicochemical differences and learning from the extensive body of case studies, researchers can effectively leverage this bioisosteric pair to accelerate the development of safer and more effective medicines.

References

assessing the metabolic stability of trifluoromethoxy-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Enhancing Metabolic Stability

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving adequate metabolic stability. A molecule that is rapidly metabolized by the body may fail to reach its therapeutic target in sufficient concentrations or for a long enough duration to exert its desired effect.[1] In the relentless pursuit of more durable and effective medicines, medicinal chemists have increasingly turned to the strategic incorporation of fluorine atoms to fortify molecules against metabolic breakdown. Among the arsenal of fluorine-containing functional groups, the trifluoromethoxy (-OCF3) group has emerged as a particularly powerful tool for enhancing metabolic stability.

This guide provides an in-depth, objective comparison of the metabolic stability of trifluoromethoxy-containing compounds against their non-fluorinated and other fluorinated counterparts. Supported by experimental data and detailed protocols, this guide will illuminate the underlying principles of metabolic stabilization by the trifluoromethoxy group and provide a practical framework for its application in drug design.

The Achilles' Heel of Drug Candidates: Metabolic Vulnerability

The liver is the body's primary metabolic hub, equipped with a vast array of enzymes, most notably the cytochrome P450 (CYP) superfamily, that are designed to chemically modify and eliminate foreign substances (xenobiotics), including drugs.[2] These enzymes often target specific, chemically reactive sites on a molecule, leading to its inactivation and clearance. Common metabolic pathways include oxidation, reduction, and hydrolysis.[3] For drug developers, a high rate of metabolism translates to poor pharmacokinetic properties, such as a short half-life and low bioavailability, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects.[4]

Fluorine to the Rescue: The Power of the C-F Bond

The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability.[5] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, chemists can effectively "block" or slow down oxidative metabolism at that site.[7]

The Trifluoromethoxy Advantage: More Than Just a Fluorine Shield

The trifluoromethoxy (-OCF3) group offers several advantages over simpler fluorination strategies and even its close cousin, the trifluoromethyl (-CF3) group.[8] While both groups are strongly electron-withdrawing and can shield adjacent positions from metabolic attack, the trifluoromethoxy group's unique electronic and steric properties provide a more comprehensive protective effect.

Compared to a metabolically susceptible methoxy (-OCH3) group, the trifluoromethoxy group is exceptionally resistant to O-dealkylation, a common metabolic pathway catalyzed by CYP enzymes.[9] The strong C-F bonds prevent the initial enzymatic oxidation step required for cleavage of the methyl group. This increased chemical stability makes the trifluoromethoxy group a superior bioisostere for the methoxy group when metabolic stability is a concern.[10]

Comparative Metabolic Stability: The Data Speaks

The true measure of a functional group's utility in drug design lies in empirical data. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are the workhorses of early drug discovery for predicting in vivo clearance.[11] These assays measure key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[7]

While direct head-to-head public data comparing a large set of OCF3, CF3, and non-fluorinated analogs is limited, the principles can be illustrated with representative data from the literature. For instance, studies comparing methyl- and trifluoromethyl-substituted analogs consistently demonstrate the superior stability of the fluorinated compounds.

Table 1: Illustrative Comparison of Metabolic Stability of Methyl vs. Trifluoromethyl Analogs in Liver Microsomes

Compound ClassAnalogKey Structural DifferenceMetabolic OutcomeReference
Picornavirus InhibitorWIN 54954 AnalogMethyl on isoxazole ring18 metabolic products[7]
Trifluoromethyl-oxadiazole AnalogTrifluoromethyl on oxadiazole ring2 minor metabolic products (4% conversion)[7]
CB1 Receptor PAMZCZ011 AnalogAliphatic Nitro GroupLower in vitro metabolic stability[4]
Trifluoromethyl AnalogAliphatic Trifluoromethyl GroupImproved in vitro metabolic stability[4]

This table provides a qualitative summary based on the cited literature. Quantitative t½ and CLint values are often compound- and species-dependent.

The dramatic reduction in the number of metabolites for the trifluoromethyl-substituted picornavirus inhibitor highlights the "metabolic switching" effect, where blocking a primary site of metabolism can significantly simplify the metabolic profile of a drug candidate.[7] Similarly, the improved stability of the trifluoromethyl-containing CB1 receptor positive allosteric modulator demonstrates the successful application of bioisosteric replacement to enhance drug-like properties.[4]

While a Pfizer study indicated that replacing a methoxy group with a difluoromethoxy (-OCHF2) group did not consistently confer additional metabolic stability across a range of compounds, the trifluoromethoxy group is generally considered more robust due to the full fluorination of the methyl group.[9] The metabolic fate of such compounds often shifts to other parts of the molecule, underscoring the importance of a holistic assessment of metabolic stability.[9]

Metabolic Fate of the Trifluoromethoxy Group: A Tale of Resilience

The trifluoromethoxy group is remarkably stable to metabolic degradation. However, it is not entirely inert. In some cases, cytochrome P450 enzymes can catalyze the oxidative displacement of the trifluoromethoxy group from an aromatic ring, a process known as ipso-substitution. This results in the formation of a hydroxylated metabolite.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of trifluoromethoxy-containing compounds, a standardized in vitro microsomal stability assay is employed.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution. The 0-minute time point serves as the 100% control.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume (μL) / mg of microsomal protein) .

Visualizing the Workflow

MetabolicStabilityAssay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock Solution D Pre-incubation (Microsomes + Compound) A->D B Liver Microsomes (Diluted) B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E F Terminate Reaction (Add Stopping Solution) E->F Time Points G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

References

Efficacy of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate in Anti-Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel chemical entities that exhibit high efficacy and low toxicity.[1] Within this search, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[2] A number of FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2] These molecules often function as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3]

This guide focuses on a specific, yet under-investigated derivative: methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate . While direct anti-tumor efficacy data for this exact molecule is not yet prevalent in peer-reviewed literature, its structural components—the indazole-3-carboxylate core and the 5-trifluoromethoxy substituent—suggest a high potential for anti-cancer activity. The trifluoromethoxy group is a particularly noteworthy feature, as it is known to enhance metabolic stability and cell permeability, desirable properties for any drug candidate.[4]

Herein, we will provide a comparative analysis of the potential anti-tumor efficacy of this compound by examining structurally related indazole-3-carboxamide analogs with established anti-cancer properties. We will delve into their mechanisms of action, compare their in vitro and in vivo efficacy, and provide detailed experimental protocols to guide the investigation of this promising new agent.

Comparative Analysis of Indazole-3-Carboxamide Analogs in Oncology

The conversion of the methyl ester in our topic compound to a carboxamide is a common and often activity-enhancing modification in medicinal chemistry. Therefore, we will focus our comparison on indazole-3-carboxamide derivatives, as they represent the most likely and promising analogs. Two key anti-cancer mechanisms have been identified for this class of compounds: inhibition of p21-activated kinase 1 (PAK1) and antagonism of the prostaglandin E2 receptor 4 (EP4).

Indazole-3-Carboxamides as PAK1 Inhibitors: Targeting Tumor Migration and Invasion

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in cell motility, survival, and proliferation.[5] Its aberrant activation is strongly linked to tumor progression and metastasis, making it a compelling target for anti-cancer therapy.[6] A series of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, demonstrating a clear mechanism for their anti-tumor effects.[6]

One exemplary compound from this series, 30l , exhibited an impressive PAK1 inhibitory concentration (IC50) of 9.8 nM.[6] This potent enzymatic inhibition translated to a significant biological effect, as 30l was shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[6]

Signaling Pathway of PAK1 Inhibition by Indazole-3-Carboxamides

PAK1_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases activate PAK1 PAK1 Receptor Tyrosine Kinases->PAK1 activate Snail Snail PAK1->Snail activates E-cadherin (downregulation) E-cadherin (downregulation) Snail->E-cadherin (downregulation) represses Cell Migration & Invasion Cell Migration & Invasion E-cadherin (downregulation)->Cell Migration & Invasion promotes Indazole-3-Carboxamide Analog (e.g., 30l) Indazole-3-Carboxamide Analog (e.g., 30l) Indazole-3-Carboxamide Analog (e.g., 30l)->PAK1 inhibits

Caption: PAK1 signaling pathway and its inhibition.

Indazole-3-Carboxamides as EP4 Receptor Antagonists: Modulating the Tumor Microenvironment

The prostaglandin E2 (PGE2) receptor EP4 is a key player in creating an immunosuppressive tumor microenvironment.[7] By antagonizing the EP4 receptor, it is possible to enhance the anti-tumor immune response. A series of 2H-indazole-3-carboxamide derivatives have been developed as potent and selective EP4 receptor antagonists.[7]

A standout compound from this series, compound 14 , displayed single-nanomolar EP4 antagonistic activity.[7] In a syngeneic colon cancer model, oral administration of compound 14 significantly inhibited tumor growth by enhancing cytotoxic CD8+ T cell-mediated anti-tumor immunity.[7] Furthermore, the combination of compound 14 with an anti-PD-1 antibody resulted in superior anti-tumor efficacy, highlighting the immunomodulatory potential of this class of compounds.[7]

Mechanism of EP4 Antagonism in the Tumor Microenvironment

EP4_pathway Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produce EP4 Receptor (on Immune Cells) EP4 Receptor (on Immune Cells) PGE2->EP4 Receptor (on Immune Cells) activates Immunosuppression Immunosuppression EP4 Receptor (on Immune Cells)->Immunosuppression promotes Tumor Growth Tumor Growth Immunosuppression->Tumor Growth facilitates Indazole-3-Carboxamide Analog (e.g., compound 14) Indazole-3-Carboxamide Analog (e.g., compound 14) Indazole-3-Carboxamide Analog (e.g., compound 14)->EP4 Receptor (on Immune Cells) blocks CD8+ T Cells CD8+ T Cells Indazole-3-Carboxamide Analog (e.g., compound 14)->CD8+ T Cells enhances activity of Anti-tumor Immunity Anti-tumor Immunity CD8+ T Cells->Anti-tumor Immunity mediates Anti-tumor Immunity->Tumor Growth inhibits

Caption: EP4 antagonism and anti-tumor immunity.

Comparative Efficacy Data of Indazole Analogs

The following table summarizes the in vitro potency of selected indazole-3-carboxamide analogs against their respective targets and cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.

Compound IDTargetIC50 (Enzymatic/Receptor)Cell LineAnti-proliferative IC50Reference
30l PAK19.8 nMMDA-MB-231Not reported (inhibition of migration)[6]
Compound 14 EP4Single-digit nMCT26Not reported (in vivo efficacy)[7]
Compound 2f UnknownNot applicable4T10.23 - 1.15 µM[2]

Experimental Protocols for Efficacy Evaluation

To ascertain the anti-tumor efficacy of this compound, a series of standardized in vitro and in vivo assays are recommended. The following protocols are based on established methodologies for evaluating novel anti-cancer agents.

In Vitro Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media with the media containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for In Vitro Proliferation Assay

MTT_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: MTT assay experimental workflow.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., MDA-MB-231) in a volume of 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Workflow for In Vivo Tumor Xenograft Study

References

A Comparative Guide to the Kinase Selectivity Profiles of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quest for Kinase Specificity

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with dozens of drugs approved and many more in clinical trials.[1] A crucial determinant of a kinase inhibitor's therapeutic success and safety profile is its selectivity—the ability to inhibit the intended target kinase without affecting other kinases (off-target effects). This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors built upon the indazole scaffold, a privileged structure in modern medicinal chemistry.[3]

The Indazole Scaffold: A Versatile Hinge-Binder

The indazole core is a bicyclic aromatic heterocycle that has proven to be an exceptional "hinge-binding" motif.[3][4] Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain.[1] A key feature of this pocket is the "hinge region," which forms critical hydrogen bond interactions with the adenine ring of ATP. The indazole scaffold effectively mimics these interactions, serving as a robust anchor for the inhibitor.[5] By strategically modifying the substitution patterns on the indazole ring, medicinal chemists can fine-tune the inhibitor's interaction with other parts of the ATP pocket, thereby controlling its potency and selectivity for different kinases.[4][6]

Methodologies for Profiling Kinase Selectivity

Determining an inhibitor's selectivity is not a trivial task. It requires screening the compound against a large, diverse panel of kinases.[4] Several robust methodologies are employed to generate these selectivity profiles, each with its own principles and advantages.

1. Biochemical (Enzymatic) Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinases.[7] They are the workhorse of selectivity profiling.

  • Principle: A purified kinase, its specific substrate, and ATP are combined. The inhibitor's effect on the rate of substrate phosphorylation is measured.

  • Examples:

    • Radiometric Assays: Use radio-labeled ATP (³³P-ATP) to quantify substrate phosphorylation. This is a highly sensitive and direct method.[8]

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[9] These assays are well-suited for high-throughput screening.

2. Cell-Based Target Engagement Assays

While biochemical assays are essential, they don't always reflect an inhibitor's behavior in the complex cellular environment. Cell-based assays measure the direct interaction (engagement) between an inhibitor and its target kinase within living cells.[10]

  • Principle: These assays quantify the displacement of a known binder (tracer) from the kinase by the test compound.

  • Example: NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[11][12] A kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound, its close proximity to the luciferase generates a BRET signal. A test compound that engages the target kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11][12]

3. Chemical Proteomics (e.g., KiNativ™)

This powerful approach profiles inhibitor interactions with numerous kinases simultaneously in their native environment using cell lysates.[13][14]

  • Principle: KiNativ utilizes acyl-phosphate-containing ATP probes that irreversibly bind to the active sites of kinases. Cell lysates are treated with an inhibitor, followed by the probe. The inhibitor protects its target kinases from being labeled by the probe. Mass spectrometry is then used to quantify the extent of labeling for hundreds of kinases, revealing the inhibitor's targets.

Comparative Selectivity Profiles: Axitinib vs. Pazopanib

To illustrate the concept of kinase selectivity among indazole-based inhibitors, we will compare two well-characterized, FDA-approved drugs: Axitinib and Pazopanib . Both are multi-targeted tyrosine kinase inhibitors used primarily in the treatment of renal cell carcinoma (RCC) and target the Vascular Endothelial Growth Factor Receptors (VEGFRs).[15][16][17]

Axitinib , an indazole derivative, is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[15][16] Pazopanib , which also features an indazole moiety, is a multi-targeted inhibitor of VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptors (PDGFR) and c-Kit.[17][18]

Kinase TargetAxitinib IC₅₀ (nM)Pazopanib IC₅₀ (nM)Selectivity Insight
VEGFR-1 0.110Axitinib is ~100-fold more potent against VEGFR-1.[19][20]
VEGFR-2 0.230Axitinib is significantly more potent against the key mediator of angiogenesis, VEGFR-2.[19][20]
VEGFR-3 0.1 - 0.347Axitinib maintains high potency against VEGFR-3, involved in lymphangiogenesis.[19][20]
PDGFR-β 1.684Pazopanib has moderate activity, while Axitinib is more selective for VEGFRs over PDGFR.[19][20]
c-Kit 1.774Pazopanib is a potent inhibitor of c-Kit, a target in other cancers like GIST. This is a key differentiator from Axitinib.[17][20]
FGFR-1 -140Pazopanib shows activity against FGFR, which can be relevant in certain tumor types.[20]

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented is a representative compilation for comparative purposes.

Data Interpretation and Causality

The data clearly shows that while both drugs potently inhibit VEGFRs, Axitinib is considerably more potent and selective for the VEGFR family compared to Pazopanib.[19][21] Axitinib's inhibitory concentrations for VEGFRs are in the picomolar to low nanomolar range, whereas its activity against other kinases like PDGFR and c-Kit is substantially lower.[19]

In contrast, Pazopanib exhibits a broader selectivity profile . It inhibits VEGFRs, PDGFRs, and c-Kit all within a low-to-mid nanomolar range.[17][20][22] This "multi-targeted" profile can be advantageous in cancers where multiple signaling pathways are activated, but it may also contribute to a different spectrum of off-target effects. The chemical structures of the two molecules, while both containing an indazole core, have different substituents that dictate these distinct interactions within the respective kinase ATP-binding pockets, leading to their unique selectivity profiles.

Signaling Pathway Context

Understanding the selectivity profile is most meaningful when placed in the context of the signaling pathways being inhibited. The primary target for both Axitinib and Pazopanib is the VEGF signaling pathway, which is a critical driver of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[23][24]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Autophosphorylation & Downstream Activation PI3K PI3K VEGFR->PI3K Autophosphorylation & Downstream Activation RAS RAS VEGFR->RAS Autophosphorylation & Downstream Activation Axitinib Axitinib Axitinib->VEGFR Inhibits Pazopanib Pazopanib Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF GeneExpression Gene Expression PKC->GeneExpression Signal Transduction mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->GeneExpression Signal Transduction ERK ERK MEK->ERK ERK->GeneExpression Signal Transduction Proliferation Proliferation GeneExpression->Proliferation Leads to Migration Migration GeneExpression->Migration Leads to Survival Survival GeneExpression->Survival Leads to VEGF VEGF Ligand VEGF->VEGFR Binds & Activates

Caption: Simplified VEGF signaling pathway and points of inhibition.

By potently inhibiting VEGFRs, both Axitinib and Pazopanib block the downstream signaling cascades (e.g., PI3K/AKT, RAS/MAPK) that lead to endothelial cell proliferation, migration, and survival, thus choking off the tumor's blood supply.[25][26] Pazopanib's additional activity against targets like c-Kit and PDGFR means it simultaneously inhibits other pathways that can be active in different cancers.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols used to generate selectivity data must be robust. Below is a detailed, step-by-step methodology for a cell-based target engagement assay.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the quantitative measurement of inhibitor binding to a target kinase in living cells.[11][27]

Objective: To determine the intracellular IC₅₀ value of a test compound against a specific kinase.

Materials:

  • HEK293 cells (or other suitable cell line).[28]

  • Expression vector for NanoLuc®-Kinase fusion protein.

  • Opti-MEM™ I Reduced Serum Medium.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ Tracer (specific to the kinase of interest).[29]

  • Test compound (serially diluted in DMSO).

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 384-well assay plates.[28]

Workflow Diagram:

NanoBRET_Workflow Day1 Day 1: Cell Seeding & Transfection Seed HEK293 cells into assay plate. Transfect with Kinase-NanoLuc® vector. Day2 Day 2: Compound & Tracer Addition Add serial dilutions of test compound. Add NanoBRET® Tracer. Incubate (e.g., 2 hours at 37°C). Day1->Day2 Measurement Signal Detection Add Nano-Glo® Substrate/Inhibitor mix. Read BRET signal on a luminometer. Day2->Measurement Analysis Data Analysis Normalize BRET ratios. Plot dose-response curve. Calculate IC50 value. Measurement->Analysis

Caption: High-level workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Procedure:

  • Cell Preparation (Day 1): a. Prepare a suspension of HEK293 cells in Opti-MEM™. b. Create a transfection complex by mixing the Kinase-NanoLuc® expression vector with the transfection reagent according to the manufacturer's protocol. c. Add the transfection complex to the cell suspension and incubate. d. Dispense the cell/transfection mix into the wells of a 384-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Day 2): a. Prepare serial dilutions of the indazole-based test inhibitor in DMSO, then dilute further in Opti-MEM™. b. Prepare the NanoBRET® Tracer solution in Opti-MEM™ at the recommended concentration.[12] c. Add the diluted test compound to the appropriate wells. d. Immediately add the NanoBRET® Tracer to all wells. e. Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection: a. Prepare the Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor in buffer. b. Add the detection reagent to all wells. c. Read the filtered luminescence signals for NanoLuc® emission (donor) and the tracer emission (acceptor) on a BRET-capable plate reader.

  • Data Analysis: a. Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). b. Normalize the data to controls (vehicle control = 100% engagement, high-concentration control inhibitor = 0% engagement). c. Plot the normalized BRET ratio against the logarithm of the compound concentration. d. Fit the data using a sigmoidal dose-response equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer from the target kinase.[7]

Conclusion

The indazole scaffold is a highly effective and versatile platform for the development of potent kinase inhibitors. As demonstrated by the comparison of Axitinib and Pazopanib, subtle modifications to the core structure can lead to profoundly different kinase selectivity profiles. Axitinib exemplifies a highly potent and selective inhibitor focused on the VEGFR family, whereas Pazopanib represents a multi-targeted inhibitor with a broader spectrum of activity. The choice between a selective versus a multi-targeted approach depends entirely on the therapeutic strategy and the specific cancer biology being addressed. A thorough understanding of an inhibitor's selectivity, grounded in robust and verifiable experimental methodologies like enzymatic profiling and cell-based target engagement assays, is paramount for predicting its biological effects, anticipating potential toxicities, and ultimately developing safer and more effective targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Characterization

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While data for this specific molecule is limited, information from its structural isomer, methyl 7-(trifluoromethoxy)-1H-indazole-3-carboxylate, provides a reliable basis for hazard assessment[1]. The presence of the trifluoromethoxy group places it in the category of halogenated organic compounds, which are subject to specific environmental regulations[2][3].

Known Hazards (Based on Structural Isomer Data): [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this class of compounds is typically "Warning"[1]. Due to these irritant properties, direct contact must be avoided, and the material cannot be disposed of as common waste.

Property Information (Based on Isomer/Related Compounds) Relevance to Disposal
Chemical Formula C10H7F3N2O3The presence of Fluorine (F) and Nitrogen (N) indicates that high-temperature incineration with scrubbers is a likely requirement for complete and safe destruction[4].
Appearance Solid (powder/crystals)Solid waste requires different containment than liquid waste. Prevents spills but increases risk of airborne dust.
Classification Halogenated Organic CompoundSubject to specific EPA and local regulations for hazardous waste disposal. Cannot be landfilled without treatment[2][3].
Reactivity Incompatible with strong oxidizing agents.Must be segregated from oxidizers in the waste stream to prevent potentially violent reactions[5].

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of exposure[1][6]:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[5].

  • Skin Protection: A standard laboratory coat must be worn and kept fully buttoned. Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves as hazardous waste[6].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved P95 or P1 particle respirator in a well-ventilated area, preferably within a chemical fume hood[1][6].

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1]. Contaminated clothing should be removed and washed before reuse[1].

Step-by-Step Waste Collection and Disposal Protocol

The guiding principle for disposal is that methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate and all materials contaminated with it must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant[1][5]. Do not dispose of this chemical down the drain or in regular trash[1][5].

Protocol for Waste Segregation and Containment:

  • Designate a Waste Stream: This compound must be segregated into a "Halogenated Organic Solid Waste" stream[7]. Do not mix it with non-halogenated solvents, acids, bases, or oxidizers[7][8].

  • Select a Primary Container:

    • Collect waste this compound (and any grossly contaminated items like weigh boats or spatulas) in a designated, leak-proof, and chemically compatible container with a secure, threaded lid[9][10].

    • The container must remain closed except when actively adding waste[7][9].

  • Label the Container:

    • Immediately label the waste container using your institution's hazardous waste tags.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound"[7]. Do not use abbreviations.

    • Include the approximate quantity of waste and the date accumulation started.

  • Contaminated Labware:

    • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container for hazardous chemical waste[9].

    • Consumables: Contaminated gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled, sealed bag or container designated for "Halogenated Contaminated Debris."

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This should be a well-ventilated location away from incompatible materials[1][9].

    • Utilize secondary containment (such as a larger plastic tub) to prevent the spread of material in case of a primary container failure[10].

  • Arrange for Disposal:

    • Once the container is approaching full (do not exceed 90% capacity) or you have finished the project, contact your institution's EHS department to schedule a pickup for disposal at a licensed hazardous waste facility[8][9].

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination[1].

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated. Remove all sources of ignition[1].

  • Assess the Spill: For small, manageable spills, personnel with appropriate training and PPE may proceed. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Don PPE: At a minimum, wear the PPE outlined in Section 2.

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to prevent the powder from becoming airborne[1][11].

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the absorbed material and place it into a designated hazardous waste container[1].

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and paper towels, working from the outside in.

    • Place all cleanup materials (absorbent, contaminated towels, gloves) into the hazardous waste container.

  • Dispose: Seal, label, and dispose of the cleanup waste as described in Section 3.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound and associated materials.

G cluster_generation Waste Generation & Characterization cluster_containment Segregation & Containment cluster_final Final Steps Start Waste Generated IsSolid Pure Compound or Contaminated Solid? Start->IsSolid IsSharp Contaminated Sharps? Start->IsSharp IsPPE Contaminated PPE/Debris? Start->IsPPE SolidWaste Place in 'Halogenated Organic Solid Waste' Container IsSolid->SolidWaste Yes SharpsWaste Place in 'Hazardous Chemical Sharps' Container IsSharp->SharpsWaste Yes DebrisWaste Place in Labeled Bag for 'Contaminated Debris' IsPPE->DebrisWaste Yes Label LABEL CONTAINER (Full Chemical Name, Date) SolidWaste->Label SharpsWaste->Label DebrisWaste->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Disposal at Approved Facility Store->EHS

Caption: Disposal workflow for this compound.

References

Safe Handling and Personal Protective Equipment (PPE) for Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. As the precise toxicological properties of this compound have not been exhaustively studied, this protocol is grounded in a cautious assessment of its structural components: the indazole core and the trifluoromethoxy functional group. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: Understanding the Risk

A thorough risk assessment is the foundation of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards from analogous structures.

  • Indazole Derivatives : The indazole ring system is a common scaffold in biologically active molecules.[1][2] Related indazole-3-carboxylic acid derivatives are often classified as harmful if swallowed, and can cause significant skin, eye, and respiratory irritation.[3][4][5]

  • Trifluoromethoxy (-OCF3) Group : The trifluoromethoxy group is highly lipophilic and metabolically stable, properties often leveraged in drug design to enhance cell permeability and in vivo half-life.[6][7] However, this stability does not equate to an absence of toxicity. The metabolism of some aromatic trifluoromethoxy compounds has the potential to liberate toxic byproducts.[8] Therefore, compounds containing this moiety should be handled with care to avoid systemic exposure.

Based on this analysis, this compound should be treated as a substance of unknown toxicity that is, at a minimum, harmful by ingestion, skin contact, or inhalation, and a potent irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound under different laboratory conditions.

Risk Level Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low / Incidental Contact Handling sealed containers, preparing dilute solutions (<1 mg/mL) in a fume hood.ANSI Z87.1-compliant safety glasses with side shields.[9]Disposable nitrile gloves (minimum 4 mil), double-gloved.[9]Standard cotton lab coat.[10]Not required if handled exclusively within a certified chemical fume hood.
High / Direct Handling Weighing solid powder, preparing concentrated solutions, performing reactions.Chemical safety goggles.[10] A face shield worn over goggles is required when handling >1g of solid or >50 mL of solution.[9][11]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™) over disposable nitrile gloves.[12]Chemically resistant lab coat or apron over a standard lab coat.[11]Required if engineering controls (fume hood) are unavailable or insufficient. A NIOSH-approved half-mask or full-face respirator with organic vapor/P100 (particulate) cartridges is necessary.[10][11]
Glove Selection: A Critical Choice

The selection of appropriate gloves is paramount to prevent dermal exposure. Nitrile gloves offer adequate protection for incidental splashes but are not recommended for prolonged or direct contact with halogenated aromatic compounds.[13][14]

Glove Material Protection Level Use Case Limitations
Nitrile (Disposable) Incidental ContactHandling dilute solutions, brief contact.Poor resistance to many halogenated and aromatic hydrocarbons.[13][14] Must be changed immediately upon contamination.[9]
Neoprene Moderate ContactGood for acids, bases, alcohols, and some solvents.Moderate resistance to aromatic solvents.[12]
Butyl Rubber High ContactExcellent for ketones, esters, and highly corrosive acids.Does not perform well with aromatic hydrocarbons.[12]
Viton™ / Silver Shield® Maximum ContactExcellent resistance to a broad spectrum of chemicals, including aromatic and halogenated hydrocarbons.[15]Can be less dexterous and more costly.

Causality: The combination of an aromatic indazole ring and a halogenated trifluoromethoxy group necessitates gloves with proven resistance to both chemical classes. For direct handling, a multi-layered glove system (e.g., nitrile for dexterity underneath a more robust glove like Viton™) provides a superior barrier.

Operational Workflow: A Step-by-Step Guide

A structured workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all procedures involving this compound.

Step-by-Step Handling Protocol
  • Preparation & Risk Assessment:

    • Review this guide and any available safety information for all reagents involved in the procedure.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure an appropriate spill kit and emergency eyewash/shower station are accessible.[3]

  • Donning PPE:

    • Don PPE in the correct order: lab coat, inner nitrile gloves, respiratory protection (if required), eye/face protection, and finally, outer chemical-resistant gloves.

  • Chemical Handling:

    • Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to contain airborne particulates.[11]

    • Use tools and techniques that minimize dust generation.[11]

    • Keep the container of the solid compound sealed when not in use.

  • Post-Handling & Decontamination:

    • Clean all contaminated surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Properly seal all waste containers.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Remove outer gloves first, followed by the lab coat, face shield/goggles, and inner gloves. Wash hands thoroughly with soap and water after all PPE is removed.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handle Handling cluster_post Post-Handling A 1. Assess Risks & Review Protocols B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don Appropriate PPE B->C D 4. Work Exclusively in Chemical Fume Hood C->D E 5. Handle Solid to Minimize Dust D->E F 6. Keep Containers Sealed E->F G 7. Decontaminate Work Area F->G H 8. Secure & Label Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Procedural workflow for handling the target compound.

Emergency & Disposal Plans

Spill Response

Immediate and correct action is crucial in the event of a spill.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[16]

  • Contain: For liquid spills, use a chemical absorbent material (e.g., Chemizorb®) to contain the spill. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.[16]

  • Cleanup: While wearing the appropriate high-level PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Thoroughly clean the affected area with an appropriate solvent and then soap and water.

Spill Response Decision Tree

G decision decision action action critical critical start Spill Occurs q1 Is the spill contained within a fume hood? start->q1 action_hood Contain with absorbent. Clean up following standard procedure. q1->action_hood Yes q2 Is the spill >1g solid or >50mL liquid? q1->q2 No end Decontaminate Area & Document Spill action_hood->end Report Incident action_small Alert others. Don full PPE. Contain and clean spill. q2->action_small No action_large EVACUATE AREA. Alert EH&S / Emergency Response. Do not attempt to clean. q2->action_large Yes action_small->end Report Incident

Caption: Decision-making guide for spill response.

Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste in compliance with local, state, and federal regulations.[16][17]

  • Waste Collection: Collect all waste material (including contaminated PPE, absorbent materials, and empty containers) in a designated, properly labeled hazardous waste container.[16]

  • Labeling: The container must be clearly labeled "Hazardous Waste" and include the full chemical name.

  • Segregation: Do not mix this waste with non-halogenated solvent waste streams.[16]

  • Storage & Pickup: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup by your institution's licensed hazardous waste disposal service.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.